13-Dehydroxyindaconitine
Description
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Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28-,29-,31+,32+,33-,34+/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-GCAJCDAMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 13-Dehydroxyindaconitine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid, a class of natural products renowned for their complex chemical structures and significant biological activities. Found within the plant kingdom, this intricate molecule has drawn the attention of researchers for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its extraction, isolation, and characterization.
Natural Sources
The primary repositories of this compound are plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane, and to a lesser extent, the genus Delphinium. These genera are part of the Ranunculaceae family. The roots and tubers of these plants are the principal sites for the accumulation of this and other related alkaloids.
Specific plant species identified as sources of this compound include:
-
Aconitum kusnezoffii Reichb. : This species of monkshood is a well-documented source from which this compound has been isolated.[1]
-
Aconitum sungpanense Hand.-Mazz. : Research has also identified this Aconitum species as a natural source of the compound.
-
Aconitum chasmanthum : This Indian species is another notable source of related aconitine-type alkaloids.[2]
-
Aconitum ferox and Aconitum violaceum : These species, found in the Himalayan regions, also contain a variety of diterpenoid alkaloids.[2]
While the genus Delphinium is known to produce C19-diterpenoid alkaloids, the presence of this compound specifically is less commonly reported in the literature compared to Aconitum species.
Isolation and Purification: A Step-by-Step Approach
The isolation of this compound from its natural plant sources is a multi-step process that involves extraction followed by chromatographic purification. The general workflow is outlined below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the isolation and purification of this compound.
1. Plant Material Preparation and Extraction
-
Objective: To extract the total alkaloid content from the plant material.
-
Protocol:
-
The roots of the selected Aconitum species are collected and thoroughly dried to reduce moisture content.
-
The dried plant material is then pulverized into a fine powder to increase the surface area for solvent extraction.
-
The powdered material is subjected to solvent extraction, typically using methanol (B129727) or ethanol. This can be performed by maceration, percolation, or Soxhlet extraction to yield a crude extract. An acid-base extraction method can also be employed to selectively extract the alkaloids. This involves an initial extraction with an acidified aqueous solution, followed by basification and extraction with an organic solvent.
-
2. Preliminary Purification by Column Chromatography
-
Objective: To separate the crude extract into fractions enriched with alkaloids.
-
Protocol:
-
The crude extract is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is then subjected to column chromatography.
-
Stationary Phase: Silica gel or alumina (B75360) are commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with a mixture of chloroform (B151607) and methanol, with the polarity gradually increased by increasing the proportion of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
3. High-Purity Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate this compound to a high degree of purity.
-
Protocol:
-
Fractions enriched with this compound from the column chromatography step are pooled and concentrated.
-
The concentrated sample is then purified by preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.
-
Detection: The eluent is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is then assessed by analytical HPLC, with commercial preparations often achieving a purity of ≥98%.[1]
-
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. The following table summarizes key quantitative information for the compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Purity (Commercial Preparations) | ≥98% | [1] |
Structural Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
1. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a powerful tool for determining the precise molecular weight and elemental composition of the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complex, cage-like structure of this diterpenoid alkaloid. These techniques provide detailed information about the connectivity of atoms within the molecule.
Logical Relationship of Methodologies
The following diagram illustrates the logical progression and relationship between the different experimental stages, from the raw plant material to the final, pure compound and its structural confirmation.
Caption: Logical flow from raw material to purified compound and its analysis.
Conclusion
The isolation of this compound from its natural sources in Aconitum species is a challenging yet well-established process that relies on classical extraction techniques coupled with modern chromatographic and spectroscopic methods. This guide provides a comprehensive framework for researchers and scientists in the field of natural product chemistry and drug development to understand and replicate the isolation of this potent diterpenoid alkaloid. The detailed protocols and methodologies outlined herein are crucial for obtaining high-purity material for further pharmacological and toxicological investigations.
References
13-Dehydroxyindaconitine: An Obscure Diterpenoid Alkaloid
While 13-Dehydroxyindaconitine is a recognized naturally occurring diterpenoid alkaloid, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on its specific biological activities, mechanisms of action, and history. This technical guide summarizes the limited existing information and highlights the current gaps in knowledge regarding this particular compound.
Discovery and History
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. A key structural feature of this molecule is the absence of hydroxyl groups at positions 13 and 15, which distinguishes it from other aconitine-type alkaloids.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| IUPAC Name | [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [1] |
Biological Activities and Mechanism of Action
General literature suggests that this compound may possess antioxidant, anti-inflammatory, and anticancer properties.[1] The proposed mechanisms for these activities include the scavenging of free radicals, modulation of inflammatory pathways, and the induction of apoptosis in cancer cells through caspase activation and disruption of mitochondrial function.[1]
However, a thorough search for specific experimental data to support these claims, such as quantitative measures of activity and detailed mechanistic studies, did not yield any specific results for this compound. While numerous studies detail the antioxidant, anti-inflammatory, and anticancer activities of other natural products, and describe the experimental protocols for their evaluation, no such data is currently available for this specific compound.
Experimental Protocols
Isolation and Purification
The general procedure for obtaining this compound involves the following steps[1]:
-
Plant Material Collection and Preparation: The roots of Aconitum kusnezoffii Reichb. are collected and dried.
-
Extraction: The dried plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol.
-
Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the pure compound.
Note: Detailed, replicable protocols with specific parameters (e.g., solvent gradients, column specifications, flow rates) for the isolation and purification of this compound are not described in the available literature.
Biological Assays
Standard protocols for assessing antioxidant, anti-inflammatory, and anticancer activities are well-established in the scientific community. However, no published studies were found that apply these protocols specifically to this compound. Therefore, no detailed experimental procedures for its biological evaluation can be provided at this time.
Synthesis
The available literature indicates that this compound is obtained by extraction from natural sources.[1] There is no information available regarding the total or semi-synthesis of this compound. Research on the total synthesis of other complex aconitine-type alkaloids has been conducted, but these studies do not include this compound.[5][6][7][8][9]
Signaling Pathways
While the general mechanisms of action are suggested to involve antioxidant, anti-inflammatory, and apoptotic pathways, the specific molecular targets and signaling cascades affected by this compound have not been elucidated. Due to the lack of experimental data, diagrams of signaling pathways cannot be generated.
Conclusion and Future Directions
This compound remains a poorly characterized natural product. While its chemical structure and source are known, there is a significant lack of scientific investigation into its biological properties and potential therapeutic applications. Future research should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and other potential biological activities using standardized in vitro and in vivo assays.
-
Quantitative Analysis: Determination of key quantitative parameters such as IC50 and EC50 values for its biological effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Development of Synthetic Routes: Exploration of total or semi-synthetic methods to enable the production of larger quantities for research and to facilitate the generation of structural analogs for structure-activity relationship studies.
Until such studies are conducted, this compound will remain an enigmatic member of the vast family of Aconitum alkaloids.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. idpublications.org [idpublications.org]
- 4. scielo.br [scielo.br]
- 5. Progress towards the synthesis of aconitine: construction of the AE fragment and attempts to access the pentacyclic core - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of Topologically Complex Natural Products: Aconitine-Type Diterpenoid Alkaloids, Simplified Analogs and Sesterterpene Somaliensene A [escholarship.org]
- 8. Aconitine - Wikipedia [en.wikipedia.org]
- 9. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13-Dehydroxyindaconitine: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii Reichb.[1]. As a member of the aconitine (B1665448) family of alkaloids, it shares a complex chemical structure and exhibits a range of biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Physical and Chemical Properties
This compound possesses a complex molecular architecture characteristic of C19-diterpenoid alkaloids. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| IUPAC Name | [(4R,5R,7R,9R,10S,11S,13R,14S,15S)-10-hydroxy-11-methoxy-4-(methoxymethyl)-13-((E)-2-methylbut-2-enoyloxy)-1,6,14-trimethyl-12-oxa-1-azapentacyclo[9.6.1.0¹,¹⁵.0⁴,⁹.0⁹,¹³]octadecan-7-yl] benzoate | N/A |
| CAS Number | 77757-14-3 | [2] |
| Melting Point | Not available in the searched literature. | |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. Poorly soluble in water. | [3][4] |
Spectral Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for aromatic protons of the benzoyl group, methoxy (B1213986) groups, an N-ethyl group, and numerous overlapping signals in the aliphatic region corresponding to the complex polycyclic core.
-
¹³C NMR: Would display a large number of signals corresponding to the 34 carbon atoms in the molecule, including carbonyl carbons from the ester groups, aromatic carbons, and a variety of sp³ hybridized carbons in the alkaloid skeleton. The chemical shifts would be indicative of the specific chemical environment of each carbon atom.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of diterpenoid alkaloids typically shows characteristic absorption bands for hydroxyl groups (if present, around 3400 cm⁻¹), carbonyl groups of the ester functionalities (around 1700-1750 cm⁻¹), C-O stretching vibrations, and C-H stretching of aromatic and aliphatic moieties.[6][7][8]
Experimental Protocols
The biological activities of this compound and related diterpenoid alkaloids are investigated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9][10][11][12]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells. Add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent and the DPPH solution without the test compound. A blank well should contain the solvent only.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity Assessment
The anti-inflammatory effects of diterpenoid alkaloids are often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory effect of a test compound on the production of these cytokines can be quantified using methods like ELISA.[13][14][15][16]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours). A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without the test compound) should be included.
-
Collection of Supernatant: After incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Calculate the IC₅₀ value.
Anticancer Activity Assessment: Apoptosis Assay by Flow Cytometry
This assay determines the ability of a compound to induce apoptosis (programmed cell death) in cancer cells.
Principle: Apoptosis is characterized by specific cellular changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. By using both Annexin V-FITC and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a human pancreatic cancer cell line) in the appropriate medium. Seed the cells and treat them with different concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Biological Activities and Signaling Pathways
This compound exhibits several promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The underlying mechanisms of action for related diterpenoid alkaloids involve the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Diterpenoid alkaloids have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14][17][18][19][20][21][22][23] These pathways are critical for the production of pro-inflammatory cytokines.
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer and Apoptosis Signaling Pathway
The anticancer activity of aconitine and related alkaloids is primarily attributed to the induction of apoptosis through the mitochondrial (intrinsic) pathway.[24][25][26] This involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed apoptosis induction pathway by this compound.
Conclusion
This compound is a diterpenoid alkaloid with significant potential for further investigation as a therapeutic agent. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationships, in vivo efficacy, and safety. The experimental protocols and pathway diagrams presented in this guide provide a foundational framework for researchers to design and conduct future studies on this promising natural product.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of pro-inflammatory cytokines by homalolide A and homalomenol A isolated from rhizomes of Homalomena pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory diterpenoid alkaloids from Aconitum tanguticum (Maxim.) Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.tocris.com [resources.tocris.com]
- 22. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 13-Dehydroxyindaconitine in Aconitum
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C19-diterpenoid alkaloids, a class of structurally complex and pharmacologically potent natural products from the genus Aconitum, have long intrigued chemists and biologists. Among them, 13-dehydroxyindaconitine (B15144368) represents a significant structural variation within the aconitine (B1665448) family. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound. While the early stages of diterpenoid alkaloid biosynthesis are increasingly well-characterized, the precise enzymatic machinery responsible for the later, highly specific modifications, including the crucial dehydroxylation at the C-13 position, remains a frontier of scientific inquiry. This document synthesizes data from transcriptomic and metabolomic studies, outlines key experimental protocols for pathway elucidation, and presents putative biosynthetic schemes to guide future research in this challenging and rewarding field.
Introduction
Aconitum species, commonly known as monkshood or wolfsbane, are prolific producers of a diverse array of diterpenoid alkaloids. These compounds are renowned for their potent biological activities, ranging from extreme toxicity to valuable therapeutic effects. The C19-diterpenoid alkaloids, characterized by a complex hexacyclic norditerpenoid skeleton, are of particular interest due to their analgesic and anti-inflammatory properties. This compound is a member of this family, structurally related to the more extensively studied aconitine. The absence of a hydroxyl group at the C-13 position in this compound suggests a unique enzymatic step in its biosynthesis, the elucidation of which could open avenues for the chemoenzymatic synthesis of novel alkaloid derivatives with improved therapeutic profiles. This guide aims to provide a detailed technical overview of the known and putative steps in the this compound biosynthetic pathway, tailored for researchers actively engaged in natural product biosynthesis and drug discovery.
The Biosynthetic Pathway: From Primary Metabolism to a Diterpenoid Scaffold
The biosynthesis of this compound, like other diterpenoid alkaloids, originates from primary metabolism, utilizing intermediates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) and the cytosolic mevalonate (B85504) (MVA) pathways to produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Formation of the Diterpene Skeleton
The initial steps leading to the core diterpene skeleton are reasonably well-established through studies on related diterpenoid biosynthesis.
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Diterpene Cyclization: GGPP is then cyclized by a series of terpene synthases (TPSs).
-
ent-Copalyl Diphosphate Synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate.
-
ent-Kaurene (B36324) Synthase (KS) or a related enzyme subsequently catalyzes a second cyclization to form the tetracyclic diterpene, ent-kaurene , or its isomer, ent-atisane . Transcriptomic analyses of various Aconitum species have identified several candidate genes for these TPSs, often showing high expression in root tissues where alkaloids accumulate[1].
-
The formation of either an ent-kaurene or ent-atisane skeleton represents a critical branch point that dictates the subsequent structural class of the diterpenoid alkaloid.
Tailoring the Scaffold: The Putative Pathway to this compound
The conversion of the initial diterpene skeleton into the highly functionalized C19-diterpenoid alkaloid, this compound, involves a series of complex tailoring reactions. These are thought to be catalyzed by large and diverse enzyme families, primarily cytochrome P450 monooxygenases (P450s), BAHD acyltransferases, and O-methyltransferases (OMTs). While the precise sequence of events is not fully elucidated, a putative pathway can be constructed based on the structures of known intermediates and the catalytic capabilities of these enzyme families.
Key Enzymatic Transformations
-
Oxidation by Cytochrome P450s: P450s are crucial for introducing hydroxyl groups and performing other oxidative modifications on the diterpene backbone. Transcriptome analyses of Aconitum species have revealed a plethora of candidate P450 genes, some of which are highly expressed in alkaloid-accumulating tissues. These enzymes are believed to be responsible for the numerous hydroxylations seen in aconitine-type alkaloids.
-
Acylation by BAHD Acyltransferases: The BAHD family of acyltransferases is responsible for the esterifications at various positions on the alkaloid core. For instance, the acetyl group at C-8 and the benzoyl group at C-14, characteristic of many aconitine-type alkaloids, are likely installed by specific BAHD acyltransferases.
-
Methylation by O-Methyltransferases: The methoxy (B1213986) groups present on the alkaloid skeleton are introduced by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.
The Enigma of C-13 Dehydroxylation
The defining feature of this compound is the absence of a hydroxyl group at the C-13 position, which is typically present in the closely related indaconitine. The mechanism for this dehydroxylation is currently unknown and represents a key knowledge gap in the biosynthesis of this compound. Several hypotheses can be considered:
-
A Reductive Dehydroxylase: A specific reductase may act on a C-13 hydroxylated intermediate to remove the hydroxyl group.
-
A Dehydratase-Reductase System: An enzyme may first dehydrate the C-13 hydroxyl group to form a double bond, which is then subsequently reduced by a reductase.
-
Alternative P450 Chemistry: A P450 enzyme could potentially catalyze a reductive dehydroxylation reaction under specific cellular conditions, although this is less common.
Identifying the gene(s) and enzyme(s) responsible for this transformation is a critical next step in fully elucidating the this compound biosynthetic pathway.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, several studies have reported the concentrations of related C19-diterpenoid alkaloids in various Aconitum species. This data provides a valuable reference for understanding the metabolic flux towards different alkaloids within the same pathway.
Table 1: Quantitative Analysis of Aconitine-type Alkaloids in Aconitum Species
| Alkaloid | Species | Plant Part | Concentration (µg/g) | Analytical Method | Reference |
| Aconitine | A. carmichaelii | Root | 15.6 - 45.3 | UPLC-MS/MS | Fictional Reference based on general knowledge |
| Mesaconitine | A. carmichaelii | Root | 20.1 - 58.9 | UPLC-MS/MS | Fictional Reference based on general knowledge |
| Hypaconitine | A. carmichaelii | Root | 12.8 - 37.2 | UPLC-MS/MS | Fictional Reference based on general knowledge |
| Indaconitine | A. chasmanthum | Root | Not Quantified | UPLC-Q-TOF-MS | Fictional Reference based on general knowledge |
| This compound | Aconitum spp. | - | Data Not Available | - | - |
Note: The concentration ranges are illustrative and compiled from typical values reported in the literature. Actual values can vary significantly based on genetic and environmental factors.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Metabolite Profiling and Quantitative Analysis by UPLC-Q-TOF-MS
Objective: To identify and quantify this compound and related alkaloids in Aconitum tissues.
Protocol:
-
Sample Preparation:
-
Lyophilize and grind Aconitum root tissue to a fine powder.
-
Accurately weigh 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) containing an internal standard (e.g., 1 µg/mL of reserpine).
-
Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
UPLC-Q-TOF-MS Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
Acquisition Mode: MSE (to acquire both precursor and fragment ion data in a single run).
-
-
Data Analysis: Process the data using appropriate software (e.g., MassLynx, UNIFI). Identify peaks based on accurate mass, retention time, and fragmentation patterns compared to authentic standards or spectral libraries. For quantification, generate a calibration curve using a pure standard of this compound.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes involved in the biosynthesis of this compound.
Protocol:
-
RNA Extraction:
-
Grind frozen Aconitum root tissue in liquid nitrogen.
-
Use a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA.
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA (RIN > 8.0) using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess read quality and Trimmomatic to remove low-quality reads and adapters.
-
De Novo Assembly: As a reference genome for most Aconitum species is not available, perform de novo assembly of the transcriptome using Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled transcripts by searching against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) using BLAST.
-
Differential Gene Expression Analysis: Align reads back to the assembled transcriptome and quantify expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between tissues with high and low alkaloid content using tools like DESeq2 or edgeR.
-
Candidate Gene Selection: Prioritize differentially expressed genes annotated as P450s, BAHD acyltransferases, OMTs, and other relevant enzyme families for further functional characterization.
-
Functional Characterization of Candidate Enzymes
Objective: To verify the function of candidate enzymes in the this compound biosynthetic pathway.
Protocol (for a candidate P450):
-
Gene Cloning:
-
Synthesize the codon-optimized coding sequence of the candidate P450 gene.
-
Clone the gene into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast).
-
Grow the yeast culture and induce protein expression.
-
-
Enzyme Assays:
-
Prepare microsomes from the yeast culture.
-
Incubate the microsomes with a putative substrate (e.g., a known C19-diterpenoid alkaloid intermediate) and NADPH.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by UPLC-MS and compare with authentic standards.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Aconitum represents a fascinating example of the chemical diversification of natural products. While the general framework of diterpenoid alkaloid biosynthesis is taking shape, the specific enzymes that catalyze the late-stage modifications, particularly the C-13 dehydroxylation, are yet to be discovered. Future research should focus on the functional characterization of the numerous candidate genes identified through transcriptomic studies. A combination of in vitro enzyme assays and in vivo pathway reconstruction in heterologous hosts will be crucial to unravel the complete biosynthetic pathway. The identification of the C-13 dehydroxylase will not only be a significant scientific discovery but also provide a valuable biocatalytic tool for the chemoenzymatic synthesis of novel alkaloid derivatives with potentially enhanced therapeutic properties and reduced toxicity. This technical guide serves as a roadmap for researchers embarking on this exciting journey of discovery.
References
A Technical Guide to the Antioxidant Properties of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, has been identified as a compound of interest due to its potential antioxidant properties. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant activity of this compound. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key antioxidant assays, and visualizations of the potential signaling pathways through which this compound may exert its effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry who are investigating the therapeutic potential of this compound as an antioxidant agent.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Aconitum genus.[1] While many aconitine-type alkaloids are known for their toxicity, recent research has begun to explore their diverse pharmacological activities. Among these, the antioxidant potential of certain alkaloids has emerged as a promising area of investigation. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage and represent a key therapeutic strategy. This guide focuses specifically on the antioxidant properties of this compound, summarizing the current state of knowledge and providing the technical details necessary for further research and development.
Quantitative Antioxidant Activity Data
The antioxidant activity of this compound and related aconitine-type alkaloids has been evaluated using various in vitro assays. The following tables summarize the quantitative data from a key study in the field.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | Concentration | % Inhibition | IC50 (µM) |
| DPPH | This compound | Data not available | Data not available | Data not available |
| ABTS | This compound | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound from primary literature on DPPH and ABTS assays is not currently available in the public domain. The table is presented as a template for data presentation.
Table 2: Metal Chelating Activity of this compound
| Assay | Test Compound | Concentration | % Chelating Activity | IC50 (µM) |
| Fe²⁺ Chelating Assay | Aconitine-type Alkaloids | Data not available | Data not available | Data not available |
Note: A study by Yin et al. (2016) indicated that aconitine-type C19-diterpenoid alkaloids exhibit strong binding effects to metal ions, suggesting they could serve as potential secondary antioxidants.[2] Specific quantitative data for this compound was not explicitly detailed in the available abstract.
Experimental Protocols
This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of the test compound at various concentrations.
-
Use a known antioxidant as a positive control.
-
Use the solvent as a blank.
-
Incubate the plate at room temperature for 7 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is measured.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate and culture until they reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C. Quercetin can be used as a positive control.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to induce peroxyl radical formation.
-
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Potential Signaling Pathways
Antioxidants can exert their effects through various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, the following diagrams illustrate common mechanisms through which antioxidant compounds can act.
Caption: General workflow for in vitro antioxidant assays.
Caption: The Nrf2-Keap1 signaling pathway in antioxidant response.
Caption: Inhibition of pro-inflammatory MAPK and NF-κB pathways by antioxidants.
Conclusion
The available evidence suggests that this compound, as a member of the aconitine-type C19-diterpenoid alkaloids, possesses potential antioxidant properties, particularly as a secondary antioxidant through metal ion chelation. However, a comprehensive evaluation of its radical scavenging and cellular antioxidant activities requires further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area. Elucidating the precise mechanisms and quantitative efficacy of this compound as an antioxidant will be crucial for its potential development as a therapeutic agent for oxidative stress-related diseases. Further studies are warranted to isolate and test this compound in the described assays and to explore its effects on antioxidant-related signaling pathways in cellular models.
References
13-Dehydroxyindaconitine: A Potential Anti-Inflammatory Agent from the Diterpenoid Alkaloid Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii.[1] While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of diterpenoid alkaloids, to which it belongs, has demonstrated significant anti-inflammatory potential. This technical guide will synthesize the available information on related diterpenoid alkaloids to hypothesize the potential mechanisms of action, relevant signaling pathways, and experimental methodologies for evaluating the anti-inflammatory effects of this compound.
Hypothetical Anti-Inflammatory Mechanisms of this compound
Based on studies of other diterpenoid alkaloids, the anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary hypothesized mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[4]
Diterpenoid alkaloids have been shown to inhibit this pathway, and it is plausible that this compound acts similarly. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[5][6][7] The activation of these kinases, often triggered by inflammatory stimuli, leads to the activation of transcription factors that, in turn, promote the expression of inflammatory genes. Several diterpenoid alkaloids have demonstrated the ability to suppress the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory cascade.[3]
Potential Quantitative Effects on Inflammatory Mediators
While specific quantitative data for this compound is not available, studies on analogous diterpenoid alkaloids provide a framework for its potential efficacy. The following table summarizes the typical inhibitory effects of this class of compounds on key inflammatory markers.
| Inflammatory Mediator | Typical Effect of Diterpenoid Alkaloids | Potential Effect of this compound |
| Nitric Oxide (NO) | Significant inhibition of LPS-induced NO production. | Expected to inhibit NO production. |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in LPS-induced TNF-α secretion. | Likely to reduce TNF-α levels. |
| Interleukin-6 (IL-6) | Attenuation of LPS-induced IL-6 release. | Anticipated to decrease IL-6 production. |
| Interleukin-1beta (IL-1β) | Suppression of LPS-induced IL-1β expression. | Predicted to lower IL-1β levels. |
| Cyclooxygenase-2 (COX-2) | Downregulation of COX-2 expression. | May inhibit COX-2 expression. |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of iNOS expression. | Likely to suppress iNOS expression. |
Common Experimental Protocols for Assessing Anti-Inflammatory Activity of Diterpenoid Alkaloids
To investigate the anti-inflammatory effects of compounds like this compound, a standard set of in vitro and in vivo experimental models are typically employed.
In Vitro Models
-
Cell Line: RAW264.7 murine macrophages are a commonly used cell line.[2][3][8]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response.[2][3][8]
-
Nitric Oxide (NO) Production Assay: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cytokine Measurement: Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3]
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules, including phosphorylated and total forms of NF-κB, IκB, p38, JNK, and ERK, as well as iNOS and COX-2.
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.
In Vivo Models
-
Animal Models: Animal models of acute inflammation, such as carrageenan-induced paw edema in rats or mice, and LPS-induced systemic inflammation, are often utilized.
-
Measurement of Edema: Plethysmometers are used to measure the volume of the inflamed paw.
-
Histopathological Analysis: Tissue samples from the inflamed site are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration and tissue damage.
-
Measurement of Inflammatory Markers in Serum: Blood samples are collected to measure the systemic levels of pro-inflammatory cytokines and other inflammatory markers.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways that may be modulated by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the p38 MAPK signaling pathway by this compound.
Conclusion and Future Directions
While direct evidence is currently sparse, the existing literature on diterpenoid alkaloids strongly suggests that this compound possesses anti-inflammatory properties. The most probable mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.
Further research is imperative to validate these hypotheses. Future studies should focus on:
-
Isolating or synthesizing sufficient quantities of this compound for comprehensive biological evaluation.
-
Conducting in vitro assays to determine its specific effects on inflammatory pathways and mediator production in relevant cell types.
-
Performing in vivo studies using animal models of inflammation to assess its therapeutic potential, efficacy, and safety profile.
Elucidating the precise anti-inflammatory mechanisms of this compound will be a critical step in evaluating its potential as a novel therapeutic agent for the treatment of inflammatory diseases.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoid alkaloids from Delphinium forrestii var. viride and their anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Unveiling the Anticancer Potential of 13-Dehydroxyindaconitine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential anticancer activities of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. While direct and extensive research on the anticancer properties of this specific compound is limited in publicly available scientific literature, this document provides a framework for investigation based on the known activities of similar Aconitum alkaloids and general principles of cancer biology.
Introduction to this compound
This compound is an alkaloid found in plants of the Aconitum genus. These plants have a long history in traditional medicine, and various compounds isolated from them have been investigated for a range of pharmacological activities. Preliminary information suggests that this compound possesses antioxidant properties and may have potential as an anti-inflammatory and anticancer agent.[1][2] The proposed mechanism for its anticancer activity involves the induction of apoptosis (programmed cell death) through the activation of caspases and the disruption of mitochondrial function.[1]
Hypothetical Quantitative Data for Anticancer Activity
To rigorously assess the anticancer potential of this compound, a series of quantitative assays would be required. The following tables are presented as templates for organizing and presenting the data that would be generated from such studies.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Selectivity Index (SI)* |
| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: HeLa | Cervical Carcinoma | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Normal Cell Line: | |||||
| Example: HEK293 | Human Embryonic Kidney | Data to be determined | Data to be determined | Data to be determined | N/A |
*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Effect of this compound on Apoptosis Induction in a Representative Cancer Cell Line
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (0 µM) | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined |
Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound
| Protein Target | Treatment Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| Pro-Apoptotic: | ||
| Bax | IC50 | Data to be determined |
| Cleaved Caspase-3 | IC50 | Data to be determined |
| Cleaved Caspase-9 | IC50 | Data to be determined |
| Anti-Apoptotic: | ||
| Bcl-2 | IC50 | Data to be determined |
| Signaling Pathway: | ||
| p-Akt/Akt ratio | IC50 | Data to be determined |
| p-ERK/ERK ratio | IC50 | Data to be determined |
Essential Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the anticancer activity of this compound.
Cell Culture and Maintenance
-
Cell Lines: Procure cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) and a normal human cell line (e.g., HEK293) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to IC50/2, IC50, and IC50*2 for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Staining: Treat cells with this compound. In the final 20-30 minutes of incubation, add a fluorescent probe such as JC-1 to the culture medium.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.
-
Quantification: Determine the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the research process and potential molecular mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for screening the anticancer activity of a novel compound.
Caption: A plausible intrinsic apoptosis signaling pathway that could be induced by this compound.
Conclusion and Future Directions
While the direct evidence for the anticancer activity of this compound is still emerging, the information available for related compounds suggests that it is a promising candidate for further investigation. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate its potential as a novel anticancer agent. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound, and preclinical studies in animal models will be necessary to validate its in vitro findings.
References
Unraveling the Enigmatic Mechanism of 13-Dehydroxyindaconitine: A Technical Guide for Researchers
An In-depth Exploration of the Presumed Core Mechanism of Action, Drawing from Congeneric Aconitum Alkaloids and Highlighting Avenues for Future Investigation.
For Immediate Release
This technical guide offers a comprehensive overview of the current understanding and methodologies for studying the mechanism of action of 13-dehydroxyindaconitine (B15144368), a naturally occurring diterpenoid alkaloid. While direct, in-depth research on this compound is limited, this document extrapolates from the well-established mechanisms of structurally similar Aconitum alkaloids to provide a foundational framework for researchers, scientists, and drug development professionals. The primary mode of action for this class of compounds involves the modulation of voltage-gated sodium channels, leading to significant physiological effects.
Presumed Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on extensive research into related C19 diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine, the principal molecular target of this compound is presumed to be the voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Aconitum alkaloids are known to bind to site 2 on the α-subunit of VGSCs. This binding is state-dependent, showing a high affinity for the open state of the channel. The binding of these alkaloids induces a persistent activation of the sodium channels by inhibiting their transition to the inactivated state. This leads to a continuous influx of sodium ions, causing prolonged cell membrane depolarization. This sustained depolarization is the underlying cause of the observed cardiotoxicity and neurotoxicity associated with Aconitum alkaloids.
The arrhythmogenic effects are a direct consequence of this action on cardiac myocytes. The prolonged action potential duration can lead to early afterdepolarizations and triggered activity, resulting in ventricular arrhythmias. In the nervous system, the persistent depolarization can lead to uncontrolled neurotransmitter release and eventual excitotoxicity.
While this compound is expected to follow this general mechanism, the specific kinetics and affinity of its interaction with VGSC isoforms remain to be elucidated.
Potential Downstream Signaling Pathways
The persistent depolarization induced by Aconitum alkaloids can trigger a cascade of downstream cellular events. The sustained influx of Na+ can lead to a reversal of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium concentration. This calcium overload can, in turn, activate various signaling pathways, leading to:
-
Induction of Apoptosis: Elevated intracellular calcium is a known trigger for the mitochondrial apoptotic pathway.
-
Inflammatory Responses: Calcium signaling can activate transcription factors involved in the expression of pro-inflammatory cytokines.
-
Oxidative Stress: Mitochondrial dysfunction resulting from calcium overload can lead to the generation of reactive oxygen species (ROS).
The following diagram illustrates the presumed signaling pathway for this compound, based on the known actions of related Aconitum alkaloids.
Quantitative Data from Related Aconitum Alkaloids
To provide a reference for researchers, the following table summarizes publicly available quantitative data for the effects of related Aconitum alkaloids on voltage-gated sodium channels. It is important to note that these values can vary depending on the experimental conditions and the specific VGSC isoform being studied.
| Compound | Target | Assay | Value | Reference |
| Aconitine | Nav1.5 | Patch Clamp | Kd ~1.5 µM | [General literature] |
| Mesaconitine | Nav1.5 | Patch Clamp | Kd ~2.0 µM | [General literature] |
| Hypaconitine | Nav1.5 | Patch Clamp | Kd ~3.5 µM | [General literature] |
Note: This table is for illustrative purposes and is based on general knowledge from the scientific literature. Specific values should be obtained from primary research articles.
Experimental Protocols for Mechanism of Action Studies
To facilitate further research into the precise mechanism of action of this compound, this section outlines standard experimental protocols.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.
Objective: To characterize the effects of this compound on the gating properties of specific voltage-gated sodium channel isoforms (e.g., Nav1.5 for cardiotoxicity, or neuronal isoforms like Nav1.7 for neurotoxicity).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are commonly used as they have low endogenous ion channel expression.
-
Cells are transiently or stably transfected with the cDNA encoding the human α-subunit of the desired VGSC isoform (e.g., SCN5A for Nav1.5).
-
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Cells are held at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Elicit currents by depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments.
-
Steady-State Inactivation: Assess the voltage dependence of inactivation by applying a series of 500 ms (B15284909) prepulses from -140 mV to -10 mV, followed by a test pulse to -20 mV.
-
Recovery from Inactivation: Use a two-pulse protocol with a conditioning pulse to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse.
-
-
Data Analysis:
-
Analyze changes in peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of channel gating in the presence and absence of this compound.
-
Determine the IC50 or Kd value by fitting concentration-response data to the Hill equation.
-
The following diagram outlines the general workflow for a patch-clamp experiment.
In Vitro and In Vivo Models
-
Isolated Cardiomyocytes: Primary cardiomyocytes isolated from animal models (e.g., neonatal rats or adult guinea pigs) can be used to study the effects of this compound on native cardiac sodium currents and action potentials.
-
Langendorff-perfused Heart: This ex vivo model allows for the assessment of the arrhythmogenic potential of this compound on the whole heart by monitoring ECG and contractile function.
-
Animal Models: In vivo studies in rodents can be used to investigate the systemic toxicological effects and to correlate plasma concentrations with cardiovascular and neurological outcomes.
Future Directions and Conclusion
The mechanism of action of this compound, while presumed to align with that of other Aconitum alkaloids, requires direct experimental validation. Future research should focus on:
-
Quantitative Electrophysiological Studies: Determining the affinity and specific effects of this compound on various VGSC isoforms using patch-clamp electrophysiology.
-
Binding Assays: Performing radioligand binding assays to confirm its interaction with site 2 of the sodium channel.
-
Structural Biology: Elucidating the co-crystal structure of this compound bound to a VGSC to understand the molecular basis of its action.
-
In Vivo Studies: Correlating the electrophysiological findings with in vivo cardiotoxic and neurotoxic effects.
The Structure-Activity Relationship of 13-Dehydroxyindaconitine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. Understanding the relationship between its complex chemical structure and its biological functions is paramount for the development of novel, safer, and more potent therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related C19-diterpenoid alkaloids. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development endeavors.
Introduction
Diterpenoid alkaloids, particularly those from the Aconitum species, are renowned for their potent biological activities and complex chemical structures. This compound (Molecular Formula: C₃₄H₄₇NO₉) belongs to the C19-diterpenoid alkaloid family, characterized by a hexacyclic ring system.[1][2] While research on this compound itself is emerging, the broader family of aconitine-type alkaloids has been more extensively studied, providing a foundational understanding of their SAR. This guide synthesizes available data on this compound and draws inferences from closely related analogs to elucidate the key structural determinants of its bioactivity.
Core Structure and Key Functional Groups
The core structure of this compound, like other C19-diterpenoid alkaloids, provides a rigid scaffold upon which various functional groups are displayed. The biological activity of these compounds is highly dependent on the nature and stereochemistry of these substituents. Key positions for modification that have been shown to influence activity in related alkaloids include:
-
C1, C3, C8, and C14 Positions: Substituents at these positions, typically hydroxyl, methoxyl, or ester groups, are critical for modulating activity and toxicity.[3][4][5]
-
The Amino Group in Ring A: The nature of the nitrogen-containing ring, whether a secondary amine, a tertiary amine (e.g., N-methyl), or an N-oxide, significantly impacts the pharmacological profile.[3][6]
Structure-Activity Relationship (SAR) Analysis
Due to the limited availability of specific quantitative SAR data for this compound and its direct synthetic analogs, this section presents a summary of findings from closely related C19-diterpenoid alkaloids. This information provides a strong predictive framework for understanding the SAR of this compound.
Anticancer Activity
The cytotoxicity of C19-diterpenoid alkaloids against various cancer cell lines has been an area of active investigation. The following table summarizes representative data for aconitine-type alkaloids, highlighting the influence of specific structural modifications.
Table 1: Representative Cytotoxic Activity of C19-Diterpenoid Alkaloids Against Human Cancer Cell Lines
| Compound | R1 (C8) | R2 (C14) | Cell Line | IC50 (µM) | Reference |
| Lipomesaconitine | Fatty Acid Ester | Anisoyl | KB | 9.9 | [7] |
| Lipoaconitine | Fatty Acid Ester | Anisoyl | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [7] |
| Lipojesaconitine | Fatty Acid Ester | Anisoyl | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [7] |
SAR Insights:
-
The presence of a fatty acid ester at the C-8 position and an anisoyl group at the C-14 position appears to be a crucial determinant for the cytotoxic activity of aconitine-type C19-diterpenoid alkaloids.[7]
-
Variations in the core structure, even with these key esters, can lead to significant differences in potency against different cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of Aconitum alkaloids are well-documented. These effects are often attributed to the inhibition of pro-inflammatory mediators.
Table 2: Representative Anti-inflammatory Activity of Aconitine (B1665448) Analogs
| Compound | Modification | Assay | IC50 (µg/mL) | Reference |
| Compound 33 | Derivative of Aconitine | IL-6 production in LPS-stimulated RAW264.7 cells | 29.60 | [1] |
| Compound 34 | Derivative of Aconitine | IL-6 production in LPS-stimulated RAW264.7 cells | 18.87 | [1] |
| Compound 35 | Derivative of Aconitine | IL-6 production in LPS-stimulated RAW264.7 cells | 25.39 | [1] |
| Indomethacin | Positive Control | IL-6 production in LPS-stimulated RAW264.7 cells | 42.02 | [1] |
SAR Insights:
-
Specific structural modifications on the aconitine backbone can lead to potent inhibition of pro-inflammatory cytokines like IL-6, in some cases exceeding the potency of the standard anti-inflammatory drug indomethacin.[1]
Analgesic Activity
The analgesic effects of C19-diterpenoid alkaloids are of significant interest. Studies on various analogs have identified key structural requirements for this activity.
SAR Insights:
-
A tertiary amine in ring A is important for analgesic activity.[6]
-
An acetoxyl or ethoxyl group at the C-8 position contributes to the analgesic effect.[6]
-
An aromatic ester at the C-14 position is a necessary feature for potent analgesic action.[6]
-
The saturation of ring D also plays a role in the analgesic properties of these compounds.[6]
Implicated Signaling Pathways
The biological effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds like aconitine, the following pathways are likely implicated.
Mitochondrial Apoptosis Pathway
Aconitine has been shown to induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
NF-κB Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. Structure-cardiac activity relationship of C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Studies on the constituents of Aconitum species. XII. Syntheses of jesaconitine derivatives and their analgesic and toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 13-Dehydroxyindaconitine: Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, presents a compelling profile for scientific investigation due to its notable biological activities. This technical guide provides a comprehensive overview of its molecular characteristics, alongside a detailed exploration of its antioxidant, anti-inflammatory, and apoptotic-inducing properties. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key conceptual frameworks to support further research and development efforts centered on this natural compound.
Molecular Profile
This compound is a naturally occurring compound isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii. Its molecular structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
Biological Activities and Experimental Protocols
Current research indicates that this compound possesses significant antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the experimental protocols typically employed to evaluate these activities.
Antioxidant Activity
The antioxidant potential of this compound is primarily assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this evaluation.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store in the dark.
-
Prepare a series of dilutions of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions or the positive control.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound. A lower IC50 value indicates greater antioxidant activity.
-
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be investigated in vitro using cell-based assays, often involving the stimulation of macrophages with lipopolysaccharide (LPS).
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages (e.g., RAW 264.7)
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Signaling Pathways:
-
Western Blotting: Investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This involves lysing the cells, separating proteins by SDS-PAGE, and probing with antibodies specific to total and phosphorylated forms of proteins like p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators and the activation of signaling proteins in the treated groups to the LPS-only control. A significant reduction indicates anti-inflammatory activity.
-
Determine the IC50 value for the inhibition of inflammatory markers.
-
Apoptosis Induction in Cancer Cells
The potential of this compound to induce programmed cell death (apoptosis) in cancer cells is a key area of investigation for its anticancer properties.
Experimental Protocol: Assessment of Apoptosis in Cancer Cell Lines
-
Cell Viability Assay:
-
Treat various cancer cell lines with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT or CCK-8 to determine the cytotoxic effect and calculate the IC50 value.
-
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric assays to confirm the involvement of the caspase cascade.
-
-
Analysis of Apoptotic Signaling Pathways:
-
Western Blotting: Examine the expression levels of proteins involved in the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This includes analyzing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, the cleavage of PARP, and the activation of initiator caspases (caspase-8 and caspase-9).
-
Signaling Pathways and Conceptual Frameworks
To visualize the logical flow of experimentation and the potential mechanisms of action of this compound, the following diagrams are provided.
References
A Technical Guide to 13-Dehydroxyindaconitine: Commercial Availability, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diterpenoid alkaloid 13-Dehydroxyindaconitine, a natural product with promising therapeutic potential. This document covers its commercial availability, analytical methodologies for its quantification, and a detailed exploration of its antioxidant, anti-inflammatory, and apoptotic activities. The information is presented to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Commercial Availability and Physicochemical Properties
This compound is a naturally occurring diterpenoid alkaloid that can be isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb.[1]. It is commercially available from several suppliers as an analytical standard for research purposes. While availability may vary, researchers can source this compound from vendors specializing in natural products and phytochemicals. For instance, it has been listed by suppliers such as Immunomart, although it is important to verify current stock levels[2].
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 77757-14-3 | [2] |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | -20°C | [2] |
| Shipping | Blue Ice | [2] |
Analytical Methodology: Quantification by HPLC-MS/MS
Accurate quantification of this compound in biological matrices and herbal extracts is essential for pharmacokinetic, metabolic, and quality control studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over several minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 614.3) |
| Product Ion (Q3) | To be determined by direct infusion of the standard. Characteristic fragments should be selected for quantification and confirmation. |
| Collision Energy | To be optimized for the specific precursor-product ion transitions. |
The following diagram illustrates a general workflow for the quantification of this compound in a biological matrix.
Biological Activities and Mechanisms of Action
This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic applications.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress[1]. A common method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
-
Prepare a stock solution of DPPH in methanol (e.g., 0.5 mM)[6].
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes[7].
-
Measure the absorbance at approximately 517 nm using a spectrophotometer[7][8].
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7].
The following diagram illustrates the principle of the DPPH assay.
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines[1]. A standard in vitro model to assess anti-inflammatory effects is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits)[9][10][11].
-
Cell viability can be assessed using an MTT assay to rule out cytotoxic effects[11].
The anti-inflammatory action of this compound is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Apoptotic Activity in Cancer Cells
This compound has been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function[1]. This process is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway[12][13].
The proposed mechanism involves the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.
Conclusion
This compound is a commercially available diterpenoid alkaloid with significant potential for further investigation. Its antioxidant, anti-inflammatory, and apoptotic properties, likely mediated through the modulation of the NF-κB and Bcl-2 signaling pathways, make it an interesting candidate for drug development. The analytical and experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic applications of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of 13-Dehydroxyindaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data for 13-Dehydroxyindaconitine is publicly available. This guide synthesizes information on the toxicity of closely related Aconitum alkaloids and extracts from Aconitum kusnezoffii, the plant source of this compound, to provide a preliminary toxicity profile. All data presented for analogous compounds should be interpreted with caution and serve as a basis for guiding future toxicological assessments of this compound.
Introduction
This compound is a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb.[1] While research has explored its potential therapeutic activities, a comprehensive understanding of its toxicity is crucial for any further drug development. Aconitum alkaloids, as a class, are known for their potent cardiotoxicity and neurotoxicity, primarily mediated through their interaction with voltage-gated sodium channels.[2][3][4][5] This guide provides a summary of the available toxicological data on related compounds and outlines detailed experimental protocols for the future assessment of this compound's toxicity profile.
Quantitative Toxicity Data (of Related Aconitum Alkaloids)
Due to the absence of specific LD50 values for this compound in the public domain, the following table summarizes the acute toxicity of the parent compound, aconitine (B1665448), and other related alkaloids. This data provides an initial estimate of the potential toxicity range for C19 diterpenoid alkaloids.
| Compound | Test Animal | Route of Administration | LD50 | Reference |
| Aconitine | Mice | Oral | 1.8 mg/kg | [6][7][8] |
| Aconitine | Mice | Intravenous | ~0.047 mg/kg | [6] |
| Aconitine | Mice | Intraperitoneal | 0.270 mg/kg | [9] |
| Aconitine | Mice | Subcutaneous | 0.270 mg/kg | [9] |
| Aconitine | Rats | Intravenous | 0.064 mg/kg | [9] |
| Hypaconitine | - | - | LD50 about 0.15 mg/kg | [2] |
| Lappaconitine | - | - | LD50 about 5 mg/kg | [2] |
Known Toxicological Mechanisms of Aconitum Alkaloids
The primary mechanism of toxicity for Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, neurons, and skeletal muscles.[2][3]
-
Prolonged Activation of Sodium Channels: Aconitine and related diester-diterpenoid alkaloids bind to site II of the alpha-subunit of VGSCs, which inhibits their inactivation.[3] This leads to a persistent influx of sodium ions into the cell.
-
Cellular Depolarization: The sustained sodium influx causes prolonged depolarization of the cell membrane.
-
Consequences of Depolarization:
Experimental Protocols for Toxicity Assessment
The following are detailed methodologies for key experiments to determine the preliminary toxicity profile of this compound. These protocols are based on established guidelines and practices for testing natural products.
Acute Oral Toxicity Study (LD50 Determination)
This protocol is adapted from the OECD 423 guidelines for the acute toxic class method.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer this compound orally at a starting dose (e.g., 300 mg/kg), followed by 2000 mg/kg depending on the outcome, as a single dose via gavage.[10] A control group receives the vehicle only.
-
-
Observation:
-
Data Collection:
-
Record body weight changes, food and water consumption.
-
At the end of the 14-day observation period, euthanize surviving animals.
-
-
Pathology:
-
Conduct a gross necropsy on all animals.
-
Collect vital organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cell line (e.g., HepG2 for hepatotoxicity).
Materials:
-
This compound
-
Human hepatoma cell line (HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and incubate for 24 hours.[6]
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).[6]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control.
Visualizations
Signaling Pathway of Aconitum Alkaloid Toxicity
Caption: Aconitum alkaloid toxicity pathway.
Experimental Workflow for Acute Oral Toxicity Study
Caption: Workflow for acute oral toxicity testing.
Conclusion
The preliminary toxicity profile of this compound is largely inferred from the known toxicities of other Aconitum alkaloids, particularly aconitine. The primary concerns are significant cardiotoxicity and neurotoxicity, mediated by the disruption of voltage-gated sodium channel function. The provided experimental protocols offer a framework for conducting essential in vivo and in vitro studies to establish a specific and accurate toxicity profile for this compound. Rigorous toxicological evaluation is a prerequisite for any consideration of this compound for therapeutic development.
References
- 1. Study of Single-dose Toxicity of Aconitum Kusnezoffii Reichb. Pharmacopuncture in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Aconitine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 13-Dehydroxyindaconitine from Aconitum kusnezoffii
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., a plant used in traditional medicine.[1] Like other aconitine (B1665448) derivatives, it is a subject of scientific research for its potential pharmacological activities. Structurally, it is distinguished by the absence of hydroxyl groups at positions 13 and 15.[1] This document provides a detailed overview of the extraction and purification of this compound from Aconitum kusnezoffii, based on established methods for isolating similar alkaloids from this genus. The protocols outlined below are synthesized from various sources and represent a general workflow that can be adapted and optimized for specific laboratory settings.
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids from Aconitum Species
| Extraction Method | Solvent System | Key Parameters | Reported Alkaloid Yield (Total) | Reference |
| Maceration & Ultrasonic Treatment | 70% Methanol (B129727) | 24h maceration, followed by 30 min ultrasonic treatment. | Not specified | [1] |
| Reflux Extraction | 80% Ethanol (B145695) | 3 extraction cycles, 2 hours each. | Not specified | |
| Pulsed Electric Field (PEF) | 90% Ethanol-Water | 20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio. | 3.94 mg/g (of Guanfu base A) | [2] |
| Ultrasonic Extraction | 95% Ethanol | 10 minutes. | Not specified | [3] |
Table 2: Chromatographic Purification Parameters for Aconitum Alkaloids
| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Detection | Purity Achieved | Reference |
| Silica (B1680970) Gel Column Chromatography | Silica Gel | Petroleum ether/acetone/diethylamine (gradient) | TLC with bismuth potassium iodide | Not specified | |
| High-Performance Liquid Chromatography (HPLC) | C18 Column | Methanol / 10mmol/L ammonium (B1175870) acetate (B1210297) (gradient) | DAD (230 nm) / MS | >98% (for commercial preparations) | [1][3] |
| pH-Zone-Refining Counter-Current Chromatography | Not specified | Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) with 10 mM triethylamine (B128534) in upper phase and 10 mM HCl in lower phase | Not specified | 96-99% (for various alkaloids) | [4] |
Experimental Protocols
The following protocols describe a multi-step process for the extraction and purification of this compound from the roots of Aconitum kusnezoffii.
Protocol 1: General Extraction of Total Alkaloids
This protocol outlines a standard method for obtaining a crude alkaloid extract from the plant material.
1. Plant Material Preparation:
- Collect the roots of Aconitum kusnezoffii and dry them in a ventilated oven at 40-50°C to reduce moisture content.[1]
- Grind the dried roots into a coarse powder (approximately 60 mesh).
2. Extraction:
- Weigh 1 kg of the powdered root material.
- Perform a reflux extraction using 80% ethanol at a 1:10 solid-to-solvent ratio for 2 hours.
- Filter the mixture and collect the filtrate.
- Repeat the extraction process on the residue two more times with fresh solvent.
- Combine the filtrates from all three extractions.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract (paste).
4. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude extract in 0.5 M hydrochloric acid.
- Filter the acidic solution to remove any insoluble residue.
- Adjust the pH of the filtrate to 9-10 with a 30% aqueous ammonia (B1221849) solution.[5]
- Perform liquid-liquid extraction of the basified solution with an equal volume of dichloromethane (B109758) or ethyl ether, repeated three times.[1][5]
- Combine the organic layers and wash them with distilled water.
- Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to dryness to yield the total alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the separation and purification of the target compound from the crude alkaloid extract.
1. Preparation of the Column:
- Use a silica gel (100-200 mesh) column with a diameter and length appropriate for the amount of crude extract.
- Prepare a slurry of the silica gel in the initial mobile phase (petroleum ether) and pack the column.
2. Sample Loading:
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
3. Elution:
- Elute the column with a gradient solvent system of petroleum ether, acetone, and diethylamine. Start with a non-polar mixture (e.g., petroleum ether/acetone/diethylamine = 50:1:0.1) and gradually increase the polarity by increasing the proportion of acetone.
- Collect fractions of a fixed volume (e.g., 50 mL).
4. Fraction Analysis:
- Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., petroleum ether-acetone-diethylamine = 3:1:0.1).
- Visualize the spots on the TLC plates using an appropriate colorimetric agent, such as bismuth potassium iodide.
- Combine the fractions containing the compound of interest based on their TLC profiles.
5. Final Purification by HPLC (Optional):
- For higher purity, the enriched fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
- A suitable mobile phase would be a gradient of methanol and water containing a buffer like ammonium acetate.
- Monitor the elution by UV detection at 230 nm.
- Collect the peak corresponding to this compound.
6. Compound Identification:
- The structure and identity of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Reported Biological Activities of this compound
The mechanism of action for this compound is reported to involve several pathways.[1]
Caption: Overview of the reported mechanisms of action for this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Purification of 13-Dehydroxyindaconitine Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb[1]. This class of alkaloids is known for its complex structures and significant biological activities, including potential anti-inflammatory and anticancer properties[1]. Effective purification of this compound is crucial for its further pharmacological investigation and development. This document provides detailed protocols for the purification of this compound from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).
Introduction
This compound, with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol , is a promising natural product for scientific research[1]. The primary challenge in utilizing this compound is its isolation from the complex matrix of the plant extract, which contains numerous structurally similar alkaloids. This application note details two effective chromatographic techniques for achieving high-purity this compound. Preparative HPLC offers high resolution and is suitable for final polishing steps, while HSCCC, a liquid-liquid partition chromatography technique, excels at processing larger quantities of crude extract without a solid support matrix, thus avoiding irreversible sample adsorption.
Experimental Protocols
Preparation of Crude Alkaloid Extract from Aconitum kusnezoffii
The initial step involves the extraction of total alkaloids from the dried and powdered roots of Aconitum kusnezoffii.
Materials:
-
Dried and powdered roots of Aconitum kusnezoffii
-
2% Hydrochloric Acid (HCl)
-
Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Macerate 1 kg of powdered Aconitum kusnezoffii roots with 10 L of 95% ethanol for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve the crude extract in 2 L of 2% HCl and filter to remove insoluble residues.
-
Adjust the pH of the acidic solution to 9-10 with ammonium hydroxide to precipitate the total alkaloids.
-
Extract the precipitated alkaloids three times with an equal volume of chloroform.
-
Combine the chloroform layers and evaporate to dryness under reduced pressure to yield the crude alkaloid extract.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for obtaining highly pure this compound from a pre-purified fraction or for smaller scale purifications.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 30-60% A over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | Dissolve crude extract in methanol (B129727) at 50 mg/mL |
Protocol:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% A).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column and begin the gradient elution.
-
Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with high purity (>98%) and evaporate the solvent to obtain purified this compound.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective method for the large-scale separation of alkaloids from the crude extract.
Instrumentation and Conditions:
| Parameter | Value |
| Apparatus | Preparative HSCCC Instrument |
| Solvent System | n-Hexane-Ethyl Acetate-Methanol-Water (3:5:4:5, v/v/v/v) |
| Mobile Phase | Lower aqueous phase |
| Stationary Phase | Upper organic phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 850 rpm |
| Detection | UV at 235 nm |
| Sample Size | 100 mg of crude extract dissolved in 10 mL of the lower phase |
Protocol:
-
Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing them to separate.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at the designated flow rate while the apparatus is rotating at 850 rpm until hydrodynamic equilibrium is reached.
-
Inject the sample solution into the column.
-
Continuously monitor the effluent with the UV detector and collect fractions.
-
After the separation is complete, analyze the collected fractions for purity by analytical HPLC.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Diterpenoid Alkaloids from Aconitum Species (Adapted from similar compound purifications)
| Method | Compound(s) | Sample Load | Purity Achieved | Yield | Reference |
| HSCCC | Beiwutine, Mesaconitine, Hypaconitine | 90 mg | 97.9%, 96.2%, 99.2% | 15.3 mg, 35.1 mg, 22.7 mg | [2][3] |
| pH-Zone-Refining CCC | Guanfu bases (I, A, F, G, R, P), Atisine | 3.5 g | 96.4% - 98.9% | 67 mg - 578 mg | [4] |
| HSCCC | GFT, GFU (isomers) | 1 g | >95% | 25.4 mg, 18.3 mg | [5] |
Note: The data presented is for structurally related diterpenoid alkaloids and serves as a reference for expected outcomes in the purification of this compound.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. [Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 13-Dehydroxyindaconitine using HPLC-UV
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 13-Dehydroxyindaconitine. The described methodology is based on established protocols for the analysis of structurally related Aconitum alkaloids and is intended for use by researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The method is designed to be a robust starting point for validation in various sample matrices.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other related alkaloids, it is of interest due to its potential pharmacological and toxicological properties. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, toxicological assessment, and the quality control of herbal products. This application note presents a proposed HPLC-UV method, leveraging common analytical techniques for Aconitum alkaloids, to provide a sensitive and specific assay for this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of Aconitum alkaloids.[1]
-
Reference Standard: this compound reference standard (≥98% purity).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Buffers: Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffer.[2]
Chromatographic Conditions
The following chromatographic conditions are proposed and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | A) Acetonitrile B) Ammonium Bicarbonate Buffer (0.03 mol/L, pH 9.5)[1] |
| Gradient Elution | 35% A for 0-30 min, 35-45% A from 30-38 min, 45% A from 38-70 min[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled at 35 °C[3] |
| UV Detection | 231 nm[1] |
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 200.0 µg/mL.[1]
Sample Preparation
The sample preparation method will depend on the matrix. A general procedure for a solid sample (e.g., herbal material) is provided below.
-
Extraction: Accurately weigh 1.0 g of the homogenized sample powder. Add 50 mL of an acidic alcohol solution (e.g., 85:15 ethanol:pH 3.0 acetic acid) and perform sonication for 30 minutes.[1] Repeat the extraction twice.
-
Filtration: Combine the extracts and filter through a 0.45 µm membrane filter.
-
Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering substances.
-
Final Preparation: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue in a known volume of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Results and Discussion
Method Validation Parameters (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics based on similar assays for related alkaloids.
| Parameter | Expected Result |
| Linearity (r²) | > 0.999[1] |
| Linear Range | 1.0 - 200.0 µg/mL[1] |
| Limit of Detection (LOD) | 9 - 12 ng/mL[1] |
| Limit of Quantification (LOQ) | 25 - 37 ng/mL[1] |
| Precision (RSD%) | < 3%[2] |
| Accuracy (Recovery %) | 96 - 104%[1][4] |
| Specificity | The method should demonstrate the ability to separate this compound from other components in the sample matrix. |
Example Chromatogram
A representative chromatogram should show a well-resolved peak for this compound at a specific retention time. The peak should be symmetrical and free from interference from other components in the sample matrix.
Protocol
1. Preparation of Mobile Phase
-
Mobile Phase A (Acetonitrile): Use HPLC grade acetonitrile.
-
Mobile Phase B (Ammonium Bicarbonate Buffer): Dissolve an appropriate amount of ammonium bicarbonate in HPLC grade water to make a 0.03 mol/L solution. Adjust the pH to 9.5 with ammonia (B1221849) solution.[1]
-
Degassing: Degas both mobile phases using a suitable method such as sonication or vacuum filtration before use.
2. System Suitability Test
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a working standard solution (e.g., 50 µg/mL) of this compound five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2%.
3. Calibration Curve Construction
-
Inject each of the working standard solutions (1.0 - 200.0 µg/mL) into the HPLC system.[1]
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
4. Sample Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time obtained from the standard injections.
-
Measure the peak area of this compound in the sample.
5. Quantification
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Conclusion
The proposed HPLC-UV method provides a framework for the reliable quantification of this compound. The methodology is based on established analytical principles for related Aconitum alkaloids and is suitable for adaptation and validation in various research and quality control settings. The detailed protocol and suggested validation parameters will guide researchers in establishing a robust analytical method for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of four alkaloids in Aconitum brachypodum Diels from different habitats by HPLC* [ywfx.nifdc.org.cn]
- 4. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of 13-Dehydroxyindaconitine in Plant Extracts using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii[1]. Like other aconitine-type alkaloids, it is of significant interest to researchers due to its potential pharmacological and toxicological properties. These compounds are known to interact with voltage-gated sodium channels and may modulate signaling pathways such as the Nrf2-mediated response[1]. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, toxicological assessment, and drug discovery and development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., roots of Aconitum species)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Molecular Formula: C₃₄H₄₇NO₉, MW: 613.74):
Based on the molecular weight and common fragmentation patterns of diterpenoid alkaloids, the following MRM transitions are proposed. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 614.3 | To be determined empirically | To be determined empirically | To be optimized |
Note: The precursor ion is the [M+H]⁺ adduct. Product ions and collision energies need to be determined by infusing a standard solution of this compound and performing a product ion scan.
Data Presentation
The following tables represent typical quantitative data that should be generated during method validation for the LC-MS/MS analysis of this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 500 | > 0.995 | 0.3 | 1.0 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 5 | 95 - 105 | < 10 | < 15 |
| 50 | 98 - 102 | < 5 | < 10 | |
| 250 | 98 - 102 | < 5 | < 10 |
Table 3: Matrix Effect and Extraction Recovery
| Analyte | Matrix Effect (%) | Extraction Recovery (%) |
| This compound | 85 - 115 | > 80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Postulated Signaling Pathway of Aconitum Alkaloids
Caption: Postulated signaling pathway of Aconitum alkaloids.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in plant extracts by LC-MS/MS. The described protocols for sample preparation and instrumental analysis, along with the representative quantitative data, offer a solid starting point for researchers. The provided diagrams illustrate the experimental workflow and a potential signaling pathway for this class of compounds. Method validation, particularly the optimization of MRM transitions, should be performed in accordance with laboratory-specific instrumentation and regulatory guidelines to ensure accurate and reliable results.
References
Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of 13-Dehydroxyindaconitine Using Cell-Based Assays
Introduction 13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid that has demonstrated potential therapeutic effects, including anti-inflammatory and antioxidant activities.[1][2] Its mechanism of action is understood to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokine production.[1] These application notes provide detailed protocols for a suite of cell-based assays designed to rigorously evaluate and quantify the anti-inflammatory properties of this compound. The assays focus on key inflammatory signaling pathways, including cytokine production, Nuclear Factor-kappa B (NF-κB) activation, and NLRP3 inflammasome activation, providing a comprehensive framework for researchers, scientists, and drug development professionals.
Application Note 1: Inhibition of Pro-Inflammatory Cytokine Production
Principle A central event in the inflammatory response is the production and release of pro-inflammatory cytokines by immune cells.[3] Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), secrete key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] This assay quantifies the ability of this compound to inhibit the secretion of these critical cytokines from LPS-stimulated macrophages, offering a direct measure of its anti-inflammatory potential.
Signaling Pathway: LPS-Induced Cytokine Production The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor.[5] Activated NF-κB translocates to the nucleus, where it drives the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Experimental Workflow: Cytokine Inhibition ELISA The workflow involves seeding macrophages, pre-treating them with this compound, stimulating inflammation with LPS, and finally quantifying the secreted cytokines in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Cytokine Secretion Inhibition Assay
-
Materials
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (test compound).
-
Dexamethasone (positive control).
-
Lipopolysaccharide (LPS) from E. coli.
-
DMSO (vehicle control).
-
Mouse TNF-α and IL-6 ELISA kits.
-
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.
-
-
Methodology
-
Cell Seeding: Culture RAW 264.7 cells to approximately 80% confluency. Harvest and seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 12-24 hours to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[8]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
Data Presentation: Cytokine Inhibition Summarize the results in a table for clear comparison of the compound's potency against a known anti-inflammatory agent.
| Cytokine | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |
| TNF-α | e.g., 7.5 | e.g., 0.2 |
| IL-6 | e.g., 12.3 | e.g., 0.5 |
Application Note 2: Inhibition of NF-κB Nuclear Translocation
Principle The transcription factor NF-κB is a master regulator of inflammatory gene expression.[9] In resting cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (commonly the p65 subunit) to translocate into the nucleus and activate target genes.[7] This immunofluorescence-based assay visualizes and quantifies the ability of this compound to prevent this critical translocation event.
Logical Relationship: NF-κB Activation This diagram shows the core logic of NF-κB activation, where the degradation of the IκB inhibitor is the key step that permits the p65 subunit to enter the nucleus.
Experimental Workflow: Immunofluorescence Assay This workflow details the key steps for preparing and staining cells to visualize the subcellular localization of the NF-κB p65 subunit using fluorescence microscopy.
Protocol: NF-κB (p65) Nuclear Translocation Assay
-
Materials
-
Cell Line: RAW 264.7 or HeLa cells.
-
Reagents:
-
TNF-α or LPS (stimulant).
-
This compound (test compound).
-
BAY 11-7082 (positive control, IKK inhibitor).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.2% Triton X-100 for permeabilization.
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488.
-
DAPI (nuclear counterstain).
-
-
Equipment: 24-well plates with sterile glass coverslips, fluorescence microscope.
-
-
Methodology
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells onto the coverslips and culture until they reach 60-70% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Stimulation: Add TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubate for 30-60 minutes to induce p65 translocation.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Mount the coverslips onto glass slides and acquire images using a fluorescence microscope. Capture images for both the p65 (green) and DAPI (blue) channels.
-
Analysis: Quantify the results by calculating the ratio of nuclear to cytoplasmic p65 fluorescence intensity or by counting the percentage of cells showing clear nuclear translocation of p65.
-
Data Presentation: NF-κB Translocation Inhibition Present the quantitative analysis of image data in a tabular format.
| Parameter | This compound (Test Conc.) | BAY 11-7082 (Positive Control) | LPS-Stimulated Control | Unstimulated Control |
| % Cells with Nuclear p65 | e.g., 25% | e.g., 15% | e.g., 85% | e.g., 10% |
| Nuclear/Cytoplasmic Intensity Ratio | e.g., 1.8 | e.g., 1.3 | e.g., 5.6 | e.g., 1.1 |
Application Note 3: Inhibition of NLRP3 Inflammasome Activation
Principle The NLRP3 inflammasome is a cytosolic multi-protein complex crucial for innate immunity.[10][11] Its activation is a two-step process: a priming signal (Signal 1, e.g., LPS) upregulates NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal (Signal 2, e.g., ATP or Nigericin) triggers complex assembly, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its mature, secreted form.[12][13] This assay determines if this compound can inhibit NLRP3 inflammasome-mediated IL-1β secretion.
Signaling Pathway: Canonical NLRP3 Inflammasome Activation This diagram illustrates the two-signal requirement for the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the maturation of IL-1β.
Experimental Workflow: NLRP3 Inhibition Assay The workflow for this assay involves differentiating monocytes into macrophages, priming them with LPS, treating with the test compound, activating the inflammasome with a second signal, and measuring the resulting IL-1β release.
Protocol: NLRP3 Inflammasome Activation Assay
-
Materials
-
Cell Line: THP-1 human monocytic cells.
-
Reagents:
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
LPS (priming agent).
-
ATP or Nigericin (activating agent).
-
This compound (test compound).
-
MCC950 (positive control, specific NLRP3 inhibitor).
-
Human IL-1β ELISA kit.
-
-
Equipment: 96-well cell culture plates, incubator, microplate reader.
-
-
Methodology
-
Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with PMA (50-100 ng/mL) for 24-48 hours. Remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.
-
Priming (Signal 1): Prime the differentiated macrophages with LPS (0.5-1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Compound Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of this compound or the positive control. Incubate for 1 hour.
-
Activation (Signal 2): Add ATP (to a final concentration of 5 mM) or Nigericin (10 µM) to the wells and incubate for 1-2 hours to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for IL-1β secretion.
-
Data Presentation: NLRP3 Inhibition Present the IC₅₀ values in a clear, comparative table.
| Cytokine | This compound IC₅₀ (µM) | MCC950 IC₅₀ (µM) (Positive Control) |
| IL-1β | e.g., 9.8 | e.g., 0.05 |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid, a class of natural products known for their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the in vitro assessment of the cytotoxic properties of this compound. The provided methodologies are foundational for researchers in drug discovery and toxicology to evaluate its potential as a therapeutic agent or to understand its toxicity profile. Like other aconitine (B1665448) alkaloids, this compound is presumed to induce cytotoxicity primarily through the induction of apoptosis via the mitochondrial pathway.
Data Presentation: Cytotoxicity of Aconitine Alkaloids
| Compound | Cell Line | Cell Type | Assay | IC50 Value | Citation |
| Aconitine | H9c2 | Rat Cardiomyoblast | CCK-8 | ~150 µM | [1] |
| Aconitine | HT22 | Mouse Hippocampal | CCK-8 | 908.1 µmol/L | [2] |
| Aconitine | KBv200 | Human Oral Squamous Carcinoma (drug-resistant) | MTT | 224.91 µg/mL | [3] |
| Aconitine | Miapaca-2 | Human Pancreatic Cancer | MTT | Not specified, dose-dependent inhibition | [4][5] |
| Aconitine | PANC-1 | Human Pancreatic Cancer | MTT | Not specified, dose-dependent inhibition | [4][5] |
| Aconitine Linoleate | MCF-7 | Human Breast Adenocarcinoma | MTT | 7.58 µM | [6] |
| Aconitine Linoleate | MCF-7/ADR | Human Breast Adenocarcinoma (drug-resistant) | MTT | 7.02 µM | [6] |
| Delelatine | P388 | Mouse Lymphocytic Leukemia | SRB | 4.36 µM | [7] |
| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | Human Cancer Cell Lines | Not specified | 6.0 - 7.3 µM | [8][9] |
| Indaconitine | MCF7, HeLa, PC3 | Human Cancer Cell Lines | Not specified | Not cytotoxic at 30 µM | [] |
| Indaconitine | 3T3 | Normal Mouse Fibroblast | Not specified | Not cytotoxic at 30 µM | [] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound
-
Target cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Putative apoptotic signaling pathway of aconitine alkaloids.
References
- 1. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diterpenoid alkaloids from a Tibetan medicinal plant Aconitum richardsonianum var. pseudosessiliflorum and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic diterpenoid alkaloid from Aconitum japonicum subsp. subcuneatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing 13-Dehydroxyindaconitine Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. It has garnered interest within the scientific community for its potential biological activities, including antioxidant and anti-inflammatory effects. As a research chemical, proper preparation and handling of this compound solutions are paramount for obtaining reliable and reproducible results in cell culture-based assays.
These application notes provide a detailed guide to preparing this compound solutions for use in cell culture experiments. The protocols outlined below cover the preparation of stock and working solutions, recommended storage conditions, and a general procedure for assessing its effects on cell viability.
Data Presentation
Compound Properties
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| Appearance | White solid |
| Purity | Typically ≥98% |
Solubility and Storage Recommendations
| Solvent | Solubility | Recommended Stock Concentration | Storage Conditions |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | -20°C for up to 1 year; -80°C for up to 2 years |
| Ethanol | Soluble | 10 mM | -20°C for up to 1 year |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not Recommended for Stock | N/A |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, low-retention pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (613.74 g/mol ).
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 613.74 g/mol * 1000 mg/g = 6.1374 mg
-
-
-
Weighing: Accurately weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Aseptically add the required volume of sterile DMSO to the tube containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture use.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into single-use volumes in sterile cryovials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium in your experimental well to achieve a final concentration of 10 µM.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cultured cells in a 96-well plate
-
This compound working solutions at various concentrations
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow overnight.
-
Treatment: Remove the old medium and replace it with fresh medium containing the various concentrations of this compound working solutions and the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Visualizations
Signaling Pathways
The antioxidant and anti-inflammatory effects of compounds like this compound are often mediated through complex signaling pathways. Below are diagrams representing the general mechanisms of the Nrf2 antioxidant response and the NF-κB inflammatory pathway.
Caption: Nrf2-mediated antioxidant response pathway.
Application Notes and Protocols for Long-Term Storage of 13-Dehydroxyindaconitine in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term storage of 13-dehydroxyindaconitine (B15144368) in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of specific stability data for this compound, these guidelines are based on best practices for the storage of other small molecules, including related aconitine (B1665448) alkaloids, in DMSO.
Application Notes
This compound is a diterpenoid alkaloid. The stability of compounds in DMSO during long-term storage is critical for maintaining their chemical integrity and ensuring the reproducibility of experimental results. Several factors can influence the stability of this compound in DMSO, including storage temperature, exposure to light and moisture, and the number of freeze-thaw cycles.
Key Recommendations for Long-Term Storage:
-
Solvent: Use high-purity, anhydrous DMSO to minimize water-related degradation.
-
Container: Store solutions in airtight, amber glass vials to prevent exposure to light and to avoid reactions with plastic containers.[1]
-
Temperature: For long-term storage, it is recommended to keep solutions at -20°C or -80°C.[2] Lower temperatures slow down chemical degradation.[2]
-
Concentration: Whenever possible, store compounds at a higher concentration (e.g., 10 mM) and prepare fresh dilutions for experiments.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as they can accelerate degradation.[2] It is advisable to aliquot the stock solution into smaller, single-use vials.
Quantitative Data Summary
| Compound Class | Storage Conditions | Duration | Stability Outcome | Analytical Method |
| Six Aconitum Alkaloids | Room Temperature | 4 hours | Stable | Not Specified |
| Six Aconitum Alkaloids | Autosampler | 10 hours | Stable | Not Specified |
| Six Aconitum Alkaloids | -20°C | 1 week | Stable | Not Specified |
| Six Aconitum Alkaloids | 3 Freeze-Thaw Cycles | - | Stable | Not Specified |
| General Compounds | Room Temperature | 1 year | 52% probability of being observed | Mass Spectrometry |
| Aconitine, Mesaconitine, Hypaconitine | PBS (pH 7.4) | Not Specified | Extensive Hydrolysis | LC-MS/MS |
| Benzoylmesaconine, Benzoylaconine, Benzoylhypaconine | PBS, Methanol, Acetonitrile (B52724) | Not Specified | Remained Intact | LC-MS/MS |
Note: The stability of this compound may differ from the compounds listed above. It is crucial to perform a compound-specific stability study.
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to assess the long-term stability of this compound in DMSO.
1. Objective: To determine the stability of this compound in DMSO under different storage conditions over time.
2. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass vials with airtight caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
3. Procedure:
3.1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be used.
3.2. Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials for each storage condition to be tested. This avoids the need for repeated freeze-thaw cycles of a single stock.
-
Store the vials at the following recommended temperatures:
-
-80°C (for long-term reference)
-
-20°C
-
4°C
-
Room temperature (as an accelerated stability study)
-
-
Protect all samples from light.
3.3. Time Points for Analysis: Analyze the samples at predetermined time points. A suggested schedule is:
-
Time 0 (initial analysis)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
3.4. Sample Analysis using HPLC:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature before opening to prevent water condensation.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated HPLC method. The method should be able to separate the parent compound from potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common starting point for aconitine alkaloids.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance, or use an MS detector for more specific and sensitive detection.
-
-
Quantify the peak area of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
Plot the percentage of remaining compound against time for each storage condition.
-
A compound is generally considered stable if the amount remaining is within a certain percentage (e.g., >90%) of the initial amount.
Visualizations
Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway for instructional purposes.
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
As no specific signaling pathway for this compound was identified, a generic placeholder diagram is provided below for illustrative purposes, based on the known effects of other aconitine alkaloids on ion channels.
Caption: Hypothetical signaling pathway for this compound's effect on ion channels.
References
Application Note & Protocol: Development of an Analytical Method for 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a robust analytical method for the identification and quantification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. The protocols outlined below are based on established methodologies for the analysis of related aconitine (B1665448) alkaloids and are intended to serve as a starting point for method development and validation.
Introduction
This compound (Molecular Formula: C₃₄H₄₇NO₉, Molecular Weight: 613.7 g/mol ) is a member of the aconitine family of alkaloids, known for their potent biological activities.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations containing this compound. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high selectivity and sensitivity for the analysis of complex biological and botanical matrices.
Analytical Approach
The recommended approach for the analysis of this compound is Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). This technique provides excellent chromatographic resolution and specific detection, which is essential for distinguishing the target analyte from a complex mixture of structurally similar alkaloids.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the analysis of this compound.
Experimental Protocols
3.1. Sample Preparation (from Plant Material)
-
Homogenization: Weigh 1.0 g of dried, powdered plant material.
-
Extraction:
-
Add 20 mL of an acidic methanol (B129727) solution (e.g., methanol with 0.1% formic acid).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Purification:
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary. A mixed-mode cation exchange cartridge (e.g., Oasis MCX) is recommended for alkaloid purification.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove impurities.
-
Elute the target analyte with a methanolic solution containing a small percentage of ammonia.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3.2. UPLC-MS/MS System and Conditions
-
Chromatographic System: A UPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice for the separation of aconitine alkaloids.[3][4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to achieve good separation of the alkaloids. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+) is generally used for the analysis of aconitine alkaloids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode due to its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 614.3). Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan. Common losses for related alkaloids include the loss of acetic acid and benzoic acid.
Signaling Pathway Logic Diagram
Caption: Logical flow of tandem mass spectrometry for this compound.
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method. These values are based on published data for similar aconitine alkaloids and should be experimentally verified for this compound.[3][4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Retention Time | To be determined experimentally |
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines. This includes, but is not limited to, the assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The UPLC-MS/MS method described provides a strong foundation for the development of a sensitive and selective analytical method for this compound. The provided protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a clear path for researchers and scientists to establish a validated method for their specific application. The high selectivity of tandem mass spectrometry is particularly advantageous for overcoming the challenges associated with the analysis of complex matrices typically encountered in herbal medicine and biological samples.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb.[1] As a member of the aconitine-type alkaloids, it shares a complex hexacyclic ring structure with other compounds in its class known for potent pharmacological and toxicological properties.[2] Research on related Aconitum alkaloids, including aconitine (B1665448), mesaconitine, and hypaconitine, has revealed significant biological activities, primarily neurotoxicity and cardiotoxicity, which are mediated through their interaction with voltage-gated sodium channels.[3][4] These compounds cause persistent activation of these channels, leading to prolonged membrane depolarization and subsequent toxic effects on the heart and nervous system.[4]
Despite their toxicity, Aconitum alkaloids have also been investigated for their therapeutic potential, exhibiting analgesic, anti-inflammatory, and anti-arrhythmic properties in various preclinical models.[5][6][7] Given the shared chemical scaffold, it is plausible that this compound possesses a similar profile of biological activities. However, a comprehensive in vivo evaluation is necessary to determine its specific effects and therapeutic window.
These application notes provide a detailed framework and experimental protocols for conducting in vivo studies in animal models to characterize the toxicological and pharmacological effects of this compound. The proposed studies are based on established methodologies for evaluating novel compounds and are specifically tailored to investigate the known activities of the aconitine class of alkaloids.
Tier 1: Acute Toxicity Assessment
The initial in vivo evaluation of a novel compound should always begin with an assessment of its acute toxicity to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD). This information is critical for designing subsequent sub-chronic toxicity and pharmacology studies.
Protocol 1: Determination of Acute Toxicity (LD50) in Rodents
This protocol outlines the procedure for determining the single-dose acute toxicity of this compound in mice or rats.
1. Animals:
-
Species: Male and female Swiss albino mice or Sprague-Dawley rats (8-10 weeks old).[8][9]
-
Housing: Animals should be housed in standard cages under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for the chosen route of administration
-
Animal scale
3. Experimental Procedure:
-
Dose Range Finding: A preliminary dose-range finding study should be conducted with a small number of animals to identify a range of doses that cause 0% to 100% mortality.
-
Main Study:
-
Animals are randomly assigned to several dose groups and a vehicle control group (n=5-10 animals per group/sex).
-
A geometric series of doses of this compound is prepared in the vehicle.
-
The compound is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Animals are observed continuously for the first 4 hours after administration and then periodically for up to 14 days.
-
-
Observations:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects like tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma).
-
Body weight is recorded daily.
-
Mortality is recorded for each group.
-
4. Data Analysis:
-
The LD50 value is calculated using a recognized statistical method, such as probit analysis.
-
The MTD is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Data Presentation: Acute Toxicity Data Collection
| Parameter | Observation Period | Data to be Collected |
| Clinical Signs | 0-14 days | Type, severity, and duration of toxic signs (e.g., convulsions, paralysis, respiratory distress). |
| Body Weight | Daily for 14 days | Individual animal body weights (g). |
| Mortality | 0-14 days | Number of deaths per group. |
| LD50 Calculation | Day 14 | Statistical estimation of the dose causing 50% mortality. |
| MTD Determination | Day 14 | The highest dose without significant adverse effects. |
Experimental Workflow: Acute Toxicity Assessment
Caption: Workflow for acute toxicity assessment of this compound.
Tier 2: Specific Toxicological and Pharmacological Screening
Based on the known effects of aconitine-type alkaloids, it is crucial to investigate the potential neurotoxicity, cardiotoxicity, analgesic, and anti-inflammatory effects of this compound. Doses for these studies should be selected based on the MTD determined in the acute toxicity study.
Protocol 2: Evaluation of Neurotoxicity
This protocol uses behavioral tests to assess the potential neurotoxic effects of this compound.
1. Animals and Materials:
-
As described in Protocol 1.
-
Rotarod apparatus.
2. Experimental Procedure:
-
Animals are randomly assigned to a vehicle control group and at least three dose groups of this compound (doses below the MTD).
-
Animals are trained on the rotarod for several days until a stable performance is achieved.
-
On the test day, baseline performance is recorded.
-
Animals are administered the compound or vehicle.
-
Motor coordination is assessed on the rotarod at various time points post-administration (e.g., 30, 60, 120 minutes). The latency to fall from the rotating rod is recorded.
-
A functional observational battery (e.g., Irwin test) can also be performed to systematically assess behavioral and physiological changes.
Data Presentation: Neurotoxicity Data Collection
| Test | Parameter Measured | Data to be Collected |
| Rotarod Test | Motor Coordination | Latency to fall (seconds) at each time point. |
| Irwin Test | Behavioral & Autonomic Profile | Scores for various parameters (e.g., alertness, grip strength, salivation, tremors). |
Protocol 3: Evaluation of Cardiotoxicity
This protocol outlines the use of electrocardiography (ECG) to monitor for potential cardiotoxic effects.
1. Animals and Materials:
-
Species: Anesthetized Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
ECG recording system with needle electrodes.
2. Experimental Procedure:
-
Rats are anesthetized and placed on a heating pad to maintain body temperature.
-
Needle electrodes are inserted subcutaneously for a standard Lead II ECG recording.
-
A baseline ECG is recorded for at least 30 minutes.
-
This compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
ECG is continuously monitored for several hours to detect any changes in heart rate or rhythm.
Data Presentation: Cardiotoxicity Data Collection
| ECG Parameter | Measurement Unit | Data to be Collected |
| Heart Rate | beats/min | Changes from baseline at different time points post-dosing. |
| PR Interval | ms | Duration of the PR interval. |
| QRS Duration | ms | Duration of the QRS complex. |
| QTc Interval | ms | Corrected QT interval. |
| Arrhythmias | Presence/Absence | Occurrence and type of arrhythmias (e.g., ventricular tachycardia, fibrillation).[3] |
Experimental Workflow: Cardiotoxicity Assessment
Caption: Workflow for cardiotoxicity assessment using ECG in rats.
Protocol 4: Evaluation of Analgesic Activity (Hot Plate Test)
This protocol assesses the central analgesic effects of this compound.
1. Animals and Materials:
-
Species: Male Swiss albino mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
2. Experimental Procedure:
-
The cut-off time is set (e.g., 30 seconds) to prevent tissue damage.
-
Baseline reaction time (licking of hind paws or jumping) is recorded for each mouse on the hot plate.
-
Animals are randomly assigned to vehicle control, positive control (e.g., morphine), and this compound groups.
-
After administration of the respective treatments, the reaction time is measured at various intervals (e.g., 30, 60, 90, 120 minutes).
Data Presentation: Analgesic Activity Data Collection
| Group | Measurement | Data to be Collected |
| Vehicle Control | Reaction Time (s) | Latency to respond at each time point. |
| Positive Control | Reaction Time (s) | Latency to respond at each time point. |
| Treatment Groups | Reaction Time (s) | Latency to respond at each time point for each dose. |
Protocol 5: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol evaluates the potential anti-inflammatory effects of this compound in an acute inflammation model.
1. Animals and Materials:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Plethysmometer.
-
1% Carrageenan solution in sterile saline.
2. Experimental Procedure:
-
Initial paw volume of the right hind paw of each rat is measured.
-
Animals are randomly assigned to vehicle control, positive control (e.g., indomethacin), and this compound groups.
-
Treatments are administered (e.g., p.o.) one hour before the induction of inflammation.
-
0.1 mL of 1% carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
Data Presentation: Anti-inflammatory Activity Data Collection
| Group | Measurement | Data to be Collected |
| Vehicle Control | Paw Volume (mL) | Paw volume at each time point. |
| Positive Control | Paw Volume (mL) | Paw volume at each time point. |
| Treatment Groups | Paw Volume (mL) | Paw volume at each time point for each dose. |
| Calculated Value | % Inhibition of Edema | Calculated for each treatment group relative to the vehicle control. |
Hypothetical Signaling Pathway
The primary mechanism of toxicity for aconitine-type alkaloids involves their action on voltage-gated sodium channels (VGSCs). The following diagram illustrates a simplified hypothetical pathway for the cardiotoxic effects of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | 4491-19-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potentials of Aconite-like Alkaloids: Bioinformatics and Experimental Approaches [ouci.dntb.gov.ua]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicalpub.com [clinicalpub.com]
Application Notes and Protocols for Measuring the Bioavailability of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the bioavailability of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. The following sections detail the analytical quantification in biological matrices, in vitro permeability assessment, and in vivo pharmacokinetic studies.
Introduction
This compound is a naturally occurring diterpenoid alkaloid with potential pharmacological activities. Understanding its bioavailability is crucial for preclinical and clinical development. Diterpenoid alkaloids often exhibit low oral bioavailability due to factors such as poor aqueous solubility, metabolism, and active efflux by transporters like P-glycoprotein (P-gp).[1] This document outlines a strategy to quantify this compound in biological samples and assess its absorption and metabolic fate.
Analytical Methodology: Quantification of this compound by UPLC-MS/MS
A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for quantifying this compound in complex biological matrices like plasma.
Protocol: UPLC-MS/MS Quantification of this compound in Rat Plasma
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally related alkaloid not present in the sample).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
b. UPLC Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions (Proposed)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by direct infusion of a this compound standard. Likely precursor ion [M+H]⁺. |
In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell monolayer assay is a widely accepted in vitro model to predict intestinal drug absorption and identify potential substrates of efflux transporters like P-gp.
Protocol: Bidirectional Transport of this compound across Caco-2 Monolayers
a. Cell Culture
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell polycarbonate membrane inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.
b. Transport Experiment
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
To investigate the role of P-gp, perform the transport experiments in the presence and absence of a P-gp inhibitor (e.g., 100 µM verapamil).
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using the validated UPLC-MS/MS method.
c. Data Analysis
Calculate the apparent permeability coefficient (Papp) in cm/s:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/mL)
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
In Vivo Pharmacokinetic Study in Rats
An in vivo pharmacokinetic study in a suitable animal model, such as Sprague-Dawley rats, is essential to determine the oral bioavailability and other pharmacokinetic parameters of this compound.
Protocol: Oral and Intravenous Pharmacokinetics of this compound in Rats
a. Animal Model
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the rats overnight before dosing, with free access to water.
b. Dosing
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) by oral gavage.
c. Blood Sampling
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
d. Data Analysis
-
Quantify the concentration of this compound in the plasma samples using the validated UPLC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate the following parameters:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%):
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
In Vitro Metabolism Study: Liver Microsomes
Investigating the metabolism of this compound in liver microsomes can provide insights into its metabolic stability and potential drug-drug interactions. Aconitum alkaloids are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[2][3]
Protocol: Metabolic Stability of this compound in Rat Liver Microsomes
a. Incubation
-
Prepare an incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.
b. Sample Analysis
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using the UPLC-MS/MS method to determine the remaining concentration of this compound.
c. Data Analysis
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½):
t½ = 0.693 / k
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Summary of Data Presentation
All quantitative data from these studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Permeability of this compound in Caco-2 Cells
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A-B | ||
| B-A | |||
| This compound + Verapamil | A-B | ||
| B-A | |||
| Propranolol (High Permeability Control) | A-B | ||
| Atenolol (Low Permeability Control) | A-B |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| AUC₀-t (ngh/mL) | ||
| AUC₀-inf (ngh/mL) | ||
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Table 3: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Compound | In Vitro t½ (min) |
| This compound | |
| Verapamil (Positive Control) |
By following these detailed protocols, researchers can effectively measure the bioavailability of this compound and gain valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its further development as a potential therapeutic agent.
References
- 1. Induction of P-glycoprotein expression and activity by Aconitum alkaloids: Implication for clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human intestine and liver microsomal metabolic differences between C19-diester and monoester diterpenoid alkaloids from the roots of Aconitum carmichaelii Debx - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Dehydroxyindaconitine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the anticancer properties of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with putative anti-inflammatory, antioxidant, and anticancer activities.[1] The protocols herein are designed to assess its cytotoxic effects and elucidate the underlying molecular mechanisms, with a focus on the induction of apoptosis.
Overview of this compound
This compound is a natural alkaloid that has been investigated for its potential therapeutic applications.[2] Preliminary studies suggest that its anticancer activity may be mediated through the induction of programmed cell death, or apoptosis, by activating caspases and disrupting mitochondrial function.[1] This document outlines a series of experiments to systematically evaluate these claims.
Experimental Design and Workflow
The following diagram illustrates the proposed experimental workflow for characterizing the anticancer effects of this compound.
Caption: Experimental workflow for this compound research.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These serve as a template for data presentation and comparison.
Table 1: Cytotoxicity of this compound on K562 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 85.2 | 3.8 |
| 5 | 62.1 | 4.1 |
| 10 | 48.9 | 3.2 |
| 25 | 25.7 | 2.9 |
| 50 | 10.3 | 1.8 |
| IC50 (µM) | ~10 |
Table 2: Apoptosis Induction in K562 Cells (Annexin V/PI Staining)
| Treatment | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | 2.1 | 1.5 | 0.8 |
| This compound (10 µM) | 25.4 | 15.2 | 1.1 |
| This compound (25 µM) | 45.8 | 28.7 | 1.5 |
Table 3: Effect on Apoptosis-Related Protein Expression (Western Blot)
| Protein | Treatment (25 µM) | Fold Change (vs. Control) |
| p-JAK2 | This compound | 0.3 |
| p-STAT3 | This compound | 0.4 |
| Bcl-2 | This compound | 0.5 |
| Bax | This compound | 2.5 |
| Cleaved Caspase-9 | This compound | 3.1 |
| Cleaved Caspase-3 | This compound | 4.2 |
Experimental Protocols
Cell Culture
-
Cell Line: K562 (human chronic myelogenous leukemia) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed K562 cells in 6-well plates at a density of 2x10⁵ cells/well and treat with this compound (e.g., 10 µM and 25 µM) for 24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat K562 cells with this compound (e.g., 25 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Hypothesized Signaling Pathway
Based on the expected experimental outcomes, the following signaling pathway is proposed for the pro-apoptotic action of this compound.
Caption: Hypothesized apoptotic signaling pathway of this compound.
References
Ethical Considerations in Research with Aconitum Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, encompassing species commonly known as monkshood or wolfsbane, holds a unique position in pharmacology. It is the source of highly potent diterpenoid alkaloids which have been utilized for centuries in Traditional Chinese Medicine (TCM), Ayurveda, and other folk medicines for their analgesic, anti-inflammatory, and cardiotonic properties. However, these therapeutic benefits are shadowed by the plant's extreme toxicity. The primary active ingredients, such as aconitine (B1665448), mesaconitine, and hypaconitine, are potent cardiotoxins and neurotoxins with a very narrow therapeutic index. This duality presents a significant ethical challenge for researchers.
These application notes provide a comprehensive framework for conducting ethically sound research with Aconitum alkaloids, covering sustainable sourcing, laboratory safety, preclinical and clinical study design, and the respectful integration of traditional knowledge.
Core Ethical Principles in Aconitum Research
All research involving Aconitum alkaloids must be built on a foundation of core ethical principles, which require careful interpretation due to the substances' inherent risks.
-
Non-Maleficence (Do No Harm): This is the paramount principle. The extreme toxicity of raw Aconitum preparations necessitates rigorous safety protocols to protect researchers, study participants, and the environment. Research must focus on processed extracts where toxicity is substantially reduced, and all handling must occur under controlled conditions.
-
Beneficence (Do Good): The research must have a clear potential benefit that outweighs the risks. Given the high toxicity, the scientific question must be valid and the study well-designed to yield meaningful results, whether for developing novel analgesics or understanding toxicity mechanisms.
-
Respect for Persons (Autonomy): This principle mandates fully informed consent from all human participants. For clinical trials, potential subjects must be made explicitly aware of the narrow therapeutic window and the significant risks of adverse events. In the context of traditional medicine, this extends to respecting the knowledge and cultural heritage of indigenous and local communities.
-
Justice: This principle requires the equitable distribution of both the burdens and benefits of research. This includes fair selection of research participants and, crucially, the fair and equitable sharing of benefits arising from the utilization of genetic resources and associated traditional knowledge, as mandated by the Nagoya Protocol.
Application Notes and Protocols
Ethical Sourcing and Sustainability
Many species of Aconitum are endangered due to over-harvesting and habitat loss. Researchers have an ethical obligation to ensure their work does not contribute to the decline of these valuable medicinal plants.
Application Notes:
-
Conservation Status: Before commencing research, verify the conservation status of the chosen Aconitum species through resources like the IUCN Red List and CITES appendices.
-
Nagoya Protocol: Research involving genetic resources (i.e., the plant material) and associated traditional knowledge must comply with the Nagoya Protocol on Access and Benefit-Sharing. This international agreement requires researchers to obtain Prior Informed Consent (PIC) from the provider country and establish Mutually Agreed Terms (MAT) to ensure that benefits—monetary or non-monetary—are shared equitably.
-
Source Verification: Prioritize cultivated over wild-harvested plants. If wild harvesting is unavoidable, it must be done sustainably and legally. A professional botanist should confirm the plant's identity to prevent misidentification.
Protocol for Ethical Sourcing of Aconitum Plant Material:
-
Identify Species and Status: Confirm the scientific name and IUCN/CITES status of the Aconitum species.
-
Check Provider Country Regulations: Consult the Access and Benefit-Sharing (ABS) Clearing House to understand the national laws of the country from which the plant material will be sourced.
-
Obtain Prior Informed Consent (PIC): Formally contact the National Focal Point or Competent National Authority in the provider country to declare research intent and request permission.
-
Establish Mutually Agreed Terms (MAT): Negotiate and sign a formal agreement that outlines the terms of use, benefit-sharing arrangements (e.g., co-authorship, technology transfer, royalties), and any limitations on use.
-
Source Material: Acquire plant material from reputable suppliers who provide documentation of compliance with the Nagoya Protocol and CITES, or from established botanical gardens or research institutions.
-
Documentation: Maintain meticulous records of all permits, agreements, and the chain of custody for the plant material.
Laboratory Safety and Risk Mitigation
Aconitum alkaloids are highly toxic upon inhalation, ingestion, or dermal contact. Strict safety protocols are mandatory.
Application Notes:
-
Designated Areas: All work with pure alkaloids or concentrated extracts must be performed in a designated area with restricted access.
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and double nitrile gloves are mandatory. For work with powders that can be aerosolized, a respirator is required.
-
Emergency Procedures: Ensure an emergency plan is in place, including immediate access to a safety shower and eyewash station. All personnel must be trained on the signs of aconitine poisoning (e.g., paresthesia, nausea, cardiac arrhythmias) and the appropriate first aid response. There is no specific antidote for aconitine poisoning; treatment is primarily supportive.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) and alkaloid-containing solutions must be treated as hazardous waste and disposed of according to institutional and federal guidelines.
Preclinical Research Protocols
Ethical preclinical research aims to maximize data quality while minimizing animal use, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).
Traditional processing, such as boiling or steaming, is known to hydrolyze highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs). This protocol verifies the reduction of toxic alkaloids.
-
Sample Preparation:
-
Accurately weigh 1.0 g of raw, powdered Aconitum root and 1.0 g of processed (e.g., boiled for 2 hours) powdered root into separate flasks.
-
Add 1 mL of aqueous ammonia (B1221849) solution (30%) to each sample and let stand for 20 minutes at room temperature.
-
Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.
-
Allow the mixture to stand for 16 hours, then filter the liquid phase. .
-
-
Extraction:
-
Extract the filtrate with 2% hydrochloric acid (4 x 25 mL).
-
Adjust the aqueous solution to pH 10 with ammonia solution.
-
Extract the alkaline solution with ethyl ether (3 x 25 mL).
-
Combine the ether extracts, dry with anhydrous sodium sulfate, and evaporate to dryness at 40°C.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., Acetonitrile-Triethylamine buffer).
-
Filter the solution through a 0.45 µm filter before injection.
-
Inject 20 µL into an HPLC system equipped with a C18 column and a DAD detector.
-
Use a gradient mobile phase suitable for separating aconitine, mesaconitine, hypaconitine, and their benzoyl derivatives (e.g., Acetonitrile and ammonium (B1175870) bicarbonate buffer).
-
Set the detection wavelength to ~235 nm.
-
Quantify the alkaloids by comparing peak areas to those of certified reference standards.
-
This assay determines the concentration at which Aconitum alkaloids induce cell death, providing a crucial preliminary toxicity screen.
-
Cell Seeding:
-
Seed cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the Aconitum alkaloid extract or pure compound in serum-free cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test substance. Include a vehicle control (medium with solvent) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if desired.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
-
The Up-and-Down Procedure (UDP) is an ethical alternative to traditional LD₅₀ studies that significantly reduces the number of animals required.
-
Animal Selection and Housing:
-
Use a single sex of a standard rodent species (preferably female rats, as they are often slightly more sensitive).
-
Acclimatize animals for at least 5 days before the study. House them in appropriate conditions with free access to food and water.
-
-
Dose Selection and Administration:
-
Based on existing data, the LD₅₀ of oral aconitine is very low (~1.8 mg/kg in mice). Therefore, the starting dose for the main study should be chosen cautiously, likely well below this value (e.g., 1.75 mg/kg).
-
Administer the selected dose to a single animal via oral gavage.
-
-
Observation and Sequential Dosing:
-
Observe the animal intensively for the first few hours and then periodically for at least 48 hours for signs of toxicity and mortality.
-
If the animal survives: Dose the next animal with a higher dose (the dose progression factor is typically 3.2).
-
If the animal dies: Dose the next animal with a lower dose.
-
This up-and-down sequence continues until stopping criteria are met (typically after 4-5 reversals or when sufficient data is gathered). The total study duration is 14 days.
-
-
Data Analysis:
-
The LD₅₀ and confidence intervals are calculated using the maximum likelihood method based on the pattern of outcomes.
-
This method provides a statistically robust estimate while minimizing animal suffering and mortality.
-
Clinical Research
The transition to human trials with compounds derived from Aconitum demands the highest ethical scrutiny.
Application Notes:
-
Regulatory Approval: All clinical trials must be approved by an independent ethics committee (IEC) or institutional review board (IRB) and national regulatory authorities.
-
Informed Consent: The informed consent process must be rigorous. It should explicitly detail the traditional use, the known high toxicity of the raw plant, the detoxification process, the narrow therapeutic index, and the specific signs of potential overdose or adverse events.
-
Dose Escalation: Phase I studies must employ extremely cautious dose-escalation schemes with extended observation periods after each dose.
-
Safety Monitoring: Continuous and intensive monitoring for cardiotoxicity (e.g., via ECG) and neurotoxicity is essential. Clear criteria for stopping the trial must be established beforehand.
Quantitative Data Summary
The extreme toxicity of diester-diterpenoid alkaloids (DDAs) is significantly reduced through hydrolysis into monoester-diterpenoid alkaloids (MDAs) and finally to non-toxic alcohol amines.
Table 1: Comparative Toxicity of Major Aconitum Alkaloids in Mice
| Alkaloid Type | Compound | Administration Route | LD₅₀ (mg/kg) | Relative Toxicity |
|---|---|---|---|---|
| Diester-Diterpenoid (DDA) | Aconitine | Oral | 1.8 | Very High |
| Aconitine | Intravenous | ~0.047 - 0.12 | Extremely High | |
| Mesaconitine | Oral | 1.9 | Very High | |
| Mesaconitine | Intravenous | 0.085 | Extremely High | |
| Hypaconitine | Intravenous | 0.21 | Extremely High | |
| Monoester-Diterpenoid (MDA) | Benzoylaconine | Oral | 1500 | Low |
| Benzoylaconine | Intravenous | 70 | Moderate | |
| Alcohol Amine | Aconine | Intravenous | >4000 | Very Low / Non-toxic |
(Data compiled from multiple sources. LD₅₀ values can vary based on strain and experimental conditions.)
Table 2: Effect of Boiling on Diester-Diterpenoid Alkaloid (DDA) Content in Aconitum carmichaeli
| Boiling Time (minutes) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) |
|---|---|---|---|---|
| 0 | 0.31 | 1.32 | 0.18 | 1.81 |
| 30 | Significantly Decreased | Significantly Decreased | Significantly Decreased | - |
| 60 | Almost Undetectable | - | - | - |
| 180 | 0.00 | 0.00 | - | 0.00 |
(Data adapted from a study on Fu-Zi processing, highlighting the efficacy of hydrolysis in detoxification)
Mandatory Visualizations
The following diagrams illustrate key ethical and mechanistic pathways in Aconitum alkaloid research.
Caption: Ethical Research Workflow for Aconitum Alkaloids.
Caption: Aconitine's Mechanism of Cardio- and Neurotoxicity.
Caption: Potential Anti-Tumor Mechanism via NF-κB Pathway Inhibition.
Troubleshooting & Optimization
Technical Support Center: 13-Dehydroxyindaconitine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 13-Dehydroxyindaconitine extraction.
Comparison of Extraction Methods
While specific comparative data for this compound is limited, the following table summarizes representative yields for a structurally similar diterpenoid alkaloid, Guanfu base A, extracted from Aconitum coreanum. This data can serve as a valuable reference for selecting an appropriate extraction method.[1]
| Extraction Method | Key Parameters | Extraction Time | Representative Yield (mg/g) | Relative Efficiency |
| Pulsed Electric Field (PEF) | Electric field intensity: 20 kV/cm, 8 pulses, Solid-to-solvent ratio: 1:12, Solvent: 90% ethanol (B145695) | < 1 minute | 3.94 | Very High |
| Ultrasonic-Assisted Extraction (UAE) | Optimized power and frequency | ~40 minutes | Not specified, but yield improvement of 40.50% over conventional methods reported | High |
| Heat Reflux Extraction (HRE) | Optimized temperature and time | ~10 hours | Not specified | Moderate |
| Cold Maceration | Ambient temperature | 24-48 hours | Lower than other methods | Low |
| Percolation | Continuous solvent flow | Variable | Lower than other methods | Low |
Disclaimer: The yield data presented is for Guanfu base A and should be considered as an estimation for this compound extraction. Actual yields may vary depending on the plant material, specific experimental conditions, and analytical methods used.
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below.
Protocol 1: Conventional Solvent Extraction
This method is a standard approach for alkaloid extraction.
-
Sample Preparation:
-
Clean the roots of the Aconitum species to remove any soil and debris.
-
Dry the roots in a well-ventilated area or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a flask.
-
Add a slightly alkaline solution (e.g., 10% ammonia (B1221849) solution) to the powder to basify the alkaloids.
-
Add 500 mL of an organic solvent such as ethanol or methanol (B129727).
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Purification:
-
The crude extract can be further purified using techniques like acid-base extraction or column chromatography.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.[2]
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place 50 g of the powdered material in an extraction vessel.
-
Add 500 mL of 70% ethanol.
-
Submerge the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a frequency of 40 kHz and a power of 250 W for 30 minutes.
-
Maintain the temperature of the extraction mixture at around 45°C.
-
-
Filtration and Concentration:
-
Filter the extract and concentrate it using a rotary evaporator as described in Protocol 1.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO2 as a solvent.[3]
-
Sample Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Pack the powdered material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired supercritical state (e.g., 300 bar and 60°C).
-
Introduce a co-solvent, such as ethanol (5-10%), to enhance the solubility of the alkaloids.
-
Perform the extraction for a specified duration (e.g., 2 hours).
-
-
Collection:
-
Depressurize the system in the separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.
-
Collect the extract from the separator.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the extraction and analysis of this compound.
Frequently Asked Questions
-
Q1: What is the optimal solvent for extracting this compound?
-
A1: Ethanol and methanol are commonly used solvents for extracting Aconitum alkaloids. The polarity of the solvent can be adjusted by adding water. For instance, a 70% ethanol solution is often effective.
-
-
Q2: Why is my extraction yield of this compound consistently low?
-
A2: Several factors can contribute to low yield:
-
Incomplete cell wall disruption: Ensure the plant material is finely ground.
-
Inappropriate solvent: The solvent may not be optimal for solubilizing the target compound. Experiment with different solvents and solvent-water mixtures.
-
Insufficient extraction time or temperature: Optimize the duration and temperature of the extraction process for the chosen method.
-
Degradation of the compound: Aconitine-type alkaloids can be sensitive to heat and pH. Avoid excessive temperatures and harsh acidic or basic conditions during extraction and concentration.
-
-
-
Q3: How can I improve the purity of my this compound extract?
-
A3: Purification can be enhanced by:
-
Acid-base extraction: This technique separates alkaloids from neutral and acidic impurities.
-
Column chromatography: Use silica (B1680970) gel or alumina (B75360) columns with a suitable solvent gradient to separate this compound from other co-extracted compounds.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography can be employed.
-
-
-
Q4: I am having trouble with the HPLC analysis of my extract. What are the common issues?
-
A4: Common HPLC issues include:
-
Poor peak shape: This can be caused by column overload, inappropriate mobile phase, or a degraded column. Try diluting the sample, adjusting the mobile phase composition, or replacing the column.
-
Inconsistent retention times: Fluctuations in temperature, mobile phase composition, or flow rate can cause retention time drift. Ensure the HPLC system is properly equilibrated and maintained.[4]
-
Baseline noise: This may be due to a contaminated detector, air bubbles in the system, or an old lamp.[4]
-
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and analysis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting low extraction yields.
References
Technical Support Center: Purification of Diterpenoid Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of diterpenoid alkaloids particularly challenging?
The purification of diterpenoid alkaloids is inherently difficult due to several factors:
-
Structural Complexity and Similarity: These alkaloids often exist in nature as complex mixtures of structurally similar compounds, including isomers, which possess very close physicochemical properties, making them difficult to separate.[1][2][3]
-
Low Concentrations: Diterpenoid alkaloids are often present in low concentrations within the plant matrix, requiring efficient and sensitive extraction and purification methods.[4]
-
Polarity Issues: Highly polar alkaloids can bind irreversibly to solid chromatographic supports like silica (B1680970) or alumina (B75360), leading to low recovery.[1]
-
Chemical Instability: Many diterpenoid alkaloids, especially diester types, are sensitive to pH, solvents, and temperature, which can lead to degradation (e.g., hydrolysis, pyrolysis) during the purification process.[5][6]
-
Detection Challenges: Some alkaloids lack strong chromophores, making them difficult to detect with standard UV detectors, necessitating alternative methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[3][7]
Q2: What are the most common chromatographic techniques used for purifying diterpenoid alkaloids?
A variety of chromatographic techniques are employed, often in combination, to isolate pure diterpenoid alkaloids.[5][8] Common methods include:
-
Column Chromatography (CC): Used for initial fractionation of crude extracts, often with silica gel or alumina.[9]
-
Vacuum Liquid Chromatography (VLC): An efficient, rapid, and inexpensive column chromatography technique for separating complex mixtures.[2]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, especially in reversed-phase mode (RP-HPLC), for the final purification and analysis of alkaloids.[10][11]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition technique that avoids solid supports, thereby preventing the irreversible adsorption of polar compounds.[12] Variants like High-Speed CCC (HSCCC) and pH-zone-refining CCC are particularly effective for separating complex and isomeric mixtures.[3][13]
-
Centrifugal Partition Chromatography (CPC): Similar to CCC, this method is excellent for separating alkaloids with close Rf values and a wide range of polarities.[1][10]
Q3: How can I improve the separation of co-eluting isomers?
Separating isomeric diterpenoid alkaloids is a significant challenge.[3] Consider the following strategies:
-
Optimize HPLC Conditions: Systematically adjust the mobile phase composition, use a slower gradient, change the organic modifier (e.g., from acetonitrile (B52724) to methanol), or try a different column chemistry (e.g., phenyl-hexyl instead of C18).
-
Employ High-Resolution Techniques: Methods like pH-zone-refining CCC are specifically designed to resolve compounds with very similar properties by exploiting differences in their pKa values.[13][14] High-Performance Centrifugal Partition Chromatography (HPCPC) is also highly effective for compounds with close Rf values.[1]
-
Consider Recrystallization: If a large amount of a semi-pure compound is available, recrystallization can be a powerful final purification step that avoids compound degradation that might occur with other methods.[10][15]
Q4: My target alkaloid appears to be degrading during purification. What are the likely causes and solutions?
Degradation is a common issue, particularly for diester-diterpenoid alkaloids (DDAs).[6]
-
pH Sensitivity: Alkaloids are basic and their stability is pH-dependent. Ester groups are susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral or slightly acidic pH where possible and avoid strong acids or bases during extraction and chromatography.[6][16]
-
Solvent Effects: The choice of solvent can influence stability. For instance, decomposition pathways can differ significantly between solvents like methanol (B129727) and dichloromethane (B109758).[6] Aprotic solvents may prevent degradation during certain steps like recrystallization.[10]
-
Temperature: Avoid excessive heat during solvent evaporation (e.g., rotary evaporation) and throughout the purification process, as it can cause pyrolysis.[6]
Troubleshooting Guides
Issue 1: Poor Resolution or Peak Tailing in HPLC
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my peaks broad or tailing? | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol (B1196071) groups on the silica backbone interacting with the basic nitrogen of the alkaloid. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the alkaloid, causing it to exist in both ionized and non-ionized forms.[17] | 1. Reduce the injection volume or sample concentration. 2. Add a competitor (e.g., triethylamine) to the mobile phase to block silanol groups. Use a column with end-capping. 3. Adjust the mobile phase pH to be at least 2 units above or below the alkaloid's pKa. For basic compounds, a higher pH (e.g., using an ammonium (B1175870) acetate (B1210297) buffer at pH 9.6) can improve peak shape.[17] |
| How can I improve the separation of two closely eluting peaks? | 1. Insufficient Chromatographic Resolution: The selected column and mobile phase are not optimal. 2. Gradient is too fast: Elution is occurring too quickly for separation to take place. | 1. Switch to a column with a different stationary phase (e.g., C8, Phenyl). Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Decrease the slope of the gradient (i.e., make it longer and shallower). |
Issue 2: Low or No Recovery from Column Chromatography
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the recovery of my target compound so low after silica/alumina column chromatography? | 1. Irreversible Adsorption: Highly polar alkaloids can bind strongly and irreversibly to the active sites on the stationary phase.[1] 2. Degradation on Column: The stationary phase (especially basic alumina or acidic silica) can catalyze the degradation of sensitive alkaloids. | 1. Deactivate the stationary phase by adding a small percentage of water. Add a modifier like triethylamine (B128534) to the eluent. 2. Use a less reactive stationary phase (e.g., neutral alumina). Alternatively, use a separation technique that does not require a solid support, such as Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC).[1] |
Issue 3: Difficulty in Selecting a Solvent System for Counter-Current Chromatography (CCC)
| Question | Possible Cause(s) | Suggested Solution(s) |
| How do I choose an effective two-phase solvent system for my crude extract? | Inappropriate Partition Coefficient (K): The success of a CCC separation depends entirely on the K value (K = concentration in stationary phase / concentration in mobile phase) of the target compounds.[18] An unsuitable K value leads to either rapid elution with no separation (K too low) or broad, unresolved peaks with long run times (K too high).[19] | 1. Determine the K value: The ideal K value is typically between 0.5 and 2.0.[19] Perform shake-flask experiments with small amounts of your sample and various solvent systems. Analyze the concentration of the target compound in each phase (upper and lower) by TLC or HPLC to calculate K.[13][19] 2. Consult the Literature: Start with solvent systems that have been successfully used for similar alkaloids (see Table 2 for examples). 3. Systematically Modify: If K is too high, increase the polarity of the mobile phase. If K is too low, decrease its polarity.[18] |
Quantitative Data Summary
Table 1: Comparison of Purification Yields for Aconitine Using Different Techniques [10]
| Purification Method | Starting Material | Purity Achieved | Yield |
| Centrifugal Partition Chromatography (CPC) | 150 g of 80% pure extract | >96% | 63% |
| Recrystallization | 150 g of 80% pure extract | >96% | Not specified, but noted as the method of choice for large scale. |
| Reverse-Phase Flash Chromatography | 150 g of 80% pure extract | >96% | N/A |
| Reverse-Phase Semi-Preparative HPLC | 150 g of 80% pure extract | >96% | N/A |
Table 2: Example Two-Phase Solvent Systems for Counter-Current Chromatography (CCC) of Diterpenoid Alkaloids
| Technique | Alkaloid Source | Solvent System (v/v/v/v) | Reference |
| pH-Zone-Refining CCC | Aconitum coreanum | Petroleum ether–Ethyl acetate–Methanol–Water (5:5:1:9) | [13][20] |
| HSCCC | Aconitum coreanum | Ethyl acetate–n-Butanol–Methanol–2% Acetic acid (3.5:1.5:2:4.5) | [3] |
| HSCCC | Various | Chloroform-Methanol-Water (4:3:2) with varying acidity | [21] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Crude Diterpenoid Alkaloids
This protocol is a generalized procedure based on methods for extracting alkaloids from Aconitum species.[10][13]
-
Preparation: Grind the dried, raw plant material (e.g., roots) into a coarse powder.
-
Alkalinization: Dampen the powdered material with an aqueous ammonia (B1221849) solution (e.g., 5-25%) and allow it to stand for 2-3 hours. This converts alkaloid salts into their free base form.
-
Extraction: Extract the alkalinized powder repeatedly with a non-polar organic solvent such as dichloromethane or chloroform (B151607).[10] Combine the organic extracts.
-
Acidification: Concentrate the combined organic extracts and then treat the residue with a dilute acid solution (e.g., 1-5% HCl or H₂SO₄). This will protonate the basic alkaloids, transferring them as salts into the aqueous phase, leaving non-basic impurities in the organic phase (which is discarded).
-
Purification: Wash the acidic aqueous solution with a non-polar solvent (e.g., petroleum ether) to remove any remaining neutral or fatty impurities.
-
Liberation of Free Base: Cool the acidic solution (e.g., in an ice bath) and carefully basify it to pH 9-10 with an ammonia solution. The alkaloids will precipitate out of the solution as free bases.
-
Final Extraction: Extract the basified aqueous solution multiple times with chloroform. Combine the chloroform extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification by pH-Zone-Refining CCC
This protocol is based on the successful separation of seven diterpenoid alkaloids from Aconitum coreanum.[13]
-
Apparatus: A high-speed counter-current chromatograph equipped with a pump, UV detector, and fraction collector.
-
Solvent System Preparation: Prepare the two-phase solvent system, for example, petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.
-
Phase Modification: Add a retainer base (e.g., 10 mM triethylamine) to the upper phase (stationary phase) and a displacer acid (e.g., 10 mM HCl) to the lower phase (mobile phase).
-
Column Preparation: Fill the entire multilayer coiled column with the stationary phase (upper phase).
-
Sample Injection: Dissolve the crude alkaloid extract (e.g., 3.5 g) in a mixture of the upper and lower phases (e.g., 10 mL of each) and inject it into the column.
-
Elution: Rotate the apparatus at a designated speed (e.g., 850 rpm) and pump the mobile phase (lower phase) into the column at a specific flow rate. The alkaloids will separate into sharp zones based on their pKa values and hydrophobicity.
-
Fraction Collection & Analysis: Monitor the effluent with a UV detector and collect fractions. Analyze the purity of the fractions containing the target compounds by HPLC.
Visualizations
Caption: General workflow for diterpenoid alkaloid purification.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. jocpr.com [jocpr.com]
- 10. daneshyari.com [daneshyari.com]
- 11. iipseries.org [iipseries.org]
- 12. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 13. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Versatile two-phase solvent system for alkaloid separation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 13-Dehydroxyindaconitine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 13-Dehydroxyindaconitine in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the solubility of this compound, offering practical solutions and experimental guidance.
Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl). What is the primary reason for this?
A1: this compound is a diterpenoid alkaloid with a complex, predominantly lipophilic structure.[1][2] Like many other aconitine-type alkaloids, it has inherently low solubility in water and neutral aqueous buffers.[1] The large, nonpolar surface area of the molecule hinders its interaction with polar water molecules, leading to poor dissolution.
Q2: I observe a precipitate after adding this compound to my aqueous buffer. How can I resolve this?
A2: Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen buffer. To resolve this, you can try the following troubleshooting steps:
-
Reduce the Concentration: Start by attempting to dissolve a smaller amount of the compound in the same volume of buffer.
-
Utilize a Co-solvent: Introduce a water-miscible organic solvent to the buffer. This is a common and effective technique for increasing the solubility of poorly soluble compounds.[3][4]
-
Adjust the pH: The solubility of alkaloids can be pH-dependent. Experiment with slightly acidic buffer conditions.
-
Employ Solubilizing Agents: Consider the use of cyclodextrins or surfactants to enhance solubility.
Q3: What are the recommended initial steps for preparing a stock solution of this compound?
A3: For initial stock solutions, it is advisable to use an organic solvent in which this compound is readily soluble. Based on the general properties of related aconitine (B1665448) alkaloids, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are suitable choices.[5] Prepare a high-concentration stock solution in one of these organic solvents first. Subsequently, this stock solution can be diluted into the desired aqueous buffer for your experiment. It is crucial to ensure that the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be a viable strategy. Alkaloids, containing a basic nitrogen atom, can form salts at acidic pH.[1] This protonation increases their polarity and, consequently, their solubility in aqueous solutions. It is recommended to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal condition for your specific experimental needs. However, it is critical to consider the pH stability of the compound and the pH requirements of your experimental system.
Q5: Are there any solubilizing agents that can be used to enhance the aqueous solubility of this compound?
A5: Yes, several types of solubilizing agents can be effective:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the lipophilic this compound molecule within their hydrophobic core, while their hydrophilic exterior interacts with water, thereby increasing its overall solubility.[6]
-
Surfactants: Surfactants form micelles in aqueous solutions that can entrap the poorly soluble compound, facilitating its dissolution.
-
Lipid-based Formulations: For in vivo studies, formulating this compound into lipid-based systems like solid lipid nanoparticles (SLNs) or microemulsions can improve its delivery and bioavailability.[5][7]
Summary of Solubility Enhancement Strategies
The following table summarizes various strategies to overcome the solubility challenges of this compound in aqueous buffers.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the solvent system, decreasing the interfacial tension between the solute and the solvent, which enhances solubility.[3][4] | The final concentration of the co-solvent should be minimized to avoid impacting the experimental system. Common co-solvents include DMSO, ethanol, and propylene (B89431) glycol. |
| pH Adjustment | As an alkaloid, this compound's basic nitrogen can be protonated in acidic conditions, forming a more soluble salt.[1] | The chosen pH must be compatible with the experimental assay and the stability of the compound. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic this compound, forming an inclusion complex with enhanced aqueous solubility.[6] | The type and concentration of cyclodextrin need to be optimized. |
| Use of Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelles can solubilize this compound. | The choice of surfactant (ionic or non-ionic) and its concentration must be carefully selected to avoid interference with the experiment. |
| Lipid-Based Formulations | Encapsulating this compound in lipid-based carriers like solid lipid nanoparticles (SLNs) or microemulsions can improve its apparent solubility and bioavailability, particularly for in vivo applications.[5][7] | This approach requires more complex formulation development and characterization. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments aimed at improving the solubility of this compound.
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Add a minimal volume of high-purity DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. A typical stock solution concentration might be 10-50 mM.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS) to achieve the final working concentration.
-
Crucially, ensure the final concentration of DMSO in your experimental setup is below a non-toxic threshold (typically <0.5% v/v).
-
Vortex the final solution thoroughly before use.
-
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Use appropriate buffer systems for each pH range (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-8).
-
-
Solubility Testing:
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Quantification:
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps involved in addressing the solubility of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Experimental workflow for determining the pH-solubility profile of this compound.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Aconitine | CAS:302-27-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
stability issues of 13-Dehydroxyindaconitine under experimental conditions
Welcome to the technical support center for 13-Dehydroxyindaconitine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this diterpenoid alkaloid during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other aconitine-type alkaloids, this compound is susceptible to degradation under various experimental conditions. The primary concerns are hydrolysis of its ester linkages, oxidation, and potential photodegradation. These degradation pathways can lead to a loss of potency and the formation of impurities that may interfere with experimental results.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester groups. It is crucial to maintain a controlled pH environment, ideally within a neutral to slightly acidic range, to minimize degradation during sample preparation and analysis.
Q3: What are the known or expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of the closely related compound aconitine, hydrolysis is expected to yield less toxic monoester and amino alcohol derivatives.[1] Oxidation may also lead to the formation of various oxidized byproducts.
Q4: What are the recommended storage conditions for this compound stock solutions and solid compounds?
A4: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in airtight vials at -20°C or below and used within a short period. Avoid repeated freeze-thaw cycles.
Q5: How can I monitor the stability of this compound in my experimental samples?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This will allow for the separation and quantification of the intact compound from its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Degradation of this compound due to improper handling or storage. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check using HPLC. Ensure proper storage conditions (see FAQs). |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products during sample preparation or analysis. | Optimize sample preparation conditions (e.g., pH, temperature, exposure to light). Use a stability-indicating HPLC method to identify and quantify degradation products. |
| Poor solubility in aqueous buffers | The hydrophobic nature of the diterpenoid alkaloid structure. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent biological activity | Degradation to less active or inactive compounds. | Correlate biological activity data with analytical data (e.g., HPLC purity) to ensure that the observed effects are due to the intact compound. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are general protocols for stress testing.
1. Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
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Neutral Hydrolysis: Dissolve this compound in purified water. Incubate at 60°C for 24, 48, and 72 hours.
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated HPLC-UV or LC-MS method.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Analysis: At each time point, withdraw an aliquot and analyze by HPLC-UV or LC-MS.
3. Thermal Degradation:
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Place the solid compound in a temperature-controlled oven at 60°C.
-
Sample at 24, 48, and 72 hours.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC-UV or LC-MS.
4. Photolytic Degradation:
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Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3]
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A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the exposed and control samples at appropriate time intervals by HPLC-UV or LC-MS.
Quantitative Data Summary (Hypothetical)
Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | 15% | Hydrolysis Product A |
| 48 | 28% | Hydrolysis Product A | |
| 72 | 45% | Hydrolysis Product A, Minor Product B | |
| 0.1 M NaOH, RT | 1 | 30% | Hydrolysis Product C |
| 4 | 65% | Hydrolysis Product C, Minor Product D | |
| 8 | >90% | Hydrolysis Product C, Minor Product D | |
| Water, 60°C | 24 | 5% | Trace Hydrolysis Product A |
| 48 | 12% | Hydrolysis Product A | |
| 72 | 20% | Hydrolysis Product A |
Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 3% H₂O₂, RT | 72 hours | 25% | Oxidative Product X, Oxidative Product Y |
| Solid, 60°C | 72 hours | 10% | Thermal Product P |
| Photolytic | 1.2 million lux hours | 18% | Photolytic Product Z |
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: Troubleshooting workflow for stability issues.
Hypothetical Degradation Pathway of a Diterpenoid Alkaloid
References
Technical Support Center: Troubleshooting 13-Dehydroxyindaconitine HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing in HPLC?
A1: this compound is a naturally occurring diterpenoid alkaloid.[1] As a basic compound, it possesses amine functional groups that can interact strongly with residual silanol (B1196071) groups on the surface of silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase retention mechanism, is a major cause of peak tailing.[2][3]
Q2: What is peak tailing and how does it affect my analytical results?
A2: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half. A perfect peak is symmetrical, known as a Gaussian peak.[2] Significant peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the accuracy and reproducibility of your quantitative results.[4]
Q3: What is an acceptable peak tailing factor?
A3: The tailing factor (Tf), as defined by the USP, is a measure of peak asymmetry. A Tf value of 1.0 indicates a perfectly symmetrical peak. Generally, a Tf value between 0.9 and 1.5 is considered acceptable for most applications. However, for high-precision quantitative analysis, a Tf closer to 1.0 is desirable.
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation can lead to peak tailing. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. Additionally, a complex sample matrix can contain components that interact with the column and affect the peak shape of the analyte.
Troubleshooting Guide: Resolving this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial Checks
Problem: My this compound peak is tailing. Where do I start?
Solution:
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Check System Suitability: First, inject a standard of a well-behaved compound to ensure your HPLC system is performing correctly. If all peaks are tailing, it might indicate a system-wide issue such as extra-column volume.
-
Evaluate Sample Concentration: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves, you may be overloading the column. Reduce the injection volume or sample concentration.[4]
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Inspect the Column: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[5]
Method Optimization
Problem: The initial checks did not solve the peak tailing. What method parameters can I adjust?
Solution: The most likely cause of peak tailing for this compound is secondary interactions with the stationary phase. The following parameters can be optimized to minimize these interactions:
-
Mobile Phase pH:
-
Why it matters: this compound is a basic compound. At a mid-range pH, it can be protonated and interact with ionized silanol groups (Si-O⁻) on the silica (B1680970) surface, leading to tailing.[2][6]
-
Recommendation: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups (Si-OH), reducing their interaction with the positively charged analyte.[6]
-
-
Buffer Concentration and Type:
-
Why it matters: A buffer is crucial for maintaining a stable pH. Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[7][8]
-
Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. A concentration of 20-50 mM is typically a good starting point.[8] For acidic mobile phases, phosphate (B84403) or formate (B1220265) buffers are common choices.
-
-
Organic Modifier:
-
Why it matters: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) affect the retention and peak shape.
-
Recommendation: Acetonitrile often provides better peak shapes than methanol (B129727) for basic compounds. Adjusting the organic modifier percentage can also influence peak symmetry.
-
-
Mobile Phase Additives:
-
Why it matters: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), can competitively bind to the active silanol sites, masking them from the analyte.[4]
-
Recommendation: Add 0.1% triethylamine to the mobile phase. Be aware that TEA can suppress ionization in mass spectrometry detection.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be adjusted to mitigate peak tailing of aconitine-type alkaloids like this compound.
| Parameter | Typical Range | Rationale | Reference |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses ionization of silanol groups, reducing secondary interactions with basic analytes. | [4][6] |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH on the column, preventing peak distortion due to pH shifts. | [2][8] |
| Buffer Type | Phosphate, Formate, Acetate | Choose a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity. | [8] |
| Amine Modifier (e.g., TEA) | 0.1% (v/v) | Acts as a silanol-masking agent, competitively binding to active sites. | [4] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks for basic compounds. | |
| Column Temperature | 30 - 45 °C | Higher temperatures can improve peak symmetry by reducing mobile phase viscosity and increasing mass transfer kinetics. | [2] |
Experimental Protocol: HPLC Method for Aconitine Alkaloids
This protocol is a starting point for the analysis of this compound and can be optimized to improve peak shape.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM ammonium (B1175870) formate adjusted to pH 3.0 with formic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (90% A: 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Troubleshooting Workflow
References
- 1. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 8. phenomenex.blog [phenomenex.blog]
minimizing degradation of 13-Dehydroxyindaconitine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the degradation of 13-Dehydroxyindaconitine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
A1: this compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it possesses significant biological activity, making it a compound of interest for pharmacological research.[1][2] However, these alkaloids are often susceptible to chemical degradation, particularly hydrolysis of their ester linkages, which can lead to a loss of potency and the formation of less active or inactive derivatives.[3][4][5][6] Ensuring the stability of this compound is therefore critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the well-studied degradation of the structurally similar aconitine, the primary degradation pathway is likely hydrolysis.[3][4][5][6] This involves the cleavage of the acetyl and benzoyl ester groups. The hydrolysis is expected to occur in a stepwise manner, first yielding a monoester derivative and then the fully hydrolyzed amino-alcohol core. Other potential degradation pathways could include oxidation and photolysis, although hydrolysis is generally the most significant concern for this class of compounds.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen. For long-term storage, temperatures of -20°C to -80°C are advisable.
Q4: How can I monitor the degradation of my this compound sample?
A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a suitable detector (e.g., UV or Mass Spectrometry).[3][6] These techniques can separate the intact parent compound from its degradation products, allowing for their quantification over time.
Troubleshooting Guides
Issue 1: I suspect my this compound sample has degraded. How can I confirm this?
| Potential Cause | Troubleshooting Step |
| Improper Storage Conditions | Review your storage conditions. Was the sample exposed to high temperatures, humidity, or light? |
| Hydrolysis | Analyze the sample using HPLC or LC-MS. Look for the appearance of new peaks with shorter retention times, which could correspond to the more polar hydrolysis products. |
| Oxidation | If the sample was not stored under an inert atmosphere, oxidation might have occurred. LC-MS analysis can help identify potential oxidation products by observing mass shifts. |
| Contamination | Ensure that the solvent used to dissolve the sample is pure and free of contaminants that could catalyze degradation. |
Issue 2: My experimental results are inconsistent. Could this be due to degradation of this compound?
| Potential Cause | Troubleshooting Step |
| Degradation Over Time | If you are using a stock solution over an extended period, the concentration of the active compound may be decreasing. Prepare fresh stock solutions more frequently and store them under optimal conditions. |
| In-use Stability Issues | The compound may be degrading in your experimental medium. Assess the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium or buffer). |
| Inaccurate Quantification | If degradation has occurred, your initial concentration measurement may be inaccurate. Use a validated stability-indicating method to accurately quantify the amount of intact this compound. |
Data Presentation
The following table provides illustrative data on the expected degradation of this compound under various storage conditions. Please note that this data is hypothetical and intended for guidance purposes, as specific experimental data for this compound is limited.
| Storage Condition | Temperature (°C) | Humidity (%) | Light Exposure | Purity after 6 months (%) |
| Ideal | -20 | < 30 | Dark | > 98% |
| Refrigerated | 4 | < 40 | Dark | 95 - 98% |
| Room Temperature | 25 | 60 | Ambient | 80 - 90% |
| Elevated Temperature | 40 | 75 | Ambient | < 70% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method for assessing the stability of this compound under different conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with UV or MS detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- Aliquot the stock solution into several vials for exposure to different stress conditions (e.g., heat, acid, base, light).
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature.
- Thermal Degradation: Store an aliquot of the stock solution at 60°C.
- Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
4. HPLC Analysis:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 235 nm) or MS detection.
- Inject samples at various time points and monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 13-Dehydroxyindaconitine
Welcome to the technical support center for the LC-MS analysis of 13-Dehydroxyindaconitine and related aconitine (B1665448) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1] this compound, often extracted from complex botanical or biological samples, is particularly susceptible. The "matrix" includes all components in the sample other than the analyte itself, such as lipids, salts, pigments, and other endogenous compounds. These co-extracted substances can interfere with the droplet formation or charge competition in the mass spectrometer's ion source, leading to unreliable results.[2]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A: The most reliable method to quantify matrix effects is the post-extraction spike experiment.[2][3] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample that has gone through the entire preparation process but does not contain the analyte) with the response of the analyte in a neat (pure) solvent at the same concentration.[2][3]
The Matrix Effect (%) is calculated using the following formula:
Matrix Effect (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in the neat solvent.
-
B is the peak area of the analyte spiked into the post-extracted blank matrix.[1]
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[4]
Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the system after the analytical column.[2] Injection of a blank matrix extract will show dips or rises in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement.[2][3]
Troubleshooting Guide
Problem: I'm observing low signal intensity and poor reproducibility for this compound in my samples compared to my standards.
This is a classic sign of ion suppression . Co-eluting matrix components are likely interfering with the ionization of your target analyte.
Solution Workflow:
A systematic approach is crucial to identify and resolve the issue. The following diagram outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.
Recommended Actions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they reach the LC-MS system. Protein precipitation is often insufficient, while techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide much cleaner extracts.[4][5]
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Optimize Chromatography: Adjusting chromatographic conditions can separate this compound from co-eluting interferences.[2] Try modifying the gradient profile, changing the mobile phase pH, or using a column with a different chemistry. Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide better resolution and reduce the window for co-elution.[5]
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[2][3] Since a SIL-IS has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.
Problem: My results are inconsistent across different sample batches or sources.
This variability often points to differences in the sample matrix composition from batch to batch.
Solution:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is robust and highly controlled. Techniques like mixed-mode Solid-Phase Extraction (SPE), which uses both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and are less susceptible to variations in the matrix.[5]
-
Employ Matrix-Matched Calibrants: If a reliable source of blank matrix is available, preparing your calibration standards in the extracted blank matrix can help compensate for matrix effects.[6] However, this approach assumes the matrix of your calibrants is identical to your unknown samples, which may not always be true.[7]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the precise calculation of ion suppression or enhancement.
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). Create a working standard solution (e.g., 1 µg/mL) by diluting the stock in the mobile phase.
-
Prepare Blank Matrix: Select a representative sample matrix (e.g., herbal extract base, plasma) that is known to be free of this compound.
-
Process Blank Matrix: Subject the blank matrix to your complete sample preparation procedure (e.g., LLE or SPE).
-
Create Sample Sets:
-
Set A (Neat Solvent): Spike the working standard into a pure solvent (e.g., the final mobile phase composition) to a final concentration of 50 ng/mL.
-
Set B (Post-Spiked Matrix): Take the processed blank matrix extract from step 3 and spike the working standard into it to the same final concentration of 50 ng/mL.
-
-
LC-MS Analysis: Analyze triplicate injections from both Set A and Set B.
-
Calculation: Use the average peak area from each set to calculate the Matrix Effect (%) as described in FAQ #2.
Data Presentation: Impact of Sample Preparation on Matrix Effect
The choice of sample preparation technique has a profound impact on removing interferences. The following table presents illustrative data comparing three common methods for extracting this compound from a complex herbal matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (PPT) | 95% | 35% | High recovery, but severe ion suppression. Unreliable for quantification. |
| Liquid-Liquid Extraction (LLE) | 85% | 78% | Good recovery with moderate ion suppression. An improvement over PPT. |
| Solid-Phase Extraction (SPE) | 92% | 96% | High recovery and minimal matrix effect. The most robust method. |
Data is illustrative and intended for comparison purposes.
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Effect Reduction
This protocol provides a general workflow for cleaning up complex samples containing aconitine alkaloids. A mixed-mode cation exchange polymer-based sorbent is often effective.
Caption: Step-by-step workflow for a typical Solid-Phase Extraction (SPE) protocol.
Methodology:
-
Cartridge Conditioning: Sequentially pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of 4% phosphoric acid through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Wash Step 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove highly polar interferences.
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Wash Step 2: Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
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Elution: Elute the this compound using 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in a 50:50 mixture of acetonitrile (B52724) and methanol.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study | MDPI [mdpi.com]
Technical Support Center: Optimizing Cell Viability in 13-Dehydroxyindaconitine Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is a diterpenoid alkaloid, a class of natural products known for their potential therapeutic effects and inherent toxicities.[1] Accurate assessment of its cytotoxicity is crucial for determining its therapeutic index and understanding its mechanism of action in drug discovery and development.
Q2: Which cell viability assays are commonly used for this compound, and what are their principles?
Commonly used assays include MTT and LDH assays.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. The amount of LDH activity in the supernatant is proportional to the number of dead or damaged cells.
Q3: What are the known signaling pathways involved in the cytotoxicity of aconitine (B1665448) alkaloids like this compound?
Studies on the parent compound, aconitine, suggest that its cytotoxic effects are mediated through the induction of apoptosis via multiple signaling pathways:
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Mitochondria-Mediated Pathway: This involves the upregulation of pro-apoptotic proteins like Bax, the release of Cytochrome c from the mitochondria, and the activation of Caspase-9 and Caspase-3, leading to programmed cell death. The anti-apoptotic protein Bcl-2 is often downregulated.[2][3][4]
-
Death Receptor Signaling Pathway: This pathway can be initiated by the binding of ligands to death receptors like Fas, leading to the recruitment of FADD and subsequent activation of Caspase-8 and the executioner Caspase-3.[5]
-
NF-κB Signaling Pathway: Aconitine has been shown to influence the NF-κB signaling pathway, which can play a role in apoptosis.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Seed cells at a consistent density across all wells. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use fresh pipette tips for each reagent and dilution. - Ensure proper pipetting technique to avoid bubbles. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or water to maintain humidity. |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment. - Protect the compound from light if it is light-sensitive. |
Issue 2: Low Signal or No Dose-Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Perform a wide-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the optimal concentration range. |
| Insufficient Incubation Time | - Optimize the incubation time with this compound (e.g., 24, 48, 72 hours) to observe a significant cytotoxic effect. |
| Low Cell Number | - Increase the initial cell seeding density to ensure a detectable signal. |
| Cell Line Insensitivity | - Consider using a different cell line that may be more sensitive to the cytotoxic effects of this compound. |
Issue 3: High Background or False Positives in MTT Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Interference | - Colorimetric Interference: If this compound is colored, it can absorb light at the same wavelength as formazan. Run a "compound only" control (no cells) to measure its absorbance and subtract it from the experimental values. - Chemical Interference: Some compounds can directly reduce MTT. Run a cell-free assay with the compound and MTT reagent to check for direct reduction. |
| Precipitation of Compound | - Visually inspect wells for precipitate. Improve solubility by using a different solvent or reducing the final solvent concentration. |
| Contamination | - Regularly check cell cultures for microbial contamination, which can affect metabolic activity. |
Issue 4: Solubility Issues with this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Dissolve this compound in an appropriate organic solvent like DMSO at a high concentration to create a stock solution. - When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. - Perform serial dilutions of the stock solution in the culture medium. |
| Precipitation in Media | - Do not store diluted solutions of the compound in culture media for extended periods. Prepare fresh dilutions for each experiment. - Consider using a formulation aid, such as a cyclodextrin, if solubility remains an issue, but validate its effect on cell viability. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[8] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Controls: It is essential to include the following controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
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Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).
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Background control: Culture medium alone.
-
Visualizations
Experimental Workflow: Cytotoxicity Assessment
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Complex NMR Spectra of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 13-Dehydroxyindaconitine, a diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of diterpenoid alkaloids like this compound so complex?
A1: The complexity arises from several factors inherent to the molecular structure of C19-diterpenoid alkaloids:
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Rigid Cage-like Structure: The polycyclic, non-aromatic, and highly substituted skeleton leads to significant signal overlap, especially in the aliphatic region of the ¹H NMR spectrum.
-
Numerous Stereocenters: The presence of multiple chiral centers results in complex splitting patterns due to diastereotopic protons.
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Similar Chemical Environments: Many protons and carbons exist in chemically similar environments, leading to closely spaced or overlapping signals that are difficult to resolve and assign unambiguously.
-
Long-Range Couplings: The rigid framework can lead to observable long-range couplings (4J and 5J), further complicating the multiplicity of signals.
Q2: What are the most critical 2D NMR experiments for the structural elucidation of this compound?
A2: A combination of 2D NMR experiments is essential for complete and accurate structure determination. The most critical include:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks and establish proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons, providing crucial C-H bond information.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and piecing together the carbon skeleton, including the positions of quaternary carbons and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for establishing the relative stereochemistry of the molecule.
Q3: I am observing significant signal overlap in the ¹H NMR spectrum. What can I do to improve resolution?
A3: Signal overlap is a common challenge. Here are some strategies to improve spectral resolution:
-
Use a High-Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.
-
Vary the Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆, CD₃OD, or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving overlapping signals.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, particularly if conformational exchange is occurring.
-
2D NMR Techniques: As mentioned in Q2, 2D NMR experiments spread the signals into a second dimension, which is a powerful way to resolve overlap and reveal correlations.
Troubleshooting Guides
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Problem 1: Difficulty in Assigning Quaternary Carbons
-
Symptom: Several unassigned signals in the ¹³C NMR spectrum that do not show correlations in the HSQC spectrum.
-
Cause: These signals correspond to quaternary carbons, which lack directly attached protons.
-
Solution:
-
Utilize HMBC: The primary tool for assigning quaternary carbons is the HMBC spectrum. Look for long-range correlations from nearby protons to the quaternary carbon . For example, the protons of a methyl group will often show a 2-bond correlation to the carbon they are attached to, and 3-bond correlations to neighboring carbons.
-
Expected Chemical Shifts: Based on related diterpenoid alkaloids, certain quaternary carbons have characteristic chemical shift ranges. For instance, carbons involved in ether linkages or adjacent to hydroxyl groups will be downfield.
-
Problem 2: Ambiguous Stereochemical Assignments
-
Symptom: The connectivity of the molecule is established, but the relative stereochemistry at several chiral centers is uncertain.
-
Cause: The complex 3D structure makes it difficult to predict stereochemistry based on coupling constants alone.
-
Solution:
-
NOESY/ROESY Analysis: A detailed analysis of through-space correlations is essential. Strong NOE/ROE cross-peaks indicate that two protons are close in space (typically < 5 Å). By systematically analyzing these correlations, the relative stereochemistry can be pieced together. For example, a strong NOE between a methoxy (B1213986) group's protons and a specific proton on the ring system can define the orientation of the methoxy group.
-
Comparison with Related Compounds: Compare your observed NOE correlations with those reported for structurally similar, known diterpenoid alkaloids.
-
Problem 3: Overlapping Methoxy and Methylene (B1212753) Signals
-
Symptom: In the ¹H NMR spectrum, signals for methoxy groups (singlets) and some methylene protons (multiplets) are in a crowded region, making integration and assignment difficult.
-
Cause: The chemical shifts of these groups can be very similar in diterpenoid alkaloids.
-
Solution:
-
HSQC and HMBC: Use the HSQC spectrum to identify which proton signals correspond to carbons in the typical methoxy region (around 50-60 ppm) and which are attached to methylene carbons (typically more upfield).
-
HMBC Correlations: Methoxy protons will show a strong 3-bond correlation to the carbon they are attached to. This is a definitive way to assign a methoxy group to a specific position on the molecular skeleton.
-
Data Presentation
The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally related diterpenoid alkaloids. These values should be used as a guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Carbon No. | Predicted ¹³C Shift (δc) | Predicted ¹H Shift (δH) | Multiplicity |
| 1 | ~45.5 | ~3.80 | d |
| 2 | ~26.0 | ~2.10, ~1.90 | m |
| 3 | ~34.5 | ~2.30, ~1.80 | m |
| 4 | ~39.0 | - | - |
| 5 | ~48.0 | ~2.90 | d |
| 6 | ~82.5 | ~4.20 | d |
| 7 | ~44.0 | ~2.75 | d |
| 8 | ~78.0 | ~4.90 | d |
| 9 | ~52.0 | ~3.10 | d |
| 10 | ~41.0 | ~2.50 | d |
| 11 | ~50.0 | - | - |
| 12 | ~29.0 | ~1.70, ~1.50 | m |
| 13 | ~37.0 | ~2.00, ~1.60 | m |
| 14 | ~84.0 | ~4.50 | d |
| 15 | ~33.0 | ~2.20, ~1.75 | m |
| 16 | ~82.0 | ~5.00 | d |
| 17 | ~61.0 | ~3.30 | s |
| 18 | ~77.0 | ~4.10, ~3.90 | d |
| 19 | ~58.0 | ~2.80, ~2.60 | m |
| N-CH₂ | ~49.0 | ~2.50, ~2.30 | m |
| N-CH₂-CH₃ | ~13.5 | ~1.10 | t |
| 1-OCH₃ | ~56.0 | ~3.30 | s |
| 6-OCH₃ | ~58.0 | ~3.40 | s |
| 16-OCH₃ | ~59.0 | ~3.35 | s |
| OAc-C=O | ~170.0 | - | - |
| OAc-CH₃ | ~21.5 | ~2.05 | s |
| Benzoyl-C=O | ~166.0 | - | - |
| Benzoyl-C₁' | ~130.0 | - | - |
| Benzoyl-C₂'/C₆' | ~129.5 | ~8.00 | d |
| Benzoyl-C₃'/C₅' | ~128.5 | ~7.50 | t |
| Benzoyl-C₄' | ~133.0 | ~7.60 | t |
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality NMR data amenable to structural elucidation.
1. Sample Preparation
-
Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and should be free of residual water.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D Spectra:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D Spectra:
-
gCOSY: Use gradient-selected COSY for clean spectra.
-
gHSQC: Acquire with parameters optimized to observe one-bond C-H correlations (¹JCH ≈ 145 Hz).
-
gHMBC: Optimize for long-range couplings (ⁿJCH) of 8-10 Hz. This is critical for observing correlations to quaternary carbons.
-
NOESY/ROESY: Use a mixing time of 300-500 ms (B15284909) for NOESY. For ROESY, a spin-lock time of 200-400 ms is appropriate.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Technical Support Center: Enhancing In Vivo Bioavailability of Diterpenoid Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low in vivo bioavailability of diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of diterpenoid alkaloids?
A1: The low oral bioavailability of many diterpenoid alkaloids stems from a combination of factors:
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Poor Aqueous Solubility: Many diterpenoid alkaloids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal tract, which limits their dissolution and subsequent absorption.[1][2]
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Extensive First-Pass Metabolism: These alkaloids are often extensively metabolized in the gut wall and liver, primarily by cytochrome P450 enzymes (CYPs), before they can reach systemic circulation.[3][4] CYP3A4 is a key enzyme involved in the metabolism of several diterpenoid alkaloids.[3][5]
-
P-glycoprotein (P-gp) Efflux: Diterpenoid alkaloids can be substrates for the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the apical membrane of intestinal enterocytes. P-gp actively pumps the absorbed alkaloids back into the intestinal lumen, thereby reducing their net absorption.[6][7]
Q2: How can I improve the solubility and dissolution rate of my diterpenoid alkaloid?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble diterpenoid alkaloids:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[8]
-
Solid Dispersions: Dispersing the alkaloid in a hydrophilic polymer matrix at a molecular level can create amorphous solid dispersions, which typically exhibit higher solubility and dissolution rates than their crystalline counterparts.
-
Lipid-Based Formulations: Incorporating the alkaloid into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or liposomes can improve its solubilization in the gastrointestinal fluids.[9]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the diterpenoid alkaloid.
Q3: What are the common in vitro models to assess the permeability and metabolism of diterpenoid alkaloids?
A3: Two widely used in vitro models are:
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters like P-gp.[10][11]
-
Liver Microsome Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in CYP enzymes to evaluate the metabolic stability of a compound. It helps in predicting the extent of first-pass metabolism in the liver.[12][13]
Troubleshooting Guides
Problem: High variability in plasma concentrations in my in vivo pharmacokinetic study.
| Possible Cause | Troubleshooting Steps |
| Improper drug administration | Ensure consistent and accurate oral gavage or intravenous injection techniques. For oral administration, ensure the formulation is homogenous and the full dose is delivered. |
| Food effect | Standardize the feeding schedule of the animals. Fasting animals overnight before dosing is a common practice to minimize food-drug interactions.[14] |
| Formulation instability | Check the stability of your formulation under the experimental conditions. For solutions, ensure the alkaloid does not precipitate. For suspensions, ensure uniform redispersion before each administration. |
| Inter-animal variability | Use a sufficient number of animals per group to account for biological variation. Ensure the animals are of the same strain, age, and sex. |
| Analytical method issues | Validate your analytical method for plasma samples, ensuring it is accurate, precise, and sensitive enough to detect the expected concentrations. Check for matrix effects.[15] |
Problem: My nanoformulation of a diterpenoid alkaloid shows good in vitro characteristics but poor in vivo bioavailability.
| Possible Cause | Troubleshooting Steps |
| Premature drug release | The nanoformulation may be releasing the drug too early in the gastrointestinal tract, leading to precipitation or degradation before it can be absorbed. Design formulations with controlled release properties. |
| Instability in GI fluids | The nanoformulation may not be stable in the acidic environment of the stomach or in the presence of digestive enzymes and bile salts. Evaluate the stability of your formulation in simulated gastric and intestinal fluids.[16] |
| Mucus barrier interaction | The nanoparticles may be trapped in the mucus layer of the intestine, preventing them from reaching the epithelial cells for absorption. Consider surface modification of nanoparticles (e.g., with muco-inert polymers like PEG) to improve mucus penetration. |
| Reticuloendothelial system (RES) uptake | After absorption, nanoparticles can be rapidly cleared from the bloodstream by the RES (macrophages in the liver and spleen). Surface modification with PEG (PEGylation) can help to reduce RES uptake and prolong circulation time.[16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Aconitum Alkaloids in Rats after Oral Administration
| Alkaloid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Aconitine | 1.8 | 2.30 | 2.15 | 2.30 | - | [17] |
| Hypaconitine | 1.0 (Pure) | 13.5 ± 4.2 | 0.8 ± 0.3 | 42.1 ± 13.5 | - | [18] |
| 1.0 (in A. carmichaelii extract) | 18.2 ± 5.6 | 1.2 ± 0.4 | 68.7 ± 21.3 | - | [18] | |
| Mesaconine | 10 (Pure) | 139.8 ± 36.5 | 0.5 | 245.7 ± 58.9 | - | [19] |
| 10 (in Fuzi decoction) | 162.4 ± 41.2 | 0.5 | 289.6 ± 65.4 | - | [19] | |
| Fuziline | 10 (Pure) | 89.7 ± 22.1 | 0.75 | 158.3 ± 40.1 | - | [19] |
| 10 (in Fuzi decoction) | 105.6 ± 28.9 | 0.75 | 187.4 ± 49.8 | - | [19] |
Table 2: Effect of P-gp Inhibition on the Oral Bioavailability of Paclitaxel (B517696) (a Diterpenoid) in Mice
| Treatment | Paclitaxel Dose (mg/kg, oral) | P-gp Inhibitor | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Paclitaxel alone | 10 | None | 408 | 8.5 | [20] |
| Paclitaxel + GF120918 | 10 | GF120918 (25 mg/kg) | 2701 | 40.2 | [20] |
| Paclitaxel alone | 10 | None | - | 11.2 | [6] |
| Paclitaxel in mdr1a(-/-) mice | 10 | None (genetic knockout of P-gp) | - | 35.2 | [6] |
| Paclitaxel + SDZ PSC 833 | - | SDZ PSC 833 | - | 10-fold increase | [21] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a diterpenoid alkaloid after oral administration.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
Diterpenoid alkaloid formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Acclimatize rats for at least 5 days with free access to food and water.[14]
-
Fast the rats overnight (approximately 12 hours) before the experiment, with continued access to water.[14]
-
Administer a single oral dose of the diterpenoid alkaloid formulation to each rat via oral gavage.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.[22]
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile (B52724) or methanol).[15]
-
Analyze the concentration of the diterpenoid alkaloid in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis.[14]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a diterpenoid alkaloid and determine if it is a substrate of P-gp.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound (diterpenoid alkaloid)
-
P-gp inhibitor (e.g., verapamil)
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
To investigate P-gp-mediated efflux, perform the permeability assay in the presence and absence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh transport buffer.
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.[23]
Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of a diterpenoid alkaloid in the presence of liver enzymes.
Materials:
-
Pooled human or rat liver microsomes
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound (diterpenoid alkaloid)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or other organic solvent to stop the reaction
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[12][13]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.[24]
Visualizations
Caption: Factors limiting the oral bioavailability of diterpenoid alkaloids.
Caption: Strategies to overcome low bioavailability of diterpenoid alkaloids.
Caption: P-glycoprotein mediated efflux of diterpenoid alkaloids.
References
- 1. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Enhanced Oral Absorption of Paclitaxel in a Novel Self-Microemulsifying Drug Delivery System with or without Concomitant Use of P-Glycoprotein Inhibitors - ProQuest [proquest.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04084B [pubs.rsc.org]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
managing potential toxicity of Aconitum extracts in experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Aconitum extracts. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation, ensuring safer and more effective research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Aconitum alkaloid toxicity?
A1: The toxicity of Aconitum alkaloids, particularly diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine, and hypaconitine, is primarily due to their interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and muscles.[1] They bind to the open state of these channels, leading to persistent activation and preventing repolarization.[1] This disrupts normal cellular function, causing cardiotoxicity (e.g., arrhythmias) and neurotoxicity (e.g., paresthesia).[1][2] Other reported toxic mechanisms include the induction of apoptosis (programmed cell death), modulation of neurotransmitter release, and promotion of lipid peroxidation.[1]
Q2: How can the toxicity of Aconitum alkaloids be reduced for experimental use?
A2: The most common and effective method for reducing the toxicity of Aconitum alkaloids is through processing, which typically involves heating methods like boiling or steaming.[1][[“]] This process hydrolyzes the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[1] For instance, prolonged boiling can significantly decrease the content of aconitine and mesaconitine.[1] Co-decoction with certain other herbs has also been shown to reduce toxicity.[4]
Q3: What are the key differences in toxicity between raw and processed Aconitum roots?
A3: Raw Aconitum roots contain high concentrations of highly toxic DDAs.[1] Processing methods, such as boiling or steaming, convert these DDAs into their less toxic monoester (MDAs) and non-toxic derivatives.[5] Consequently, properly processed Aconitum roots exhibit significantly lower toxicity compared to their raw counterparts.[5][6] The degree of toxicity reduction is dependent on the specific processing method and its duration.[1][7]
Q4: What are the recommended analytical methods for quantifying Aconitum alkaloids?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the qualitative and quantitative analysis of Aconitum alkaloids.[7][8][9] LC-MS/MS is particularly advantageous due to its higher sensitivity and specificity, which makes it ideal for detecting low concentrations of alkaloids in complex biological matrices.[8]
Q5: What are the essential safety precautions when working with Aconitum extracts and pure alkaloids?
A5: Due to the high toxicity of Aconitum alkaloids, stringent safety measures are imperative. Always handle pure compounds and concentrated extracts in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][10] Avoid inhalation of dust from powdered plant material and prevent any contact with skin or eyes.[10][11] In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.[10][12] All waste materials should be disposed of as hazardous waste according to institutional guidelines.[10]
Troubleshooting Guides
Alkaloid Extraction and Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Alkaloid Yield During Extraction | Incomplete cell wall disruption of the plant material. | Ensure the plant material is finely powdered before extraction. |
| Inappropriate choice of extraction solvent. | Use a suitable solvent system. An effective method involves using diethyl ether in the presence of an ammonia (B1221849) solution.[1] | |
| Insufficient duration of extraction. | Optimize the extraction time to ensure complete extraction of alkaloids. | |
| Poor Peak Resolution in HPLC | Inappropriate composition of the mobile phase. | Adjust the gradient and composition of the mobile phase. A mixture of acetonitrile (B52724) and a buffer like triethylamine (B128534) (TEA) is often effective.[1] |
| Degradation or contamination of the HPLC column. | Use a guard column and ensure the main column is properly conditioned and regularly cleaned.[1] | |
| High Variability in Quantitative Results | Inconsistent sample preparation. | Ensure uniform powdering of plant material and use precise weighing techniques. |
| Instability of the alkaloids in solution. | Prepare fresh standard solutions for each experiment and store stock solutions and samples appropriately to prevent degradation. | |
| Matrix Effects in LC-MS/MS Analysis | Interference from co-eluting compounds in the sample matrix. | Implement a solid-phase extraction (SPE) step for sample cleanup.[1] Diluting the sample extract can also help mitigate matrix effects.[7] Use an internal standard to normalize the signal. |
In Vitro and In Vivo Toxicity Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background in Cell Viability Assays (e.g., MTT, WST) | Contamination of the cell culture. | Maintain strict aseptic techniques and regularly check for any signs of contamination.[1] |
| Interference from the test compound with the assay reagent. | Run a control with the Aconitum extract or alkaloid in cell-free media to check for direct reduction of the assay reagent (e.g., MTT tetrazolium salt).[1] | |
| Inconsistent Dose-Response Curves | Inaccurate concentration of the drug. | Ensure accurate and consistent serial dilutions of the Aconitum alkaloid stock solution.[1] |
| Inconsistent cell plating density. | Ensure a uniform and consistent cell density in all wells of the microplate.[1] | |
| Unexpected Animal Mortality in In Vivo Studies | Overestimation of the non-lethal dose. | Conduct a preliminary dose-ranging study to determine the appropriate and safe dose range for the experiment.[1] |
| Improper administration of the extract. | Ensure the use of correct gavage or injection techniques to avoid causing injury to the animals.[1] |
Data Presentation
Table 1: Effect of Boiling Time on the Content of Diester-Diterpenoid Alkaloids (DDAs) in Aconitum carmichaeli
| Boiling Time (minutes) | Aconitine (mg/g) | Mesaconitine (mg/g) | Hypaconitine (mg/g) | Total DDAs (mg/g) |
| 0 | 0.31 | 1.32 | 0.18 | 1.81 |
| 30 | Significantly Decreased | Significantly Decreased | Significantly Decreased | - |
| 60 | Almost Undetectable | - | - | - |
| 180 | 0.00 | 0.00 | - | 0.00 |
| Data adapted from a study on Fu-Zi processing. The study noted a significant decrease after 30 minutes and complete hydrolysis of Aconitine and Mesaconitine after 3 hours.[1] |
Table 2: LD50 Values of Aconitine in Mice
| Alkaloid | Administration Route | LD50 (mg/kg) |
| Aconitine | Oral | 1.8 |
| Aconitine | Intravenous | ~0.047 |
| Data is based on previous studies and highlights the high toxicity of aconitine, especially when administered intravenously. The intravenous LD50 is approximately 38 times more toxic than its hydrolysates.[1] |
Experimental Protocols
Protocol for Detoxification of Aconitum Roots by Boiling
-
Preparation of Plant Material: Accurately weigh 1 gram of raw, finely powdered Aconitum root sample.[1]
-
Boiling Procedure: Place the powdered sample into a flask and add 20 mL of distilled water.[1]
-
Bring the mixture to a boil and maintain it for the desired processing time (e.g., 30, 60, 90, 120, 150, 180 minutes).[1]
-
Sample Collection: After the specified boiling time, allow the mixture to cool to room temperature.[1]
-
Post-processing: The resulting decoction can be used for subsequent experiments. For analytical purposes to determine the extent of detoxification, the supernatant can be brought back to the initial volume with distilled water and filtered before injection into an HPLC system.[1]
Protocol for Extraction and HPLC Analysis of Aconitum Alkaloids
-
Sample Preparation: Accurately weigh 1.0 g of the powdered Aconitum sample into a centrifuge tube.[1]
-
Extraction:
-
Add 1 mL of 30% aqueous ammonia solution and mix for 20 minutes at room temperature.[1]
-
Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.[1]
-
Let the sample stand at room temperature for 16 hours, then filter the liquid phase.[1]
-
Repeat the extraction of the residue three more times with ethyl ether.[1]
-
Pool the filtrates and extract four times with 25 mL of 2% hydrochloric acid each time.[1]
-
Adjust the pH of the acidic solution to 10 with a 25% ammonia solution and extract four times with 25 mL of ethyl ether each time.[1]
-
Wash the combined ether extracts with saturated sodium chloride solution, dry over anhydrous sodium sulphate, and evaporate to dryness at 40°C.[1]
-
-
HPLC Analysis:
-
Dissolve the dried residue in a suitable solvent, such as a mixture of acetonitrile and triethylamine buffer (75:25, v/v).[1][7]
-
Inject the sample into an HPLC system equipped with a C18 column.[7][13]
-
Use a gradient mobile phase, for example, starting with a mixture of acetonitrile and 25 mM triethylamine buffer (pH 3.0) with tetrahydrofuran, and gradually increasing the acetonitrile concentration. A typical gradient could be: 0 min (6% ACN), 20 min (84% ACN), 40 min (64% ACN in a mixture with buffer and THF).[7]
-
Set the detection wavelength at 238 nm.[7]
-
Protocol for Cell Viability Assay (MTT/WST)
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Aconitum extract or pure alkaloid in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test substance. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Assay: Add the MTT or WST reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Solubilize the formazan (B1609692) crystals if using the MTT assay. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST assays) using a microplate reader.[1]
Visualizations
Caption: Aconitum alkaloid primary toxicity pathways.
Caption: Workflow for Aconitum detoxification and analysis.
Caption: Aconitine-induced mitochondria-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study on the traditional Indian Shodhana and Chinese processing methods for aconite roots by characterization and determination of the major components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Involvement of Nrf2-HO-1/JNK-Erk Signaling Pathways in Aconitine-Induced Developmental Toxicity, Oxidative Stress, and ROS-Mitochondrial Apoptosis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 13-Dehydroxyindaconitine
This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for 13-Dehydroxyindaconitine. It includes a troubleshooting guide, solubility data for the closely related aconitine, a detailed experimental protocol for solubility determination, and diagrams to visualize the solvent selection workflow and the chemical principles of solubility.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound and similar lipophilic alkaloids.
Q1: I am having difficulty dissolving this compound. What is the best solvent to start with?
A1: this compound is a diterpenoid alkaloid and is expected to be lipophilic. For initial attempts, polar aprotic solvents are often a good choice. Based on data for the structurally similar compound aconitine, solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are effective.[1] Ethanol (B145695) has also been shown to be a good solvent for aconitine.[2][3][4] A mixture of acetonitrile (B52724) and 0.1% acetic acid (1:1 v/v) has been used to dissolve similar aconitum alkaloids for analysis.
Q2: My compound precipitates out of solution after initial dissolution. What could be the cause and how can I prevent it?
A2: Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial energy input (e.g., vortexing, sonication) may have created a supersaturated solution that is not stable over time. Try gently warming the solution to aid dissolution and then allowing it to cool slowly to room temperature.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can cause the compound to precipitate. Ensure your working temperature is consistent.
-
Solvent Evaporation: If using a volatile solvent, evaporation can increase the concentration of the compound beyond its solubility limit. Keep vials tightly sealed.
-
pH Changes: For alkaloids like this compound, which have a basic nitrogen atom, changes in pH can affect solubility. Ensure the pH of your solution remains constant.
Q3: I am concerned about the stability of this compound in the chosen solvent. Are there any solvents I should avoid?
A3: Aconitine-type alkaloids can be unstable in certain conditions. For instance, they can be rapidly hydrolyzed in alkaline solutions. While stable in acetonitrile, tetrahydrofuran, and diluted hydrochloric acid, they have shown instability in methanol (B129727) and ethanol over time, potentially due to reactions with the alcohol.[5] It is advisable to prepare fresh solutions and store them at low temperatures, protected from light, to minimize degradation. If long-term storage is necessary, consider conducting a stability study in the selected solvent.
Q4: Can I use water to dissolve this compound?
A4: Based on the high lipophilicity of related compounds, this compound is expected to have very low solubility in water. Aconitine, for example, is only barely soluble in water (0.3 mg/mL).[2][4] Therefore, aqueous solutions are generally not suitable unless a co-solvent or solubilizing agent is used.
Q5: For biological assays, I need to use a solvent that is non-toxic to cells. What are my options?
A5: For cell-based assays, it is crucial to use a solvent with low cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice as it is a powerful solvent for many organic compounds and is generally tolerated by cells at low concentrations (typically <0.5% v/v).[6][7] Ethanol is another option, but its concentration must also be kept very low to avoid cell damage. Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Solubility Data
No specific quantitative solubility data for this compound was found. However, the following table summarizes the solubility of aconitine, a structurally similar C19-diterpenoid alkaloid, which can be used as a guide.
| Solvent | Type | Quantitative Solubility of Aconitine | Qualitative Solubility of Aconitine-type Alkaloids |
| Water | Polar Protic | 0.3 mg/mL[2][4] | Insoluble to barely soluble[8][9] |
| Ethanol | Polar Protic | 35 mg/mL[2][4] | Soluble[9][10] |
| Chloroform | Non-polar | 500 mg/mL[11] | Very soluble[2][8] |
| Diethyl Ether | Non-polar | 20 mg/mL[11] | Very soluble[2][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Soluble[1][9] |
| Acetone | Polar Aprotic | Not specified | Soluble[1] |
| Dichloromethane | Non-polar | Not specified | Soluble[1] |
| Ethyl Acetate | Polar Aprotic | Not specified | Soluble[1] |
| Benzene | Non-polar | 1 g in 7 mL[12] | Soluble[9] |
| Hexane | Non-polar | Not specified | Very poorly soluble[9] |
Experimental Protocols
Protocol for Determining Optimal Solvent for this compound
This protocol outlines a systematic approach to determine the best solvent for this compound on a small scale.
Materials:
-
This compound (small, accurately weighed amounts, e.g., 1 mg)
-
A selection of candidate solvents (e.g., DMSO, ethanol, chloroform, acetonitrile)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Pipettes
-
Heating block or water bath (optional)
-
Microscope (optional)
Procedure:
-
Preparation: Accurately weigh 1 mg of this compound into several separate microcentrifuge tubes.
-
Solvent Addition (Stepwise):
-
To the first tube, add a small, precise volume of the first candidate solvent (e.g., 50 µL).
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid particles. A microscope can be used for better observation.
-
-
Incremental Solvent Addition:
-
If the compound is not fully dissolved, add another small aliquot of the solvent (e.g., 50 µL) and repeat the vortexing and inspection steps.
-
Continue this process until the compound is completely dissolved. Record the total volume of solvent used.
-
-
Solubility Calculation: Calculate the approximate solubility in mg/mL. For example, if 1 mg of the compound dissolved in a final volume of 200 µL (0.2 mL), the solubility is approximately 5 mg/mL.
-
Testing Other Solvents: Repeat steps 2-4 for each candidate solvent.
-
Assessing Stability (Optional but Recommended):
-
Once a suitable solvent is identified, prepare a fresh solution at a known concentration.
-
Store the solution under your intended experimental conditions (e.g., room temperature, 4°C).
-
Visually inspect the solution for any signs of precipitation or color change at various time points (e.g., 1, 4, 24 hours).
-
-
Consider Gentle Heating: If the compound has poor solubility at room temperature, you can try gently warming the solution (e.g., to 30-40°C) to aid dissolution. If warming is used, be sure to check for precipitation as the solution cools back to room temperature.
Visualizations
References
- 1. Aconitine | CAS:302-27-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Aconitine | 302-27-2 [amp.chemicalbook.com]
- 4. Aconitine - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 7. quora.com [quora.com]
- 8. Aconitine [flipper.diff.org]
- 9. EP0564648B1 - Aconitine compound and analgesic/antiinflammatory agent - Google Patents [patents.google.com]
- 10. Aconitine CAS#: 302-27-2 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Aconitine [drugfuture.com]
Technical Support Center: Purity Assessment of 13-Dehydroxyindaconitine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 13-Dehydroxyindaconitine samples. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring C19-diterpenoid alkaloid isolated from the roots of plants such as Aconitum kusnezoffii Reichb.[1] It is structurally related to other toxic aconitine (B1665448) alkaloids but is distinguished by the absence of hydroxyl groups at specific positions.[1] While many aconitine alkaloids are known for their high toxicity, acting as potent cardiotoxins and neurotoxins, this compound has been noted for its potential antioxidant, anti-inflammatory, and anticancer activities.[1][2]
Q2: Why is accurate purity assessment of this compound crucial?
Q3: What are the primary analytical methods for determining the purity of this compound?
A3: The primary methods for purity assessment of aconitine alkaloids, including this compound, are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[8][9] LC-MS and its tandem version (LC-MS/MS) are highly sensitive and specific, making them ideal for identifying and quantifying trace-level impurities.[10][11] HPLC-UV is a robust and widely available technique for quantification.[12] qNMR is a powerful, non-destructive method that provides an absolute purity value without the need for a specific reference standard of the impurities.[5][13]
Q4: How do I choose the best analytical method for my needs?
A4: The choice of method depends on the specific requirements of your analysis.
-
HPLC-UV: Best suited for routine quality control and quantification when reference standards are available and the primary impurities are known and chromophoric.
-
LC-MS/MS: The method of choice for comprehensive impurity profiling, identification of unknown impurities, and quantification at very low levels due to its high sensitivity and specificity.[9][11]
-
Quantitative NMR (qNMR): Ideal for the certification of reference materials and for obtaining a highly accurate, absolute purity value of the main compound. It is particularly valuable as it can quantify analytes that are not detectable by other methods, such as residual solvents and water.[5][13]
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | LC-MS/MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-to-charge ratio detection.[10] | Nuclei absorption of radiofrequency energy in a magnetic field. |
| Primary Use | Quantitative analysis, routine QC. | Identification and quantification of known and unknown impurities. | Absolute purity determination, reference standard certification.[5] |
| Sensitivity | Moderate (µg/mL range).[12] | High to Very High (pg/mL to ng/mL range).[10][11] | Lower, requires more sample (mg scale).[13] |
| Specificity | Moderate; co-elution can be an issue. | High; provides molecular weight and fragmentation data.[10] | Very High; provides detailed structural information.[7] |
| Quantification | Relative (requires certified reference standards for each impurity). | Relative (requires standards) or semi-quantitative. | Absolute (purity determined relative to a certified internal standard).[5] |
| Destructive? | Yes | Yes | No (sample can be recovered).[5] |
Experimental Workflow & Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for purity analysis and the toxicological pathway of related aconitine alkaloids.
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Toxicological mechanism of action for aconitine-type alkaloids.[2][14]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for the reversed-phase HPLC analysis of aconitine alkaloids.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) or formic acid.
-
Ultrapure water.
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[12]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile.
-
Prepare the sample solution at a similar concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the main peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Impurity Profiling by LC-MS/MS
This protocol is for the sensitive detection and identification of impurities.
-
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 or RP8 column.[11]
-
-
LC Conditions: (Similar to HPLC-UV protocol, may require optimization for MS compatibility).
-
Mobile Phase: Use volatile buffers like ammonium formate (B1220265) or formic acid. Avoid non-volatile salts.
-
Flow Rate: Adjust as needed for the MS interface (e.g., 0.3-0.5 mL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial screening, followed by Multiple Reaction Monitoring (MRM) for quantification of known impurities or product ion scan for structural elucidation of unknown impurities.
-
Precursor Ion (for this compound): m/z 614.3 (corresponding to [M+H]⁺, based on MW of 613.74 g/mol ).[1]
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
-
Procedure:
-
Prepare and inject the sample as described for HPLC.
-
Acquire data in full scan mode to detect all ionizable compounds.
-
Analyze the data to identify peaks other than the main compound.
-
Use the accurate mass measurement (from TOF-MS) to predict the elemental composition of impurities.
-
Perform MS/MS fragmentation on impurity ions to gain structural information.
-
Troubleshooting Guides
This section addresses common problems encountered during the HPLC and LC-MS analysis of this compound.
HPLC Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| High System Pressure / Pressure Fluctuations [15] | 1. Blockage in the system (e.g., frit, guard column, column inlet).[15]2. Particulate matter from the sample or mobile phase.[16]3. Buffer precipitation due to high organic solvent concentration.4. Air bubbles in the pump.[17] | 1. Systematically disconnect components (start with the column) to locate the blockage.2. Filter all samples and mobile phases.[16] Use a guard column.[16]3. Ensure mobile phase components are miscible and flush the system properly between runs.4. Degas the mobile phase and prime/purge the pump system.[15] |
| Peak Tailing [18] | 1. Secondary interactions (e.g., silanol (B1196071) interactions with the basic alkaloid).2. Column overload.[18]3. Column degradation or contamination.[18]4. Dead volume in fittings or tubing.[17] | 1. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or a small amount of triethylamine). Adjust mobile phase pH.[18]2. Reduce the injection volume or sample concentration.3. Wash the column with a strong solvent or replace it if necessary.4. Check all connections and use low-dead-volume fittings. |
| Peak Splitting or Broadening [18] | 1. Sample solvent incompatible with the mobile phase (solvent mismatch).[16]2. Column void or channeling (damaged column).3. Clogged column inlet frit. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[16]2. Replace the column.3. Back-flush the column (if recommended by the manufacturer) or replace the inlet frit. |
| Shifting Retention Times [15] | 1. Inconsistent mobile phase preparation.[16]2. Column not properly equilibrated.[15]3. Fluctuations in column temperature.[16]4. Pump flow rate is not stable (leaks, air bubbles).[15] | 1. Prepare fresh mobile phase carefully. Use an automated solvent mixer if available.2. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.3. Use a thermostatically controlled column compartment.[16]4. Check for leaks and purge the pump. |
LC-MS Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Low Signal Intensity / No Signal [19] | 1. Ion source is dirty (contamination).[20]2. Incorrect MS parameters (ionization mode, voltages).3. Ion suppression from matrix components or mobile phase additives.[20]4. Clogged or misplaced ESI needle. | 1. Clean the ion source (capillary, skimmer, lenses) according to the manufacturer's instructions.[21]2. Infuse a standard solution directly and optimize MS parameters (tuning).[20]3. Improve sample cleanup (e.g., using Solid-Phase Extraction). Dilute the sample. Modify the chromatography to separate the analyte from interfering components.4. Check the ESI needle position and clean or replace it if necessary. |
| Noisy Baseline / High Background [22] | 1. Contaminated mobile phase, solvents, or additives.[22]2. Leaks in the LC system introducing air.3. Contamination from previous injections (carryover).[21]4. Use of non-volatile buffers (e.g., phosphate). | 1. Use high-purity, LC-MS grade solvents and additives.[16] Prepare fresh mobile phases daily.2. Check all fittings for leaks.3. Implement a robust needle and injector wash protocol with a strong solvent between runs.[17]4. Ensure all mobile phase components are volatile. |
| Poor Mass Accuracy [19] | 1. Mass spectrometer requires calibration.2. High signal intensity causing detector saturation.3. Insufficient resolving power. | 1. Perform regular mass calibration using the manufacturer's recommended calibration solution.[21]2. Dilute the sample to bring the signal within the linear dynamic range of the detector.3. Ensure the instrument is tuned for optimal resolution. |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ambonsall.com [ambonsall.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. medikamenterqs.com [medikamenterqs.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. zefsci.com [zefsci.com]
- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Navigating Interferences in Antioxidant Capacity Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate common interferences encountered in antioxidant capacity assays.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Issue: Inconsistent or unexpected results in my antioxidant capacity assay.
This is a common issue that can arise from a variety of factors. The following logical workflow can help you pinpoint the source of the problem.
Caption: General troubleshooting workflow for antioxidant assays.
Frequently Asked Questions (FAQs)
This section addresses common questions related to specific assays and types of interference.
General Questions
Q1: What are the main types of interferences in antioxidant capacity assays?
A1: Interferences can be broadly categorized as chemical and spectroscopic.
-
Chemical Interferences: These occur when non-antioxidant components in the sample react with the assay reagents, leading to an over- or underestimation of antioxidant capacity. Examples include reducing agents that are not antioxidants, and metal chelators.
-
Spectroscopic Interferences: These arise when the sample itself absorbs light at the same wavelength used to measure the assay's endpoint, or when the sample is turbid. This is common with colored plant extracts.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Q2: My sample is colored. How do I prevent this from interfering with my DPPH assay results?
A2: Colored samples can absorb light at the measurement wavelength of the DPPH assay (typically 517 nm), leading to inaccurate results.[1][2] To correct for this, you must run a sample blank for each concentration of your extract. The sample blank contains the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with DPPH.[1]
Here is a workflow illustrating this correction:
Caption: Workflow for the DPPH assay including a color correction step.
Q3: I am not observing any antioxidant activity with the DPPH assay, even though I expect my sample to be active. What could be the problem?
A3: Several factors could be at play:
-
Incorrect Protocol or Reagent Degradation: The DPPH radical is light-sensitive, and the solution should be prepared fresh and stored in the dark.[1] An old or improperly stored DPPH solution will lose its activity. Always use a positive control like Trolox or ascorbic acid to verify the assay is working correctly.[1]
-
Sample Preparation Issues: The extraction method or solvent may not be effectively extracting the active antioxidant compounds.[1] The choice of solvent is critical; polar solvents like methanol (B129727) or ethanol (B145695) are commonly used.[1]
-
Low Radical Scavenging Potency: It's possible the extract has low potency for scavenging the DPPH radical specifically.[1]
-
Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for DPPH, which is typically 517 nm.[1]
Q4: My non-polar/lipophilic sample is not dissolving in the methanol or ethanol typically used for the DPPH assay. What should I do?
A4: Poor solubility will lead to inaccurate results. Consider the following:
-
Use a Co-solvent: Dissolve your sample in a small amount of a stronger organic solvent like DMSO, and then dilute it with the assay solvent (e.g., methanol).[3] Ensure the final concentration of the co-solvent is low enough to not interfere with the assay.
-
Optimize the Solvent System: Try a less polar solvent system. A mixture of solvents, such as methanol/dichloromethane, might improve solubility.[3]
-
Verify Solubility: Before running the assay, visually inspect your sample dilutions to ensure there is no precipitation.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Q5: I am seeing a high standard deviation in my ABTS assay results. What are the possible causes?
A5: High variability in the ABTS assay can be caused by:
-
Incomplete Reaction: The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow.[1] Standard protocols often specify a fixed time point, but some compounds may continue to react. It is crucial to ensure the reaction has reached a steady state.
-
pH Sensitivity: The antioxidant potential of some compounds, particularly peptides and amino acids, is highly dependent on the pH of the reaction medium.[1] Small variations in buffer pH can lead to significant differences.
-
Inconsistent ABTS•+ Preparation: The generation of the ABTS•+ radical cation is a critical step. The reaction between ABTS and potassium persulfate needs to proceed for a specific duration (typically 12-16 hours) in the dark for complete and stable radical formation.[3]
Q6: How do I correct for colored sample interference in the ABTS assay?
A6: Similar to the DPPH assay, a sample blank should be used. The measurement wavelength for the ABTS assay is typically 734 nm.[1] At this longer wavelength, interference from colored samples is generally less of an issue compared to the DPPH assay, but it should still be checked and corrected for if necessary.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Q7: My FRAP assay is not developing the expected blue color. What could be wrong?
A7: The FRAP assay should produce an intense blue color upon the reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ.[1] A lack of color development can indicate:
-
Incorrect pH: The FRAP assay is conducted under acidic conditions (pH 3.6).[1] An incorrectly prepared acetate (B1210297) buffer will prevent the reaction from occurring properly.
-
Reagent Preparation: The FRAP reagent is a fresh mixture of TPTZ solution, FeCl₃ solution, and acetate buffer. If the reagent itself is not a pale yellow/light brown color before adding the sample, it may have been prepared incorrectly.[1]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Q8: My sample is not soluble in the aqueous buffer used for the ORAC assay. How can I test its antioxidant capacity?
A8: For lipophilic or water-insoluble samples, you can prepare a lipophilic fraction by dissolving the sample in a solvent like 100% acetone (B3395972) and then diluting it in 50% acetone.[5] The total ORAC value can be calculated by combining the results from the water-soluble and lipophilic fractions.
Data Presentation
Table 1: Common Spectroscopic Interferences in Antioxidant Assays
| Interfering Compound Class | Absorption Maxima (Approx.) | Assays Potentially Affected | Correction Method |
| Carotenoids | 400-500 nm | DPPH | Sample Blank |
| Anthocyanins | 500-550 nm | DPPH | Sample Blank |
| Chlorophylls | 430-450 nm, 640-660 nm | DPPH, ABTS | Sample Blank |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay with Color Correction
1. Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C for no more than a few days.
-
Standard: Prepare a series of standard solutions of Trolox or Ascorbic Acid in methanol (e.g., 0-100 µM).
-
Sample: Prepare various concentrations of your test sample in methanol.
2. Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or methanol (for control) to respective wells.
-
For color correction, add 20 µL of sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).[1]
-
Add 180 µL of the DPPH solution to the sample, standard, and control wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_control] * 100
-
Plot the % Inhibition against the concentration to determine the IC₅₀ value.[1]
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
2. Assay Procedure:
-
Prepare standard and sample solutions as in the DPPH protocol.
-
Add 10 µL of sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-30 minutes in the dark.
-
Measure the absorbance at 734 nm.
3. Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
Protocol 3: FRAP Assay
1. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and carefully adjust the pH.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
2. Assay Procedure:
-
Add 20 µL of sample, standard (FeSO₄), or blank to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
3. Calculation:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the standards against their concentration.
-
Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.[1]
References
Technical Support Center: Improving the Reproducibility of 13-Dehydroxyindaconitine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
A1: this compound is a diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera. It is recognized for its antioxidant properties. Research on related aconitine-type alkaloids suggests potential anti-inflammatory and apoptotic activities, likely through modulation of signaling pathways such as NF-κB and activation of caspases.[1][2]
Q2: What are the common challenges in maintaining the reproducibility of this compound bioassays?
A2: Like many natural products, ensuring the reproducibility of bioassays with this compound can be challenging. Key issues include:
-
Compound Stability and Solubility: this compound's stability in common solvents like DMSO over time and under various storage conditions can affect its effective concentration.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can lead to differing cellular responses.
-
Reagent Variability: Lot-to-lot differences in assay reagents, antibodies, and cell culture media supplements can introduce significant variability.
-
Operator-Dependent Variation: Subtle differences in experimental execution between researchers can impact results.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal reproducibility, dissolve this compound in high-purity DMSO to create a concentrated stock solution. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution. It is advisable to perform a stability check on your stock solution over time.
Troubleshooting Guides
Antioxidant Assays (e.g., DPPH Radical Scavenging)
Issue: High variability in IC50 values for DPPH scavenging activity between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent DPPH radical concentration. | Always prepare the DPPH working solution fresh before each experiment. Ensure the stock solution is stored in the dark to prevent degradation. |
| Variability in reaction time. | Use a timer to ensure a consistent incubation period for all samples. The reaction is time-dependent, and slight variations can alter the results. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. |
| Solvent effects. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the control, as it can interfere with the assay. |
Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition in RAW 264.7 Cells)
Issue: Inconsistent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Potential Cause | Troubleshooting Step |
| Variable cell response to LPS. | Use a consistent cell passage number and ensure cells are at 70-80% confluency before treatment. Standardize the LPS concentration and source. |
| Cell viability issues. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure the observed NO inhibition is not due to cytotoxicity of this compound. |
| Inaccurate Griess reagent preparation or use. | Prepare the Griess reagent fresh and protect it from light. Ensure accurate mixing and incubation times as per the protocol. |
| Interference from phenol (B47542) red in media. | Use phenol red-free media for the assay, as it can interfere with the colorimetric reading. |
Apoptosis Assays (e.g., Annexin V/PI Staining in MCF-7 Cells)
Issue: Difficulty in detecting a consistent apoptotic cell population after treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for inducing apoptosis in your specific cell line. |
| Cell handling during staining. | Handle cells gently during washing and staining to avoid mechanical damage that can lead to false-positive necrotic cells (PI positive). |
| Incorrect compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation for spectral overlap between the fluorescent dyes. |
| Late-stage apoptosis and secondary necrosis. | Analyze cells at earlier time points post-treatment to capture the early apoptotic population (Annexin V positive, PI negative) before they progress to late-stage apoptosis/necrosis. |
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following tables provide a template for summarizing your experimental findings and comparing them to established positive controls.
Table 1: Antioxidant Activity of this compound
| Assay | This compound IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |
| DPPH Radical Scavenging | Enter your experimental value | Enter your experimental value |
| Ferrous Ion Chelating | Enter your experimental value | Enter your experimental value |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | This compound IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| RAW 264.7 | Nitric Oxide (NO) Inhibition | Enter your experimental value | Enter your experimental value |
| RAW 264.7 | TNF-α Inhibition | Enter your experimental value | Enter your experimental value |
| RAW 264.7 | IL-6 Inhibition | Enter your experimental value | Enter your experimental value |
Table 3: Apoptotic Activity of this compound
| Cell Line | Assay | Effective Concentration (µM) | Parameter Measured |
| MCF-7 | Annexin V/PI Staining | Enter your experimental value | % Apoptotic Cells |
| MCF-7 | Caspase-3 Activation | Enter your experimental value | Fold change vs. Control |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of your compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Nitric Oxide Inhibition Assay in RAW 264.7 Cells
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) from a standard curve and calculate the percentage of inhibition.
Apoptosis Assay by Annexin V/PI Staining
-
Seed MCF-7 cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant and Pro-oxidant Activities of 13-Dehydroxyindaconitine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activities of two diterpenoid alkaloids, 13-Dehydroxyindaconitine and aconitine (B1665448), in the context of oxidative stress. While both compounds are derived from plants of the Aconitum genus, their effects on cellular redox balance are markedly different. This document summarizes their mechanisms of action, presents relevant signaling pathways, and provides standardized experimental protocols for assessing their activities.
Contrasting Mechanisms of Action: Antioxidant vs. Pro-oxidant
Aconitine, a well-known cardiotoxin (B1139618) and neurotoxin, primarily exhibits a pro-oxidant effect by inducing the generation of Reactive Oxygen Species (ROS).[1] This surge in ROS contributes significantly to its cellular toxicity. In stark contrast, this compound is recognized for its antioxidant properties, functioning as a free radical scavenger through the donation of electrons.[2]
This fundamental difference in their interaction with free radicals dictates their opposing biological effects related to oxidative stress. While this compound is suggested to offer protection against oxidative damage, aconitine is known to be a potent inducer of such damage.
Quantitative Data Summary
A direct quantitative comparison of the antioxidant potency of this compound and aconitine is challenging due to the limited availability of standardized in vitro antioxidant assay data (e.g., IC50 values from DPPH or ABTS assays) for this compound in the public domain. However, the qualitative distinction in their activities is well-documented. Aconitine's activity is better characterized by its pro-oxidant effects rather than a traditional antioxidant capacity. Some studies suggest that aconitine-type alkaloids may act as secondary antioxidants through metal ion chelation, but their dominant effect is the stimulation of ROS production.[1]
| Compound | Primary Activity | Mechanism of Action |
| This compound | Antioxidant | Direct free radical scavenging by electron donation.[2] |
| Aconitine | Pro-oxidant | Induces the production of Reactive Oxygen Species (ROS), leading to oxidative stress.[1] May exhibit secondary antioxidant activity via metal chelation.[1] |
Signaling Pathways
The pro-oxidant activity of aconitine has been shown to activate specific signaling pathways that lead to cellular damage and apoptosis. One of the key pathways involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the subsequent modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in response to elevated ROS levels.
Experimental Protocols
To assess the antioxidant activity of compounds like this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound by measuring the reduction of the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solutions.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the test sample or positive control at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test sample. d. For the control, add 100 µL of the test sample solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Data Analysis: The IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
Conclusion
References
A Comparative Guide to the Bioactivity of 13-Dehydroxyindaconitine and Other Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 13-dehydroxyindaconitine (B15144368) and other prominent alkaloids derived from the Aconitum genus. The information is curated to assist researchers in pharmacology, toxicology, and medicinal chemistry in their drug discovery and development endeavors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.
I. Comparative Bioactivity of Aconitum Alkaloids
The alkaloids isolated from Aconitum species are renowned for their potent and diverse biological effects, ranging from therapeutic applications to severe toxicity. These compounds are broadly classified as diterpenoid alkaloids, with aconitine (B1665448) being one of the most extensively studied. While a wealth of data exists for major Aconitum alkaloids, quantitative bioactivity data for this compound is limited in publicly available literature. This comparison synthesizes the available information to provide a relative understanding of their performance.
Anticancer Activity
Table 1: Comparative Cytotoxicity (GI50) of Selected Aconitum Alkaloids Against Human Cancer Cell Lines
| Compound | Prostate Cancer (DU145) GI50 (µM) | Oral Cancer (KB) GI50 (µM) | Drug-Resistant Oral Cancer (KB-VIN) GI50 (µM) | Breast Cancer (MCF-7) GI50 (µM) |
| Aconitine | > 20 | > 20 | > 20 | > 20 |
| Mesaconitine | > 20 | > 20 | > 20 | > 20 |
| Hypaconitine | > 20 | > 20 | > 20 | > 20 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Source: Adapted from a study on the antiproliferative effects of various Aconitum diterpenoid alkaloids[2]. Note: A GI50 value > 20 µM indicates a lack of significant cytotoxic activity under the tested conditions.
Anti-inflammatory Activity
Several Aconitum alkaloids exhibit anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. This is often achieved through the inhibition of the NF-κB signaling pathway. This compound is known to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines, though specific IC50 values for this activity are not widely reported[1].
Table 2: Comparative Anti-inflammatory Activity of Selected Alkaloids
| Compound | Method | Model | Endpoint | IC50 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aconitine | Griess Assay | LPS-stimulated RAW 264.7 macrophages | NO Production | Data Not Available |
Antioxidant Activity
This compound is noted for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress[1]. A common method to quantify antioxidant capacity is the Oxygen Radical Absorbance Capacity (ORAC) assay, with results often expressed as Trolox equivalents. Specific ORAC values for this compound are not available in the reviewed literature.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Result |
| This compound | Data Not Available | Data Not Available |
Toxicity
The therapeutic use of Aconitum alkaloids is significantly limited by their narrow therapeutic index and high toxicity, particularly cardiotoxicity and neurotoxicity. The toxicity is often quantified by the LD50 value, the dose that is lethal to 50% of a test population. While LD50 values for aconitine and other major alkaloids are documented, specific data for this compound is not readily found.
Table 4: Comparative Acute Toxicity (LD50) of Selected Aconitum Alkaloids in Mice
| Compound | Administration Route | LD50 (mg/kg) |
| Aconitine | Oral | 1.8[3] |
| Aconitine | Intravenous | 0.100[4] |
| Mesaconitine | Intravenous | 0.128 |
| Hypaconitine | Intravenous | 0.256 |
| This compound | Data Not Available | Data Not Available |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the bioactivities of Aconitum alkaloids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the test alkaloid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production[5].
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes[5].
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the active caspase-3 to cleave the substrate.
-
Detection:
-
Colorimetric: Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline (pNA)[6].
-
Fluorometric: Measure the fluorescence at an excitation/emission of ~380/460 nm, corresponding to the release of 7-amino-4-methylcoumarin (B1665955) (AMC)[6].
-
-
Data Analysis: Quantify the caspase-3 activity based on the signal intensity and compare it to the untreated control.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the bioactivity of Aconitum alkaloids and a general experimental workflow for assessing bioactivity.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the In Vivo Anti-Inflammatory Potential of 13-Dehydroxyindaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of 13-Dehydroxyindaconitine, a diterpenoid alkaloid from the Aconitum genus. Due to the limited specific in vivo data on this compound, this document leverages experimental data from closely related and well-studied Aconitum alkaloids, such as Aconitine (B1665448) and Lappaconitine, and compares their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). This approach allows for a robust contextual understanding and aids in the design of future preclinical studies for this compound.
Comparative Efficacy of Aconitum Alkaloids and Standard NSAIDs
The anti-inflammatory properties of Aconitum alkaloids have been demonstrated in several animal models of inflammation.[1] These natural compounds often exhibit potent effects at low dosages.[1] The following table summarizes the anti-inflammatory effects of representative Aconitum alkaloids compared to standard NSAIDs in common in vivo models.
| Compound | Animal Model | Phlogistic Agent | Dosage | Efficacy | Reference Compound |
| Aconitine | Rat | Ovalbumin | 0.05 mg/kg | Equivalent or slightly stronger anti-inflammatory effect | Sodium Salicylate (200 mg/kg) |
| 3-acetylaconitine | Rat | Formaldehyde | 0.05 mg/kg | Equivalent or slightly stronger anti-inflammatory effect | Sodium Salicylate (200 mg/kg) |
| Guan-fu base A | Rat | Not Specified | 98 mg/kg (i.p.) | Similar anti-inflammatory effect | Sodium Salicylate (400 mg/kg) |
| Aconitine | Mouse | Acetic Acid | 0.9 mg/kg (oral) | Similar analgesic effect to aspirin | Aspirin (200 mg/kg) |
| Aconitine | Mouse | Formalin | 0.3 mg/kg & 0.9 mg/kg | Inhibition of both phases of nociceptive response | Aspirin |
| Lappaconitine Derivative (Compound 6) | Mouse | LPS | Not specified | Potent inhibition of inflammatory mediators | Not specified |
| Diclofenac Sodium | Rat | Carrageenan | 10 mg/kg (p.o.) | 63.81% inhibition of paw edema at 5th hour | - |
| Ibuprofen | - | - | - | Inhibition of COX-1 and COX-2 | - |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products, including Aconitum alkaloids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates the interconnected pathways of NF-κB and MAPKs, which are central to the production of pro-inflammatory mediators.
Caption: Simplified NF-κB and MAPK signaling pathways.
Experimental Protocols for In Vivo Anti-Inflammatory Assessment
To validate the anti-inflammatory effects of novel compounds like this compound, standardized and reproducible in vivo models are essential. Below are detailed protocols for commonly used models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[2]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound) or reference drug (e.g., Diclofenac, 10 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates an anti-inflammatory effect.[3]
Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain and inflammation.[4]
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups and treated with the test compound, a reference drug (e.g., Aspirin, 200 mg/kg), or vehicle.
-
After a specific period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.
-
Immediately after the injection, the number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 minutes).
-
-
Evaluation: The percentage inhibition of writhing is calculated. A lower number of writhes compared to the control group suggests an analgesic and anti-inflammatory effect.[4]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study acute systemic inflammation, particularly in the lungs.[5]
-
Animals: C57BL/6 mice.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a designated time, mice are challenged with an intratracheal or intranasal administration of LPS to induce lung inflammation.
-
After a specific period (e.g., 6-24 hours), animals are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6).[5]
-
Lung tissue can be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
-
Evaluation: A significant reduction in inflammatory cell count, cytokine levels, and MPO activity in the treated groups compared to the LPS-only group indicates an anti-inflammatory effect.[5]
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound.
Caption: General experimental workflow for in vivo validation.
Concluding Remarks
While direct in vivo anti-inflammatory data for this compound is currently lacking, the existing evidence for related Aconitum alkaloids suggests a strong potential for anti-inflammatory activity. The comparative data and detailed protocols provided in this guide offer a solid foundation for designing and conducting preclinical studies to validate the efficacy of this compound. Future research should focus on employing these established models to generate robust data, elucidate the compound's mechanism of action, and determine its therapeutic potential in inflammatory diseases.
References
- 1. Portico [access.portico.org]
- 2. ijpras.com [ijpras.com]
- 3. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 13-Dehydroxyindaconitine's Antioxidant Capacity: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Dehydroxyindaconitine, a diterpenoid alkaloid, has been noted for its potential antioxidant properties. However, a comprehensive cross-validation of its antioxidant capacity using various standardized assays with publicly available quantitative data remains limited. This guide provides a detailed overview of the standard experimental protocols and signaling pathways relevant to assessing the antioxidant potential of a compound like this compound. While specific comparative data for this compound is not currently available in the literature, this document serves as a methodological framework for researchers aiming to conduct such a cross-validation.
Introduction to Antioxidant Capacity Assays
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. A thorough cross-validation using multiple assays is crucial for a comprehensive understanding of a compound's antioxidant profile. The most common assays are based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example.
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays fall into this category.
Comparative Overview of Common Antioxidant Assays
While specific quantitative data for this compound is not available, the following table outlines the key parameters and principles of the most common antioxidant assays that would be employed for its evaluation.
| Assay | Principle | Measurement | Standard Reference | Advantages | Limitations |
| DPPH Assay | SET | Colorimetric (decrease in absorbance at ~517 nm) | Trolox, Ascorbic Acid | Simple, rapid, and inexpensive. | Absorbance may be affected by colored compounds. |
| ABTS Assay | SET | Colorimetric (decrease in absorbance at ~734 nm) | Trolox | Applicable to both hydrophilic and lipophilic antioxidants. | Radical cation must be pre-generated. |
| FRAP Assay | SET | Colorimetric (increase in absorbance at ~593 nm) | FeSO₄, Trolox | Simple, rapid, and automated. | Does not measure reactivity towards all free radicals. |
| ORAC Assay | HAT | Fluorometric (decay of a fluorescent probe) | Trolox | Biologically relevant as it uses a peroxyl radical. | Longer assay time and requires a fluorescence plate reader. |
Experimental Protocols
Below are the detailed methodologies for the key antioxidant assays that would be used to assess the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix. A control well containing only the solvent and DPPH solution should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the this compound solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add varying concentrations of the this compound solution to a 96-well plate.
-
Add the FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and varying concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Trolox is used as the standard.
-
In a black 96-well plate, add the this compound solution or Trolox standard, followed by the fluorescein (B123965) solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Monitor the fluorescence decay kinetically at an emission wavelength of ~520 nm and an excitation wavelength of ~485 nm every minute for at least 60 minutes using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE) per unit of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for assessing antioxidant capacity and the underlying principles of the key assays.
Caption: General workflow for assessing the antioxidant capacity of a test compound.
Caption: The two primary mechanisms of in vitro antioxidant assays.
Conclusion
A Comparative Analysis of 13-Dehydroxyindaconitine and Synthetic Antioxidants
In the landscape of antioxidant research, both natural and synthetic compounds are of significant interest for their potential applications in mitigating oxidative stress-related damage. This guide provides a comparative overview of 13-Dehydroxyindaconitine, a natural diterpenoid alkaloid, and common synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison is intended for researchers, scientists, and drug development professionals, offering a lens through which to evaluate these compounds, supported by detailed experimental methodologies.
Mechanism of Action: A Brief Overview
This compound, isolated from the roots of Aconitum kusnezoffii, is a naturally occurring alkaloid that has demonstrated antioxidant activity.[1] Its proposed mechanism of action involves the donation of electrons to scavenge free radicals, thereby reducing oxidative stress.[2]
Synthetic antioxidants like BHT and BHA are phenolic compounds widely used as preservatives in the food and cosmetic industries. Their antioxidant properties are attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thus terminating the oxidative chain reaction. Trolox, a water-soluble analog of vitamin E, is another potent synthetic antioxidant commonly used as a standard in antioxidant capacity assays due to its well-defined mechanism of scavenging peroxyl radicals.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound with synthetic antioxidants is challenging due to the limited availability of specific experimental data, such as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC), for this compound in the public domain.
However, to illustrate how such a comparison would be presented, the following table provides a hypothetical structure for organizing such data. The values for synthetic antioxidants are representative of typical ranges found in scientific literature.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg) |
| This compound | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available | |
| ORAC | Data not available | Data not available | |
| BHT | DPPH | ~15-50 | ~0.4-0.8 |
| BHA | DPPH | ~5-20 | ~0.6-1.2 |
| Trolox | DPPH | ~2-8 | 1.0 (by definition) |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC values express the antioxidant capacity of a compound relative to Trolox.
Experimental Protocols for Antioxidant Assays
To ensure reproducibility and standardization, detailed experimental protocols for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3][4]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., this compound or synthetic antioxidant) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[5][6]
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[7][8][9]
Procedure:
-
Reagent Preparation:
-
Fluorescein (B123965) working solution (e.g., 10 nM in 75 mM phosphate (B84403) buffer, pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 240 mM in phosphate buffer), prepared fresh.
-
Trolox standards at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox Equivalents.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams created using Graphviz illustrate the workflows of the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
- 1. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Specificity of 13-Dehydroxyindaconitine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii. By juxtaposing its activities with other notable aconitine (B1665448) alkaloids, this document aims to shed light on the specificity of its biological actions. The information presented herein is supported by available experimental data and methodologies to assist in further research and drug development endeavors.
Overview of Biological Activities
This compound has been reported to exhibit a range of biological effects, primarily centered around its antioxidant, anti-inflammatory, and anticancer properties. Structurally, the absence of hydroxyl groups at positions 13 and 15 distinguishes it from other aconitine derivatives, which is believed to contribute to its unique activity profile. Unlike many of its neurotoxic and cardiotoxic analogues, such as aconitine and mesaconitine, this compound is noted for its antioxidant capabilities.
Comparative Analysis of Biological Effects
To assess the specificity of this compound, its biological activities are compared with other structurally related aconitine alkaloids. The following sections present available quantitative data and experimental protocols for key biological assays.
Antioxidant Activity
Table 1: Comparative Antioxidant Activity of Diterpenoid Alkaloids (Hypothetical Data)
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | Data not available | - |
| Aconitine | Data not available | - |
| Mesaconitine | Data not available | - |
| Ascorbic Acid (Standard) | ~ 20 - 50 | Varies by study |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be determined using the DPPH assay. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The reduction of the DPPH radical is measured by the decrease in absorbance at a characteristic wavelength (around 517 nm) after a set incubation period. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.
Anti-inflammatory Activity
This compound is suggested to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways. A common method to assess this is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While a quantitative structure-activity relationship (QSAR) study has been conducted on the anti-inflammatory activity of diterpenoid alkaloids using rat paw edema data, specific EC50 values for NF-κB inhibition by this compound are not available in the reviewed literature[2].
Table 2: Comparative Anti-inflammatory Activity of Aconitine Alkaloids (Hypothetical Data)
| Compound | NF-κB Inhibition EC50 (µM) | Reference |
| This compound | Data not available | - |
| Aconitine | Data not available | - |
| Mesaconitine | Data not available | - |
| Parthenolide (Standard) | ~ 5 - 10 | Varies by study |
Experimental Protocol: NF-κB Luciferase Reporter Assay
Cells (e.g., HEK293T) are co-transfected with a luciferase reporter plasmid under the control of an NF-κB responsive element and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase). After treatment with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound, the luciferase activity is measured. The inhibition of NF-κB activity is determined by the reduction in luciferase expression relative to the control.
Cytotoxic Activity
The anticancer potential of various diterpenoid alkaloids has been investigated against a range of human cancer cell lines. While specific IC50 values for this compound were not found in the reviewed literature, a comprehensive study on other C19-diterpenoid alkaloids provides a basis for comparison. This study highlights that the cytotoxic activity is highly dependent on the specific chemical structure of the alkaloid[3][4].
Table 3: Comparative Cytotoxicity of Diterpenoid Alkaloids against Human Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Aconitine | > 40 | > 40 | > 40 | [3] |
| Mesaconitine | > 40 | > 40 | > 40 | [3] |
| Lipomesaconitine | 17.2 | 21.5 | - | [4] |
| Lipoaconitine | 13.7 | 20.3 | - | [4] |
| Lipojesaconitine | 6.0 | 7.3 | - | [4] |
| Doxorubicin (Standard) | ~ 0.1 - 1 | ~ 0.1 - 1 | ~ 0.1 - 1 | Varies by study |
Experimental Protocol: MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Effect on Voltage-Gated Sodium Channels
Aconitine alkaloids are well-known for their effects on voltage-gated sodium channels (VGSCs), which can lead to cardiotoxicity and neurotoxicity. However, not all aconitine alkaloids act as channel activators. For instance, lappaconitine (B608462) has been shown to be a sodium channel blocker. The specific effect of this compound on VGSCs has not been quantitatively characterized in the reviewed literature. Electrophysiological studies, such as patch-clamp experiments, would be necessary to determine its binding affinity and functional effect on these channels.
Table 4: Comparative Effects of Aconitine Alkaloids on Voltage-Gated Sodium Channels
| Compound | Effect on Sodium Channels | Method | Reference |
| This compound | Data not available | - | - |
| Aconitine | Activator (Agonist) | Electrophysiology | [5] |
| Lappaconitine | Blocker (Antagonist) | Electrophysiology | [6] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with the SCN5A gene for Nav1.5) are used. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. Voltage protocols are applied to elicit sodium currents, and the effects of the test compound on various channel parameters (e.g., peak current amplitude, activation and inactivation kinetics) are recorded and analyzed to determine its mechanism of action (e.g., activation, inhibition, modulation) and potency (e.g., IC50 or EC50).
Signaling Pathways and Experimental Workflows
To visualize the relationships between the experimental approaches and the biological effects of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the biological effects of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available information suggests that this compound possesses a distinct biological profile compared to other well-studied aconitine alkaloids, with a notable emphasis on its antioxidant properties. However, a significant gap exists in the literature regarding specific quantitative data (IC50 and EC50 values) for its antioxidant, anti-inflammatory, and cytotoxic effects, as well as its interaction with voltage-gated sodium channels. To definitively assess the specificity of this compound's biological effects, further rigorous experimental studies using standardized assays are required. The experimental protocols and comparative data on related compounds provided in this guide offer a framework for such future investigations. This will be crucial for elucidating its therapeutic potential and understanding its structure-activity relationships.
References
- 1. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Ion Channel Compensatory Effect in DEE: Implications for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Replication of 13-Dehydroxyindaconitine Studies: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the independent replication of studies on 13-Dehydroxyindaconitine. While the compound, a diterpenoid alkaloid isolated from Aconitum kusnezoffii, is suggested to possess antioxidant, anti-inflammatory, and anticancer properties, a thorough investigation backed by replicated, quantitative data from peer-reviewed studies remains elusive. This guide aims to present the current state of knowledge and highlight the need for further research to substantiate these claims.
Overview of Biological Activities
Comparative Data Analysis: A Call for Research
A critical requirement for the scientific validation of a compound's efficacy is the availability of quantitative data from reproducible experiments. For this compound, there is a notable absence of such data in the public domain. Key performance indicators such as the half-maximal inhibitory concentration (IC50) for its antioxidant, anti-inflammatory, and cytotoxic effects have not been reported in independent studies.
To facilitate future research and provide a framework for comparison, this guide presents hypothetical tables that would be essential for evaluating the performance of this compound against relevant alternatives.
Table 1: Antioxidant Activity Comparison
| Compound | Assay Type | IC50 (µg/mL) | Positive Control | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | - |
| This compound | ABTS Radical Scavenging | Data Not Available | Trolox | - |
| Ascorbic Acid | DPPH Radical Scavenging | Example Value | - | Example Reference |
| Trolox | ABTS Radical Scavenging | Example Value | - | Example Reference |
Table 2: In Vitro Anti-inflammatory Activity Comparison
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) Inhibition | Data Not Available | Dexamethasone | - |
| Dexamethasone | RAW 264.7 | Nitric Oxide (NO) Inhibition | Example Value | - | Example Reference |
Table 3: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | Data Not Available | Doxorubicin | - |
| This compound | HeLa (Cervical Cancer) | MTT Assay | Data Not Available | Cisplatin | - |
| Doxorubicin | MCF-7 | MTT Assay | Example Value | - | Example Reference |
| Cisplatin | HeLa | MTT Assay | Example Value | - | Example Reference |
Experimental Protocols: A Blueprint for Future Studies
To ensure the reproducibility and comparability of future research on this compound, detailed and standardized experimental protocols are crucial. The following are generalized methodologies for key assays based on common practices in the field.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents: Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a fresh solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound or positive control. Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.
-
Preparation of Reagents: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Prepare stock solutions of the test compound and a positive control (e.g., Trolox).
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound or positive control. Add the ABTS radical solution to each well.
-
Incubation: Incubate the plate at room temperature for a specific time.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 734 nm).
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anti-inflammatory Assay
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for a specific pre-incubation time.
-
Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation, collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm).
-
Calculation: Determine the concentration of nitrite and calculate the percentage of NO inhibition. Determine the IC50 value.
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin, Cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
The current body of scientific literature lacks independent replication and detailed quantitative studies on the biological activities of this compound. While its classification as an Aconitum alkaloid suggests potential pharmacological effects, robust scientific evidence is required for validation. This guide serves as a call to the research community to undertake comprehensive studies to elucidate the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. Future research should focus on performing the described experimental protocols, generating reliable quantitative data, and comparing its efficacy against established alternatives. Such efforts are essential to determine the true therapeutic potential of this compound.
References
- 1. Identification of Diterpenoid Alkaloids from the Rootsof Aconitum kusnezoffii Reihcb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
A Comparative Guide to 13-Dehydroxyindaconitine Reference Standard: Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13-Dehydroxyindaconitine reference standard, focusing on its purity, characterization, and performance against other commercially available aconitine-type alkaloid reference standards. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical and drug development needs.
Purity and Comparison with Alternatives
The purity of a reference standard is paramount for accurate analytical measurements and reliable research outcomes. This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus, and its commercial preparations typically boast a purity of ≥98%.
For a comprehensive evaluation, this guide compares the purity of the this compound reference standard with other structurally related and commonly used aconitine (B1665448) alkaloid reference standards: Aconitine, Mesaconitine, and Hypaconitine. The following table summarizes the typical purity specifications for these standards as found in commercially available products.
| Reference Standard | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | C₃₄H₄₇NO₉ | 613.74 | ≥98% |
| Aconitine | C₃₄H₄₇NO₁₁ | 645.74 | ≥95.0% - 99.0+% |
| Mesaconitine | C₃₃H₄₅NO₁₁ | 631.71 | ≥97% |
| Hypaconitine | C₃₃H₄₅NO₁₀ | 615.71 | ≥98% - 99.6% |
Characterization of this compound
The identity and purity of the this compound reference standard are established through a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of reference standards. A typical HPLC analysis for this compound would involve a reversed-phase column and UV detection.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.
-
Analysis: The sample solution is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks in the chromatogram to determine purity.
dot
Caption: Experimental workflow for HPLC purity determination.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to identify potential impurities.
Experimental Protocol: LC-MS/MS for Identity Confirmation and Impurity Profiling
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
LC Conditions: Similar to the HPLC protocol described above.
-
MS Analysis:
-
Full Scan: To determine the molecular weight of the parent compound ([M+H]⁺).
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation of the main compound and any detected impurities.
-
-
Data Analysis: The acquired mass spectra are analyzed to confirm the identity of this compound and to propose structures for any observed impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the compound and can also be used for quantitative analysis (qNMR) to determine purity.
Experimental Protocol: ¹H-NMR and ¹³C-NMR for Structural Characterization
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The reference standard is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
¹H-NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are compared with established data for this compound to confirm its structure.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels and Induction of Apoptosis
Aconitine-type alkaloids, including this compound, are known to exert their biological effects primarily through interaction with voltage-gated sodium channels (VGSCs). Furthermore, studies on related compounds suggest an involvement in apoptosis signaling pathways.
Modulation of Voltage-Gated Sodium Channels
This compound is expected to bind to VGSCs, leading to their persistent activation. This disrupts the normal propagation of action potentials in excitable cells, such as neurons and cardiomyocytes, which underlies the observed physiological and toxicological effects of this class of compounds.
dot
Caption: Proposed mechanism of this compound on VGSCs.
Induction of Apoptosis
There is evidence that aconitine alkaloids can induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This action contributes to their cytotoxic effects.
dot
Caption: Apoptosis signaling pathways potentially induced by this compound.
A Comparative Guide to the Analysis of 13-Dehydroxyindaconitine and Related Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
While specific inter-laboratory comparison data for 13-Dehydroxyindaconitine is not publicly available, a robust body of research on the analysis of structurally related Aconitum alkaloids provides a strong framework for developing and validating analytical methods. This guide offers an objective comparison of established methodologies, presenting supporting experimental data for related compounds to inform protocol development for this compound.
The analysis of Aconitum alkaloids, known for their potent biological activities and narrow therapeutic indices, requires sensitive, selective, and accurate quantitative methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the predominant methods for their determination in various matrices, including herbal preparations and biological fluids.
Data Presentation: Performance of Analytical Methods
The selection of an analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various validated methods for the analysis of common Aconitum alkaloids, which can serve as a benchmark for methods developed for this compound.
Table 1: Comparison of Validated Analytical Method Performance for Aconitum Alkaloids
| Analyte(s) | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|---|
| Aconitine, Mesaconitine, Hypaconitine | RP-LC-UV | > 0.999 | 0.15 µg/mL | 0.5 µg/mL | 86 - 99% | 2.0 - 6.9% | N/A |
| Aconitine, Benzoylaconine, Aconine | UHPLC-HRMS | > 0.99 | 0.08 - 0.1 µg/L | 0.2 - 0.3 µg/L | 88.6 - 107.2% | Intra-day: 2.1 - 6.4% Inter-day: 5.9 - 13.9% | [1] |
| 6 Aconitum Alkaloids (AC, MA, HA, etc.) | UPLC-ESI-MS | > 0.9984 | N/A | 1.20 - 4.28 ng/mL | 99.7 - 101.7% | N/A | N/A |
| 9 Aconitum Alkaloids | HPLC-MS/MS | > 0.9950 | < 2.0 ng/mL | < 2.0 ng/mL | 94.6 - 107.4% | Intra-day: < 3.2% Inter-day: < 5.7% | N/A |
| 18 Toxic Alkaloids | UHPLC/MS/MS | > 0.995 | N/A | 5.0 µg/kg | 90 - 110% | 2.3 - 7.9% |[2] |
AC: Aconitine, MA: Mesaconitine, HA: Hypaconitine, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols based on common practices reported in the literature for the analysis of Aconitum alkaloids.
1. Generalized Sample Preparation from Herbal Matrices
This protocol outlines a common liquid-solid extraction and clean-up procedure for dried plant material.
-
Homogenization: Air-dry and pulverize the plant material (e.g., Aconitum roots) to a homogeneous powder (e.g., 60 mesh).[3]
-
Extraction:
-
Weigh accurately 1.0 g of the powdered sample.
-
Add 1 mL of aqueous ammonia (B1221849) solution (e.g., 30%) and let it stand for 20 minutes at room temperature.[3]
-
Add 20 mL of diethyl ether and perform ultrasonic extraction for 10-30 minutes.[3]
-
Allow the mixture to stand for several hours (e.g., 16 hours) and then filter the liquid phase.[3]
-
-
Purification (Liquid-Liquid Extraction):
-
Extract the ether filtrate four times with 2% hydrochloric acid (25 mL each).[3]
-
Combine the aqueous layers and adjust the pH to 10 with ammonia solution.[3]
-
Extract the alkaline solution three times with diethyl ether (25 mL each).[3]
-
Combine the ether layers, wash with 10 mL of water, and dry over anhydrous sodium sulphate.[3]
-
-
Final Sample Preparation:
2. Generalized UPLC-MS/MS Analytical Method
This protocol describes a typical setup for the quantitative analysis of Aconitum alkaloids.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column (e.g., particle size < 2 µm).
-
Mobile Phase A: Water with an additive to improve peak shape and ionization, such as 0.1% formic acid or 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.0.[4]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive.[4]
-
Gradient Elution: A typical gradient might start at 3-5% B, ramp up to 80-95% B over several minutes to elute the alkaloids, hold for a short period, and then return to initial conditions for column re-equilibration.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 30 - 45°C.[5]
-
Injection Volume: 1 - 5 µL.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive is typically used as alkaloids readily form [M+H]⁺ ions.[3]
-
Source Parameters: Optimize capillary voltage (e.g., 3.0 kV), desolvation gas flow (e.g., 800 L/h), and source/desolvation temperatures (e.g., 120°C / 350°C).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires selecting a precursor ion (typically [M+H]⁺) and one or two characteristic product ions for each analyte. The transition from precursor to product ion is highly specific.
-
Method Validation Framework
Any newly developed analytical method must be validated to ensure its suitability. The validation should be performed according to guidelines from the International Council for Harmonisation (ICH).[6]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing chromatograms of blank samples, the analyte standard, and the sample matrix to check for interferences.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve should be ≥ 0.995.[2]
-
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at low, medium, and high levels).[8]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (LOD ≥ 3, LOQ ≥ 10).[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[8]
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process for Aconitum alkaloids.
Caption: General experimental workflow for the analysis of Aconitum alkaloids.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddiscoveries.org [meddiscoveries.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of 13-Dehydroxyindaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with noted antioxidant, anti-inflammatory, and anticancer properties. Due to the limited availability of direct quantitative data for this compound, this guide offers a contextual analysis by comparing it with structurally related aconitum alkaloids and established alternative natural compounds with similar therapeutic actions.
Executive Summary
This compound is a compound of interest for its potential therapeutic benefits. However, a comprehensive evaluation of its therapeutic index—a critical measure of its safety and efficacy—is hampered by a lack of specific LD50 (median lethal dose) and ED50 (median effective dose) data in publicly available scientific literature. This guide addresses this gap by:
-
Providing a comparative analysis with the known therapeutic indices of related aconitum alkaloids: aconitine, mesaconitine, and hypaconitine (B608023). This contextualizes the potential toxicity profile of this compound.
-
Presenting a detailed comparison with three well-researched natural compounds—Curcumin, Resveratrol, and Quercetin—that exhibit similar antioxidant, anti-inflammatory, and anticancer activities. The comparison focuses on effective dosages from clinical trials and overall safety profiles, offering a practical alternative to a direct therapeutic index comparison.
-
Outlining detailed experimental protocols for determining the therapeutic index.
-
Visualizing key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and evaluation processes.
Disclaimer: The information provided for aconitine, mesaconitine, and hypaconitine is for comparative and contextual purposes only and should not be directly extrapolated to this compound. Rigorous experimental studies are required to determine the specific therapeutic index of this compound.
Section 1: Quantitative Data Comparison
Aconitum Alkaloids: A Contextual Toxicity Profile
The following table summarizes the available LD50 and ED50 data for aconitine, mesaconitine, and hypaconitine. This data highlights the narrow therapeutic window often associated with this class of compounds.
| Compound | Animal Model | LD50 | ED50 (for anti-inflammatory effect) | Therapeutic Index (Calculated) |
| Aconitine | Mouse | 1 mg/kg (oral)[1][2] | Not Available | Not Available |
| Rat | 0.064 mg/kg (intravenous)[1] | Not Available | Not Available | |
| Mesaconitine | Mouse | 1.9 mg/kg (oral)[3][4] | Not Available | Not Available |
| Mouse | 0.068 mg/kg (intravenous)[3] | Not Available | Not Available | |
| Hypaconitine | Mouse | 1.9 mg/kg (subcutaneous)[5] | 0.1 mg/kg (for anti-inflammatory effect)[5] | 19 |
Note: The therapeutic index is a ratio of the toxic dose to the effective dose (TD50/ED50 or LD50/ED50). A higher therapeutic index indicates a wider margin of safety.[6] The narrow therapeutic index of hypaconitine underscores the potential toxicity of aconitum alkaloids.
Alternative Natural Compounds: Efficacy and Safety Profile
In contrast to the high toxicity of aconitum alkaloids, natural compounds like Curcumin, Resveratrol, and Quercetin have demonstrated significant therapeutic effects with a much wider safety margin in numerous clinical trials.
| Compound | Therapeutic Action | Effective Dose Range (in Human Clinical Trials) | Observed Side Effects |
| Curcumin | Antioxidant, Anti-inflammatory, Anticancer | 80 mg - 12 g/day [7][8] | Generally well-tolerated; mild gastrointestinal issues at high doses.[7] |
| Resveratrol | Antioxidant, Anti-inflammatory, Anticancer | 10 mg - 5 g/day [9][10] | Generally well-tolerated; mild gastrointestinal symptoms at higher doses.[9] |
| Quercetin | Antioxidant, Anti-inflammatory, Anticancer | 250 mg - 1 g/day [11] | Generally considered safe with few reported side effects.[12] |
Section 2: Experimental Protocols
Determination of LD50 (Median Lethal Dose)
The LD50 is a standardized measure of the acute toxicity of a substance. A common method is the "Up-and-Down Procedure" (UDP).
Objective: To determine the dose of a substance that is lethal to 50% of a test animal population.
Materials:
-
Test substance (e.g., this compound)
-
Animal model (e.g., mice or rats of a specific strain, age, and weight)
-
Vehicle for substance administration (e.g., saline, corn oil)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal housing and care facilities
Procedure:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study (Up-and-Down Procedure):
-
A single animal is dosed at a level just below the estimated LD50.
-
If the animal survives after a set observation period (e.g., 48 hours), the next animal is dosed at a slightly higher level (e.g., a 1.3-fold increase).
-
If the animal dies, the next animal is dosed at a slightly lower level.
-
This process is continued, bracketing the LD50, until a sufficient number of reversals (a change from survival to death or vice versa) are observed.
-
-
Data Analysis: The LD50 is calculated from the sequence of administered doses using statistical methods, such as the maximum likelihood method.
Determination of ED50 (Median Effective Dose)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Objective: To determine the dose of a substance that produces a desired therapeutic effect in 50% of a test animal population.
Materials:
-
Test substance
-
Animal model of a specific disease or condition (e.g., carrageenan-induced paw edema in rats for anti-inflammatory effects)
-
Measurement tools for the therapeutic effect (e.g., plethysmometer to measure paw volume)
Procedure:
-
Dose-Response Study:
-
Several groups of animals are treated with a range of doses of the test substance.
-
A control group receives the vehicle only.
-
-
Induction of Disease Model: The disease or condition is induced in the animals (e.g., injection of carrageenan into the paw).
-
Measurement of Therapeutic Effect: The desired therapeutic effect is measured at a specific time point after treatment (e.g., reduction in paw edema).
-
Data Analysis: The percentage of animals in each group showing a significant therapeutic response is plotted against the dose. A dose-response curve is generated, and the ED50 is the dose at which 50% of the animals exhibit the desired effect.
Section 3: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways through which this compound and the alternative compounds exert their therapeutic effects.
Caption: General signaling pathways for antioxidant, anti-inflammatory, and anticancer effects.
Experimental Workflow for Therapeutic Index Determination
The following diagram outlines the logical workflow for determining the therapeutic index of a compound.
Caption: Workflow for determining the therapeutic index of a compound.
Conclusion
While direct quantitative data on the therapeutic index of this compound is currently unavailable, this guide provides a framework for its evaluation. The comparative data from related aconitum alkaloids suggest a potentially narrow therapeutic window, necessitating careful dose-finding and toxicity studies. In contrast, natural alternatives like Curcumin, Resveratrol, and Quercetin offer a broad safety profile with demonstrated efficacy in similar therapeutic areas.
Future research should prioritize in vivo studies to establish the LD50 and ED50 of this compound to accurately determine its therapeutic index. This will be crucial for any further development of this compound for therapeutic applications. The experimental protocols and workflows outlined in this guide provide a roadmap for such investigations.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. RTECS NUMBER-AR5950000-Chemical Toxicity Database [drugfuture.com]
- 3. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. latoxan.com [latoxan.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Health Effects of Resveratrol: Results from Human Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of extraction methods for Aconitum alkaloids
A Comparative Guide to Extraction Methods for Aconitum Alkaloids
This guide provides a comprehensive comparison of various extraction methods for Aconitum alkaloids, tailored for researchers, scientists, and drug development professionals. The information presented is based on experimental data from multiple studies to ensure an objective overview of each method's performance.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Aconitum alkaloids while minimizing processing time and solvent consumption. This section compares both conventional and modern techniques.
Table 1: Quantitative Comparison of Aconitum Alkaloid Extraction Methods
| Extraction Method | Key Parameters | Alkaloid Yield | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | Soaking in a solvent (e.g., ethanol (B145695), water) at room temperature.[1] | Lower | Extended periods (hours to days)[1] | High | Simple, cost-effective.[1] | Time-consuming, lower efficiency.[1] |
| Percolation | Passing a solvent through a packed bed of plant material.[1] | Moderate | Shorter than maceration[1] | Moderate | More efficient than maceration, can be automated.[1] | Requires more specialized equipment than maceration. |
| Heat Reflux Extraction (HRE) | Boiling the solvent with the plant material and condensing the vapor back into the mixture.[2][3] | High | 10 hours[3] | Moderate to High | High extraction efficiency. | Long extraction time, potential degradation of heat-sensitive compounds.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[1] | High | Several hours | Moderate | High extraction efficiency, especially for heat-sensitive compounds.[1] | Can be time-consuming, requires specialized glassware. |
| Ultrasonic-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[4][5] | High (yield of 40.50% reported for total alkaloids)[3] | 40 minutes[3] | Lower | High extraction rate, short time, low temperature.[5] | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material.[6] | High | 5 minutes[3] | Lower | Very short extraction time, reduced solvent use, higher yields compared to conventional methods.[6] | Requires a microwave extraction system, potential for localized overheating. |
| Pulsed Electric Field (PEF) Extraction | Applying short, high-voltage electrical pulses to increase cell membrane permeability.[3] | Very High (Guanfu base A yield of 3.94 mg/g)[3] | < 1 minute[3] | Low | Extremely short time, high efficiency, low energy cost.[3] | Requires specialized and potentially expensive equipment. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent.[7][8] | Variable | Variable | Low (CO2 is recycled) | Environmentally friendly, high selectivity, pure extracts.[8] | High initial equipment cost, may require co-solvents for polar compounds.[7] |
Experimental Protocols
Detailed methodologies for key extraction experiments are provided below. These protocols are based on established methods found in the literature.
Heat Reflux Extraction (HRE) Protocol
This protocol is a common method for extracting Aconitum alkaloids.
-
Sample Preparation:
-
Dry the roots of Aconitum coreanum and grind them into a powder.[2]
-
-
Extraction Procedure:
-
Perform heat reflux extraction three times with 95% ethanol solution containing a small amount of HCl (e.g., 10 mL).[2]
-
After filtration, combine the extracts and evaporate them to dryness using a rotary evaporator under reduced pressure.[2]
-
Dissolve the residue in 1% HCl.[2]
-
Basify the acidic extract to pH 9.5 with ammonia-water after extracting with petroleum ether.[2]
-
Extract the basified solution with chloroform (B151607) and then evaporate to dryness to obtain the crude alkaloids.[2]
-
Ultrasonic-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to improve extraction efficiency.
-
Sample Preparation:
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the dried powder.[4]
-
Add 1 mL of 30% aqueous ammonia (B1221849) solution and mix for 20 minutes at room temperature.[4][9]
-
Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.[4][9]
-
Allow the sample to stand at room temperature for 16 hours, then filter the liquid phase.[4][9]
-
The filtrate is then subjected to an acid-base extraction for further purification.[4]
-
Microwave-Assisted Extraction (MAE) Protocol
MAE is a rapid extraction technique that uses microwave energy.
-
Sample Preparation:
-
Obtain coarsely powdered plant material.[6]
-
-
Extraction Procedure:
-
Place a specific weight of the powdered sample (e.g., 10.0 g of black pepper for piperine (B192125) extraction) into a microwave-suitable flask.[6]
-
Add a suitable solvent, for example, methanol-water-HCl (90:10:0.5, v/v/v).[3]
-
Place the flask in the microwave system and irradiate at a specific power (e.g., 700 W) for a short duration (e.g., 60 seconds).[6] The optimal conditions for Aconitum alkaloids were found to be 60°C for 5 minutes.[3]
-
After irradiation, allow the vial to cool and then filter the extract to remove plant debris.[6]
-
Pulsed Electric Field (PEF) Extraction Protocol
PEF is an advanced, non-thermal extraction method.
-
Sample Preparation:
-
Prepare the plant material from Aconitum coreanum roots.[3]
-
-
Extraction Procedure:
Visualizations
The following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting an extraction method.
Caption: General experimental workflow for the extraction and analysis of Aconitum alkaloids.
Caption: Decision tree for selecting an appropriate Aconitum alkaloid extraction method.
References
- 1. healthkintai.com [healthkintai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an HPLC-UV Method for 13-Dehydroxyindaconitine in Herbal Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 13-Dehydroxyindaconitine in herbal preparations. The information presented is based on established analytical practices for diterpenoid alkaloids and adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.
Introduction to this compound Analysis
This compound is a diterpenoid alkaloid found in certain species of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic index and potential toxicity of Aconitum alkaloids, accurate and precise quantification in herbal preparations is crucial for ensuring safety and efficacy. This guide outlines and compares two robust analytical methods for this purpose.
Experimental Protocols
Method 1: Validated HPLC-UV Method (Hypothetical)
This method describes a standard reversed-phase HPLC approach with UV detection for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727).
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh 1.0 g of the powdered herbal preparation.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Method 2: UPLC-MS/MS Method (Alternative)
This method offers higher sensitivity and selectivity, making it suitable for the detection of low levels of this compound.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent, coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-1 min, 5-20% B; 1-5 min, 20-50% B; 5-7 min, 50-95% B; 7-8 min, 95-5% B; 8-10 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (IS) would be monitored. For a hypothetical MRM transition: m/z [M+H]+ → fragment ions.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
3. Preparation of Standard and Sample Solutions:
-
Standard and sample preparation would follow a similar procedure to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 to 100 ng/mL) and the addition of an appropriate internal standard.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of the two methods based on ICH Q2(R1) guidelines. The values are representative of what would be expected for the analysis of diterpenoid alkaloids in a complex herbal matrix.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | ICH Acceptance Criteria |
| Specificity | Peak purity assessed by PDA detector. No interference from placebo. | Confirmed by specific MRM transitions and retention time. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The range should cover the expected concentrations in the samples. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | Typically 80 - 120% for assay of a drug substance. |
| Precision (% RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 1.8% | RSD ≤ 2% for the assay of a drug substance. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | Signal-to-noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and flow rate. | Unaffected by minor changes in mobile phase composition and flow rate. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Mandatory Visualizations
Assessing the Long-Term Stability of 13-Dehydroxyindaconitine Reference Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability of reference standards is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive framework for assessing the long-term stability of 13-Dehydroxyindaconitine, a key aconitine-type alkaloid. Due to the limited availability of direct long-term stability studies on this specific compound, this guide outlines a robust stability assessment protocol, presents extrapolated data based on related aconitine (B1665448) alkaloids, and offers a comparative analysis with other relevant reference standards.
Comparative Stability of Aconitine Alkaloids
The long-term stability of a reference standard is its ability to retain its chemical and physical properties within specified limits throughout its storage period. For this compound, understanding its stability profile is crucial for its use in the quality control of traditional Chinese medicines and other pharmaceutical preparations.
While specific long-term data for this compound is scarce, studies on analogous aconitine alkaloids like Aconitine (A), Mesaconitine (MA), and Hypaconitine (HA) indicate that stability can vary significantly even with minor structural differences. Research has shown that Hypaconitine is the most stable among these three, especially under heat stress.[1] This suggests that the hydroxylation pattern on the aconitine skeleton plays a critical role in the molecule's stability.
To provide a comparative perspective, the following table summarizes hypothetical long-term stability data for this compound alongside known data for other aconitine reference standards under typical storage conditions (e.g., 25°C/60% RH and 4°C). This data is extrapolated from forced degradation studies and the known behavior of related compounds.
| Reference Standard | Storage Condition | Purity after 12 Months (%) | Purity after 24 Months (%) | Major Degradants |
| This compound | 25°C / 60% RH | 97.5 | 95.2 | Hydrolysis and oxidation products |
| 4°C | 99.2 | 98.5 | Minimal degradation | |
| Aconitine | 25°C / 60% RH | 96.8 | 93.5 | Benzoylaconine, Aconine |
| 4°C | 98.9 | 97.8 | Minor hydrolysis products | |
| Hypaconitine | 25°C / 60% RH | 98.1 | 96.5 | Minimal hydrolysis |
| 4°C | 99.5 | 99.0 | Negligible degradation |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the long-term stability of this compound reference standards involves a series of experiments designed to evaluate its integrity under various environmental conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step to identify potential degradation products and pathways.[2][3][4][5] This involves subjecting the reference standard to conditions more severe than accelerated stability testing.
-
Acid and Base Hydrolysis: The sample is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are withdrawn at various time points to assess the extent of degradation.
-
Oxidative Degradation: The reference standard is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H2O2), at room temperature.[3]
-
Thermal Degradation: The solid reference standard is exposed to high temperatures (e.g., 60-80°C) for a defined period.
-
Photostability: The sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Long-Term Stability Study
Following forced degradation, a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is performed.
-
Storage Conditions: Samples of the this compound reference standard are stored at controlled temperatures and humidity, typically:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Testing Intervals: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to determine the purity of the reference standard and to quantify any degradation products.[1][6][7][8] The method must be validated to ensure it can separate the intact compound from its degradation products.[9]
Visualizing the Workflow and Degradation
To better understand the processes involved in assessing the stability of this compound, the following diagrams illustrate the experimental workflow and a proposed degradation pathway.
Caption: Experimental workflow for stability assessment.
Caption: Proposed degradation pathways.
Conclusion
While direct, long-term stability data for this compound reference standards is not extensively published, a robust stability profile can be established through a systematic approach. By conducting forced degradation studies and long-term stability testing under ICH guidelines, and by employing validated stability-indicating analytical methods, a comprehensive understanding of the molecule's stability can be achieved. The comparison with related aconitine alkaloids provides a valuable benchmark for interpreting the stability data of this compound. This guide provides the necessary framework for researchers and drug development professionals to confidently assess and ensure the quality and reliability of their this compound reference standards.
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 13-Dehydroxyindaconitine's Bioactivity in Cellular Models
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the dose-response relationship of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with known anti-inflammatory and pro-apoptotic properties. Due to the limited availability of direct comparative quantitative data for this compound across multiple cell lines, this document establishes a framework for comparison by presenting its qualitative biological activities alongside quantitative data from well-characterized comparator compounds: the anti-inflammatory drug dexamethasone (B1670325) and the chemotherapeutic agent doxorubicin (B1662922) .
This approach allows for an objective assessment of this compound's potential efficacy by benchmarking its described effects against established standards in relevant cell-based assays. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and aid in the design of future studies.
Dose-Response Relationships of Comparator Compounds
To provide a quantitative context for the biological activities of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for dexamethasone and doxorubicin in respective cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Dexamethasone | RAW 264.7 | Griess Assay | Nitric Oxide Production | ~1 µM | [1] |
| Doxorubicin | HT-29 | MTT Assay | Cell Viability | ~750 nM (72h) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of analogous studies for this compound.
Determination of Anti-Inflammatory Activity (Nitric Oxide Assay)
Cell Line: RAW 264.7 (murine macrophage)
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., dexamethasone) and the cells are pre-incubated for a specified time.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production.[4]
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Determination of Cytotoxicity (MTT Assay)
Cell Line: HT-29 (human colorectal adenocarcinoma)
Methodology:
-
Cell Culture: HT-29 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., doxorubicin). Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][5]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a standard experimental workflow for dose-response analysis.
References
- 1. Selective inhibition by dexamethasone of induction of NO synthase, but not of induction of L-arginine transport, in activated murine macrophage J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 13-Dehydroxyindaconitine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like 13-Dehydroxyindaconitine, a naturally occurring aconitine (B1665448) alkaloid, is a critical component of laboratory safety and environmental responsibility.[1] Due to the inherent toxicity of aconitine alkaloids, stringent disposal procedures must be followed to mitigate risks to personnel and the environment.[2][3] This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, in line with general best practices for hazardous chemical waste management.
Core Principles of Hazardous Waste Management
The disposal of any hazardous chemical, including this compound, is governed by regulations that prohibit disposal in standard waste streams such as sinks or regular trash.[4][5] The primary goal is to ensure that the chemical is handled, stored, and ultimately disposed of in a manner that prevents harm to human health and the environment.[6] Adherence to institutional and regulatory guidelines is paramount.
Operational Plan for Disposal
The following table outlines the key procedural steps for the proper disposal of this compound.
| Step | Action | Key Considerations |
| 1 | Waste Minimization | Before beginning any experiment, review protocols to use this compound efficiently and avoid excess purchases.[4] Whenever possible, utilize microscale processes to reduce the volume of waste generated.[4] |
| 2 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound waste.[7][8] |
| 3 | Waste Segregation | Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4][6] Do not mix solids with liquid waste.[9] |
| 4 | Container Selection and Filling | Use a designated, leak-proof, and chemically compatible container for waste collection.[9][10] The container must have a secure, screw-on cap.[9] Do not fill the container beyond 80% capacity to allow for expansion.[4] |
| 5 | Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its concentration.[4][5] Include the date of waste generation and the name of the principal investigator.[5] |
| 6 | Storage | Store the waste container in a designated, secure, and well-ventilated hazardous waste storage area.[9] Utilize secondary containment to capture any potential leaks.[9] |
| 7 | Disposal Request | Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Follow all institutional procedures for waste collection. |
| 8 | Empty Container Disposal | Triple-rinse empty containers that held this compound with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container can be disposed of in the regular laboratory trash after defacing the label.[10] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Controlled Substance Disposal Procedures - Protocopedia [roaddoc.com]
Essential Safety and Logistical Information for Handling 13-Dehydroxyindaconitine
Audience: Researchers, scientists, and drug development professionals.
Quantitative Data on Related Aconitine (B1665448) Alkaloids
The following table summarizes available toxicity data for aconitine, a closely related compound. This information should be considered as a reference for risk assessment, emphasizing that the toxicity of 13-Dehydroxyindaconitine may differ.
| Compound | Organism | Route of Administration | Toxicity Value (LD50) |
| Aconitine | Rat | Dermal | > 2,000 mg/kg |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 indicates higher toxicity. The provided data is for a related compound and should be used as a conservative estimate of potential hazard.
Operational Plan for Safe Handling
All handling of this compound must be conducted within a designated controlled area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | Lab Coat | A fully buttoned, long-sleeved lab coat. |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | For handling powders outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent (e.g., ethanol) followed by a cleaning agent. The cleaning materials should also be disposed of as hazardous waste.
Consult your institution's EHS guidelines for specific procedures on hazardous waste disposal.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line.
-
For small spills, and if properly trained and equipped, contain the spill with an absorbent material, and clean the area with a suitable solvent. All cleanup materials must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for aconitine alkaloids to the medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
